molecular formula C10H16BNO4S B1289133 4-(tert-Butylaminosulphonyl)benzeneboronic acid CAS No. 208516-15-8

4-(tert-Butylaminosulphonyl)benzeneboronic acid

Cat. No.: B1289133
CAS No.: 208516-15-8
M. Wt: 257.12 g/mol
InChI Key: BBTSLOMTYZIGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butylaminosulphonyl)benzeneboronic acid is a useful research compound. Its molecular formula is C10H16BNO4S and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-Butylaminosulphonyl)benzeneboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butylaminosulphonyl)benzeneboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(tert-butylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-8(5-7-9)11(13)14/h4-7,12-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTSLOMTYZIGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622484
Record name [4-(tert-Butylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208516-15-8
Record name [4-(tert-Butylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 4-(tert-Butylaminosulphonyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 4-(tert-Butylaminosulphonyl)benzeneboronic acid CAS: 208516-15-8 Molecular Formula: C₁₀H₁₆BNO₄S Role: Key organoboron building block for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry, particularly for introducing the sulfonamide pharmacophore.

This guide details the Halogen-Lithium Exchange protocol as the primary "Gold Standard" method for laboratory-scale synthesis. This route offers the most direct access to the free boronic acid without the difficult hydrolysis steps associated with pinacol esters. A secondary Palladium-Catalyzed (Miyaura) Borylation route is provided for contexts where cryogenic conditions are not feasible.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the carbon-boron bond. The sulfonamide moiety is stable to organolithium reagents when deprotonated, allowing the use of the corresponding aryl bromide as the immediate precursor.

Retrosynthesis Target Target: 4-(tert-Butylaminosulphonyl) benzeneboronic acid Dianion Intermediate: Dilithiated Species (Li-Ar-SO2-N(Li)-tBu) Target->Dianion Hydrolysis (H3O+) Precursor Precursor: 4-Bromo-N-(tert-butyl) benzenesulfonamide Dianion->Precursor 1. n-BuLi (2.2 eq) 2. B(OiPr)3 StartMat Starting Materials: 4-Bromobenzenesulfonyl chloride + tert-Butylamine Precursor->StartMat Nucleophilic Substitution

Caption: Retrosynthetic disconnection showing the dianion strategy required to install the boronic acid moiety.

Primary Protocol: Halogen-Lithium Exchange

Rationale: This method is preferred for the synthesis of the free boronic acid. Unlike Pd-catalyzed methods that yield stable esters (requiring harsh oxidative hydrolysis), the lithiation route yields the target directly upon acidic workup.

Mechanistic Insight

The reaction relies on the formation of a dianion .[1] The sulfonamide proton (


) is significantly more acidic than the aryl bromide.
  • First Equivalent n-BuLi: Deprotonates the nitrogen, forming the lithium sulfonamide (

    
    ). This negative charge protects the sulfur center from nucleophilic attack.
    
  • Second Equivalent n-BuLi: Performs the Halogen-Lithium exchange at the para position to generate the reactive aryl lithium species.

  • Electrophile Trapping: The dianion reacts with triisopropyl borate to form the boronate complex, which releases the boronic acid upon acidification.

Reaction Scheme


Experimental Procedure
Step 1: Precursor Synthesis (If not commercially available)
  • Reagents: 4-Bromobenzenesulfonyl chloride (1.0 eq), tert-Butylamine (2.2 eq), DCM (Solvent).

  • Protocol: Dissolve sulfonyl chloride in DCM at 0°C. Add tert-butylamine dropwise (exothermic). Stir at RT for 2 hours. Wash with 1N HCl and Brine. Dry (

    
    ) and concentrate.
    
  • Yield: Typically >90%. White solid.[2][3]

Step 2: Lithiation and Borylation (The Core Protocol)
ReagentEquivalentsRole
4-Bromo-N-(tert-butyl)benzenesulfonamide 1.0Substrate
n-Butyllithium (2.5 M in hexanes) 2.2 - 2.5Base / Lithiating Agent
Triisopropyl borate [B(OiPr)3] 3.0Boron Source
Tetrahydrofuran (THF) AnhydrousSolvent (0.2 M conc.)
HCl (1 M) ExcessQuench / Hydrolysis

Detailed Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

    
    .
    
  • Solvation: Add the sulfonamide precursor (1.0 eq) and anhydrous THF via syringe. Cool the solution to -78°C (Dry ice/Acetone bath).

  • Dianion Formation: Add n-BuLi (2.2 eq) dropwise over 20 minutes.

    • Observation: The solution may turn slightly yellow/orange.

    • Critical Control: Maintain internal temperature below -65°C to prevent benzyne formation or decomposition.

    • Aging: Stir at -78°C for 45–60 minutes to ensure complete Li-Br exchange.

  • Borylation: Add Triisopropyl borate (3.0 eq) in one portion (or rapid dropwise) at -78°C.

    • Note: Excess borate ensures the dianion is fully trapped before warming.

  • Warming: Allow the mixture to warm slowly to room temperature (RT) over 2–3 hours. The mixture will become a suspension.

  • Quench & Hydrolysis: Cool the flask to 0°C. Slowly add 1M HCl until pH < 2. Stir vigorously for 1 hour at RT. This hydrolyzes the intermediate boronate esters to the free boronic acid.[2][4]

  • Workup:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Acetonitrile/Water or precipiate from minimal Acetone by adding Hexanes.

Workflow start Start: Dry THF + Precursor cool Cool to -78°C start->cool nbuli Add n-BuLi (2.2 eq) (Dropwise) cool->nbuli age Stir 1 hr (Dianion Formation) nbuli->age borate Add B(OiPr)3 (3.0 eq) age->borate warm Warm to RT (Over 2 hrs) borate->warm quench Quench 1M HCl (Hydrolysis) warm->quench

Caption: Step-by-step workflow for the cryogenic lithiation-borylation protocol.

Alternative Route: Pd-Catalyzed Borylation

If cryogenic facilities are unavailable, the Miyaura borylation can be used. However, this yields the pinacol ester , which is chemically distinct and requires a subsequent oxidative hydrolysis step to yield the free acid.

  • Reagents:

    
     (3 mol%), 
    
    
    
    (1.1 eq), KOAc (3.0 eq), Dioxane, 80°C.
  • Hydrolysis: To convert the pinacol ester to the acid, treat with Sodium Periodate (

    
    ) in THF/Water/HCl. This oxidative cleavage is necessary because pinacol esters are highly stable to simple acidic hydrolysis.
    

Characterization & Quality Control

The product should be stored under inert atmosphere at 2-8°C to prevent dehydration to the boroxine (anhydride trimer).

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6) δ 1.10 (s, 9H)tert-Butyl group
δ 7.50 (s, 1H)Sulfonamide NH (exchangeable)
δ 7.80 - 7.95 (m, 4H)Aromatic protons (AA'BB' system)
δ 8.20 (s, 2H)B(OH)2 protons (broad, exchangeable)
11B NMR δ ~29-30 ppmCharacteristic of aryl boronic acid
HPLC >98% PurityMonitor for protodeboronation (Ph-SO2NHtBu)

Safety & Hazards

  • n-Butyllithium: Pyrophoric.[5] Reacts violently with water and air. Must be handled using strict Schlenk techniques or in a glovebox. Ensure the needle tip is submerged in solvent before starting the flow.

  • Solvents: THF must be peroxide-free and distilled/dried (e.g., over Na/Benzophenone or via column system) to prevent quenching of the organolithium.

  • Exotherms: The addition of n-BuLi and the acid quench are exothermic. Control temperatures strictly.

References

  • Larsen, R. D., et al. (1994). "Practical Synthesis of Arylboronic Acids." Journal of Organic Chemistry, 59(21), 6391–6394. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Wong, K. T., et al. (2002). "Synthesis and Properties of 4-Boronobenzenesulfonamides." Heterocycles, 57(8), 1471.
  • Organic Syntheses. (2009). "Preparation of Resin-Bound Arylboronic Acids." Org.[6] Synth. 86, 262. (Discussion of boronic acid handling and stability). Link

Sources

Technical Profile: 4-(tert-Butylaminosulphonyl)benzeneboronic Acid

[1][2]

Executive Summary

4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS 208516-15-8 ) is a specialized organoboron intermediate used primarily in the synthesis of pharmaceutical agents containing the sulfonamide pharmacophore.[1] It serves as a robust nucleophile in Suzuki-Miyaura cross-coupling reactions , allowing for the direct introduction of a protected p-benzenesulfonamide moiety into complex heteroaromatic scaffolds.

The tert-butyl group on the sulfonamide nitrogen acts as a sterically bulky protecting group, preventing N-arylation side reactions and increasing the solubility of the intermediate in organic solvents. This group is remarkably stable under basic coupling conditions but can be cleaved under specific acidic conditions to reveal the primary sulfonamide, a key structural motif in carbonic anhydrase inhibitors, COX-2 inhibitors, and various anti-cancer agents.

Chemical Identity & Physicochemical Properties[3][4][5]

Nomenclature & Identification
Parameter Details
CAS Number 208516-15-8
IUPAC Name [4-(tert-Butylsulfamoyl)phenyl]boronic acid
Synonyms 4-Borono-N-tert-butylbenzenesulfonamide; 4-(tert-Butylaminosulphonyl)phenylboronic acid
Molecular Formula

Molecular Weight 257.11 g/mol
SMILES CC(C)(C)NS(=O)(=O)C1=CC=C(B(O)O)C=C1
Physicochemical Data
Property Value Note
Appearance White to off-white crystalline powderHygroscopic
Melting Point 128 – 132 °CDecomposes upon melting
Boiling Point ~427 °C (Predicted)Not applicable (decomposes)
Solubility Soluble in DMSO, MeOH, THF; Sparingly soluble in

Boronic acids may form anhydrides (boroxines) in dry solvents
pKa (Boronic Acid) ~8.8Weak Lewis acid
pKa (Sulfonamide) ~10.5Reduced acidity due to t-butyl group

Synthetic Pathway & Manufacturing

The synthesis of CAS 208516-15-8 typically proceeds via a two-step sequence starting from commercially available 4-bromobenzenesulfonyl chloride. The tert-butyl protection is installed first to prevent interference during the metal-halogen exchange or palladium-catalyzed borylation.

Step 1: Sulfonamide Formation

Reaction of 4-bromobenzenesulfonyl chloride with tert-butylamine in the presence of a base (triethylamine) yields the intermediate 4-bromo-N-tert-butylbenzenesulfonamide (CAS 93281-65-3).

Step 2: Miyaura Borylation

The aryl bromide is converted to the boronic acid via a Palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (

Synthesis Logic Diagram

SynthesisPathStart4-BromobenzenesulfonylChlorideInter4-Bromo-N-tert-butylbenzenesulfonamide(CAS 93281-65-3)Start->Intert-BuNH2, Et3NDCM, 0°C to RTBpinBoronate EsterIntermediateInter->BpinB2pin2, Pd(dppf)Cl2KOAc, Dioxane, 90°CFinalTarget Boronic Acid(CAS 208516-15-8)Bpin->FinalNaIO4 / NH4OAcHydrolysis

Figure 1: Synthetic route from sulfonyl chloride precursor to the target boronic acid.

Experimental Protocols

A. Synthesis of Precursor (4-Bromo-N-tert-butylbenzenesulfonamide)
  • Setup: Charge a 500 mL round-bottom flask with 4-bromobenzenesulfonyl chloride (25.5 g, 100 mmol) and dry dichloromethane (DCM, 200 mL). Cool to 0 °C under nitrogen.

  • Addition: Dropwise add a solution of tert-butylamine (12.6 mL, 120 mmol) and triethylamine (16.7 mL, 120 mmol) in DCM (50 mL) over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Wash with 1N HCl (2 x 100 mL) to remove excess amines, followed by brine. Dry over

    
     and concentrate.
    
  • Yield: Recrystallize from Ethanol/Water to obtain white crystals (~85-90% yield).

B. Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of CAS 208516-15-8 with an aryl halide (Ar-X).

  • Reagents:

    • Aryl Halide (1.0 equiv)[2]

    • 4-(tert-Butylaminosulphonyl)benzeneboronic acid (1.2 equiv)

    • Catalyst:

      
       (5 mol%) or 
      
      
      (for sterically hindered substrates).
    • Base:

      
       (2M aqueous solution, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane or DME.

  • Procedure:

    • Degas the solvent with nitrogen for 15 minutes.

    • Add Aryl Halide, Boronic Acid, and Catalyst to a reaction vial.

    • Add solvent and aqueous base.[3]

    • Heat to 80–90 °C for 12–18 hours under inert atmosphere.

  • Purification:

    • Cool to RT, dilute with EtOAc, wash with water.

    • Purify via silica gel chromatography. The tert-butyl group makes the product less polar, aiding separation.

Mechanism of Action: Suzuki Cycle

The utility of CAS 208516-15-8 relies on the Suzuki-Miyaura catalytic cycle. The boronic acid undergoes transmetallation with an oxidative addition complex.

SuzukiCyclePd0Pd(0)Active CatalystOxAddOxidative Addition[Ar-Pd-X]Pd0->OxAddAr-XTransMetTransmetallation[Ar-Pd-Ar']OxAdd->TransMetBoronic Acid+ BaseProdReductive EliminationBiaryl ProductTransMet->ProdProd->Pd0Regeneration

Figure 2: Catalytic cycle showing the entry point of the boronic acid at the Transmetallation step.[4]

Handling, Stability & Safety

Boroxine Equilibrium

Like most boronic acids, CAS 208516-15-8 exists in equilibrium with its cyclic trimeric anhydride (boroxine) upon dehydration.

  • Observation: Purity analysis by NMR may show varying amounts of the anhydride. This is reversible; adding water or base during the reaction hydrolyzes the boroxine back to the reactive monomeric acid.

  • Storage: Store at 2–8 °C in a tightly sealed container to prevent slow dehydration or protodeboronation.

Deprotection (Expert Insight)

The tert-butyl group is acid-labile but robust.

  • Stability: Stable to standard Suzuki bases (

    
    , 
    
    
    ) and mild acids.
  • Removal: To reveal the primary sulfonamide (

    
    ), treat the coupled product with Trifluoroacetic acid (TFA)  at reflux or Polyphosphoric acid .
    
Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

References

  • Chemical Identity & CAS Verific

    • Source: National Institutes of Health (NIH) PubChem & ChemicalBook.
    • Data: CAS 208516-15-8; Melting Point 128-132°C.[5][6]

  • Suzuki-Miyaura Coupling Methodology

    • Title: Suzuki-Miyaura Cross-Coupling: The Role of Boronic Acids.[4][7]

    • Source: TCI Chemicals Technical Guide.
  • Sulfonamide Synthesis & Protection Str

    • Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO.[8][9]

    • Source: Organic Letters (2020), discussing tert-butyl sulfonamide stability.[9]

  • Boronic Acid Handling

    • Title: Boronic Acids in Organic Synthesis.[8][10][11]

    • Source: Sigma-Aldrich Technical Bulletin.

physical and chemical properties of 4-(tert-Butylaminosulphonyl)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 4-(tert-Butylaminosulphonyl)benzeneboronic acid [1][2]

Executive Summary

4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 208516-15-8) is a bifunctional organoboron scaffold critical to medicinal chemistry and proteomics. Structurally, it combines a reactive boronic acid handle with a sulfonamide pharmacophore, protected by a bulky tert-butyl group. This specific architecture makes it an ideal building block for the synthesis of sulfonamide-based inhibitors (e.g., carbonic anhydrase inhibitors) via Suzuki-Miyaura cross-coupling.

This guide provides a rigorous technical analysis of its physicochemical properties, reactivity profiles, and a validated experimental protocol for its application in C-C bond formation.

Physicochemical Specifications

The following data aggregates experimentally validated parameters for CAS 208516-15-8. Unlike its alkyl analog (4-tert-butylphenylboronic acid), the sulfonamide moiety significantly alters its melting point and solubility profile.

PropertySpecificationTechnical Note
CAS Number 208516-15-8 Distinct from 4-tert-butylphenylboronic acid (123324-71-0).
IUPAC Name [4-(tert-butylsulfamoyl)phenyl]boronic acidAlso referred to as 4-(tert-butylaminosulphonyl)benzeneboronic acid.[2]
Formula C₁₀H₁₆BNO₄S
Molecular Weight 257.11 g/mol
Appearance White to off-white crystalline solidHygroscopic; tends to aggregate due to hydrogen bonding.
Melting Point 128 – 132 °C Significantly lower than the non-sulfonated analog (191-196 °C) [1].
Solubility DMSO, Methanol, Ethanol, DMFLimited solubility in non-polar solvents (Hexane, Toluene).
pKa (Est.) ~8.5 (Boronic Acid), ~10.5 (Sulfonamide)The sulfonamide EWG increases the acidity of the boronic acid relative to phenylboronic acid (pKa ~8.8).

Chemical Reactivity & Mechanistic Insights

Boronic Acid – Boroxine Equilibrium

Like most arylboronic acids, this compound exists in a dynamic equilibrium with its dehydrated trimeric form (boroxine). This dehydration is reversible but can affect stoichiometry in precision weighing. In the solid state, commercial samples often contain varying amounts of the boroxine anhydride.

DOT Diagram 1: Dehydration Equilibrium

BoroxineEquilibrium Monomer Boronic Acid Monomer (Active Species) Boroxine Boroxine Trimer (Anhydride Storage Form) Monomer->Boroxine - 3 H₂O (Heating/Vacuum) Boroxine->Monomer + H₂O (Hydrolysis) Water 3 H₂O

Caption: Reversible dehydration of 4-(tert-Butylaminosulphonyl)benzeneboronic acid. The monomer is the active species in aqueous coupling conditions.

Sulfonamide Electronic Effects

The tert-butylaminosulphonyl group is a strong electron-withdrawing group (EWG) at the para position.

  • Impact on Transmetallation: The EWG lowers the electron density on the boron center, theoretically accelerating the transmetallation step in the Suzuki catalytic cycle compared to electron-rich boronic acids.

  • Protodeboronation Risk: While EWGs generally stabilize C-B bonds against oxidation, they can increase susceptibility to base-catalyzed protodeboronation under harsh conditions. The bulky tert-butyl group provides steric shielding, mitigating nucleophilic attack at the sulfonamide nitrogen.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of 4-(tert-Butylaminosulphonyl)benzeneboronic acid with an aryl halide (Ar-X).

Rationale: This protocol utilizes a mild base (K₂CO₃) and a phosphine-ligated palladium catalyst to prevent sulfonamide deprotonation side reactions while ensuring efficient cross-coupling.

Reagents:
  • Substrate 1: Aryl Bromide (1.0 equiv)

  • Substrate 2: 4-(tert-Butylaminosulphonyl)benzeneboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or DMF (degassed)

Step-by-Step Workflow:
  • Inert Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Pd catalyst. Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane via syringe. Stir until solids are dispersed.

  • Activation: Add the aqueous K₂CO₃ solution. The biphasic mixture requires vigorous stirring.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor via TLC/LC-MS.

    • Checkpoint: The boronic acid spot should disappear. If the bromide remains, add 0.2 equiv more boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography. The sulfonamide group is polar; typical elution requires Hexane:EtOAc gradients (e.g., 70:30).

DOT Diagram 2: Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronate + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim - B(OH)₃ RedElim->Pd0 + Ar-Ar'

Caption: Simplified Suzuki-Miyaura cycle. The sulfonamide EWG facilitates the Transmetallation step (yellow node).

Handling, Stability & Safety

  • Storage: Store at 2–8 °C under inert atmosphere (Argon). The compound is stable but prolonged exposure to moist air promotes boroxine formation, which alters the effective molecular weight.

  • Safety:

    • GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

    • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • Re-Purification: If the solid turns yellow or sticky (hydrolysis/oxidation), recrystallization from a mixture of Ethanol/Water is effective.

References

  • ChemicalBook. (2024). 4-(TERT-BUTYLAMINOSULPHONYL)BENZENEBORONIC ACID Properties. Retrieved from

  • Santa Cruz Biotechnology. (2024). 4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS 208516-15-8).[1][2][4] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • PubChem. (2024). 4-tert-Butylphenylboronic acid Data (Analog Comparison). Retrieved from

Sources

4-(tert-Butylaminosulphonyl)benzeneboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(tert-Butylaminosulphonyl)benzeneboronic Acid

Part 1: Executive Summary

4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 208516-15-8) is a specialized organoboron reagent used primarily in medicinal chemistry for the introduction of the N-tert-butyl sulfonamide pharmacophore via Suzuki-Miyaura cross-coupling.

Unlike simple phenylboronic acids, this compound carries a sulfonamide moiety masked by a bulky tert-butyl group. This structural feature serves two critical functions in drug design: it acts as a lipophilic spacer that improves oral bioavailability, and it functions as a robust protecting group for primary sulfonamides, which can be liberated under acidic conditions (e.g., TFA).

This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and application in high-fidelity carbon-carbon bond formation.

Part 2: Physicochemical Characterization

The molecular weight of boronic acids is often a source of confusion due to the natural isotopic abundance of Boron (


B: ~20%, 

B: ~80%) and the propensity of these compounds to undergo reversible dehydration to form boroxines (cyclic trimers).
Molecular Weight & Formula
PropertyValueNotes
IUPAC Name [4-(tert-butylsulfamoyl)phenyl]boronic acid
CAS Number 208516-15-8 Distinct from 4-tert-butylphenylboronic acid (CAS 123324-71-0)
Chemical Formula C

H

BNO

S
Average Molecular Weight 257.11 g/mol Used for stoichiometry calculations
Monoisotopic Mass 257.090 g/mol Based on

B,

S
Physical State White to off-white solidHygroscopic
Solubility DMSO, Methanol, DMFLimited solubility in non-polar solvents (Hexane)
pKa (Boronic Acid) ~8.8 (Predicted)Lewis acidic center
Mass Spectrometry Considerations

When analyzing this compound via LC-MS, researchers must account for the boron isotope pattern. The mass spectrum will not show a single clean peak but rather a characteristic "boron cluster":

  • M+H (

    
    B):  ~256.09
    
  • M+H (

    
    B):  ~257.09 (Dominant peak)
    

Note: In ESI-MS, boronic acids often appear as boronate esters if methanol is used as the carrier solvent (e.g., [M+MeOH-H


O]+).

Part 3: Synthesis & Manufacturing

The synthesis of 4-(tert-Butylaminosulphonyl)benzeneboronic acid requires careful orchestration to prevent the degradation of the sulfonamide group. While classical lithiation (n-BuLi) is possible, it is fraught with risk due to the acidic proton on the sulfonamide nitrogen.

The Preferred Route: Palladium-Catalyzed Miyaura Borylation A self-validating protocol utilizes the transition-metal catalyzed borylation of the corresponding aryl bromide. This method tolerates the sulfonamide functionality and avoids cryogenic conditions.

Synthesis Pathway Diagram

SynthesisPathway Bromide Precursor: 4-Bromo-N-(tert-butyl) benzenesulfonamide (CAS 93281-65-3) Intermediate Boronate Ester Intermediate Bromide->Intermediate Miyaura Borylation Catalyst Pd(dppf)Cl2 KOAc, DMSO 80°C Catalyst->Intermediate B2Pin2 Bis(pinacolato)diboron B2Pin2->Intermediate Product Target: 4-(tert-Butylaminosulphonyl) benzeneboronic acid Intermediate->Product Deprotection Hydrolysis Hydrolysis NaIO4 / HCl Hydrolysis->Product

Figure 1: Synthesis of 4-(tert-Butylaminosulphonyl)benzeneboronic acid via Miyaura Borylation to avoid sulfonamide deprotonation.

Step-by-Step Protocol

Step 1: Borylation [1][2]

  • Charge: In a dry Schlenk flask, combine 4-bromo-N-(tert-butyl)benzenesulfonamide (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and Potassium Acetate (KOAc, 3.0 eq).

  • Catalyst: Add Pd(dppf)Cl

    
     (3-5 mol%). The use of dppf ligand prevents deborylation.
    
  • Solvent: Add anhydrous Dioxane or DMSO (0.2 M concentration). Degas with Argon for 15 minutes.

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by TLC/LC-MS for consumption of the bromide.

  • Workup: Filter through Celite to remove palladium black. Concentrate to obtain the Pinacol Ester intermediate.

Step 2: Hydrolysis (Ester to Acid)

  • Dissolution: Dissolve the pinacol ester in a 4:1 mixture of Acetone:Water.

  • Cleavage: Add Sodium Periodate (NaIO

    
    , 3.0 eq) and Ammonium Acetate (1.5 eq). Stir at room temperature for 12 hours.
    
  • Extraction: The boronic acid is liberated.[3][4] Extract with Ethyl Acetate, wash with brine, and dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Acetonitrile/Water to remove boroxine impurities.

Part 4: Applications in Drug Discovery

The primary utility of this compound is in the Suzuki-Miyaura Cross-Coupling reaction . It serves as a modular building block to install the sulfonamide group onto aryl or heteroaryl scaffolds.

The Catalytic Cycle

The boronic acid undergoes transmetalation with a Palladium(II) intermediate. The bulky tert-butyl group on the sulfonamide does not interfere with the transmetalation step, but it does prevent catalyst poisoning by coordinating to the metal center.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd0) Pd0->OxAdd Ar-X PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetalation (+ Boronic Acid + Base) PdII_X->TransMet Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 Regeneration

Figure 2: The Suzuki-Miyaura catalytic cycle utilizing 4-(tert-Butylaminosulphonyl)benzeneboronic acid.

Strategic Advantages
  • COX-2 Inhibition: The 4-sulfonamido-phenyl motif is a classic pharmacophore found in COX-2 inhibitors (e.g., Celecoxib). This reagent allows for the rapid analoging of this core.

  • Metabolic Stability: The tert-butyl group prevents rapid N-glucuronidation of the sulfonamide in early metabolic screens.

  • Late-Stage Deprotection: After coupling, the tert-butyl group can be removed using neat Trifluoroacetic acid (TFA) at 60°C to reveal the primary sulfonamide (-SO

    
    NH
    
    
    
    ).

Part 5: Handling, Stability & Storage

The Boroxine Equilibrium: Like all aryl boronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine) upon loss of water.



  • Impact on MW: If the sample is partially dehydrated, the "apparent" molecular weight will drift.

  • Correction: For precise stoichiometry in GMP settings, it is recommended to determine the purity via quantitative NMR (qNMR) or titration with Mannitol (which forms a stable complex with the boronic acid, releasing protons that can be titrated).

Storage Protocol:

  • Temperature: 2–8°C.[5]

  • Atmosphere: Store under Argon or Nitrogen to prevent protodeboronation (cleavage of the C-B bond), which can occur slowly in the presence of moisture and oxygen.

References

  • Santa Cruz Biotechnology. 4-(tert-Butylaminosulphonyl)benzeneboronic acid Product Data Sheet. SCBT. Link[6]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • PubChem. 4-Bromo-N-tert-butylbenzenesulfonamide (Precursor Data). National Library of Medicine. Link

Sources

Technical Guide: 4-(tert-Butylaminosulphonyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

This technical guide analyzes 4-(tert-butylaminosulphonyl)benzeneboronic acid (CAS: 208516-15-8), a bifunctional molecular scaffold critical to fragment-based drug discovery (FBDD) and Suzuki-Miyaura cross-coupling.

The molecule represents a convergence of two powerful pharmacophores: the sulfonamide (a classic bioisostere in diuretics and anti-bacterials) and the boronic acid (a reversible covalent warhead for serine proteases and a transition-state mimic). This guide details its physicochemical properties, synthetic challenges (specifically protodeboronation risks), and optimized coupling protocols.

Part 1: Structural Anatomy & Physicochemical Properties

Molecular Architecture

The compound consists of a benzene core substituted at the para positions. This 1,4-substitution pattern is crucial for maintaining linear geometry in biaryl drug scaffolds.

  • The Warhead (Position 1): The boronic acid group (

    
    ) serves as the handle for palladium-catalyzed coupling. It acts as a Lewis acid.[1]
    
  • The Anchor (Position 4): The tert-butylaminosulphonyl group is a strong electron-withdrawing group (EWG).

    • Electronic Effect: The Hammett constant (

      
      ) for the sulfonamide group is positive (+0.60), significantly pulling electron density from the ring. This increases the acidity of the boronic acid but also destabilizes the C-B bond (see Section 2.2).
      
    • Steric Effect: The tert-butyl group is bulky (

      
      ), providing metabolic stability by shielding the sulfonamide nitrogen from enzymatic hydrolysis.
      
Key Physicochemical Data[1][2][3]
PropertyValueContext
CAS Number 208516-15-8Unique Identifier
Formula

Molecular Weight 257.11 g/mol Fragment-sized (<300 Da)
pKa (Boronic Acid) ~7.9 (Predicted)More acidic than phenylboronic acid (8.[2][3]8) due to EWG.
LogP ~1.8Moderate lipophilicity; good membrane permeability.
H-Bond Donors 3Boronic acid (2) + Sulfonamide (1)
H-Bond Acceptors 4Sulfonyl oxygens (2) + Boronic oxygens (2)

Part 2: Synthetic Utility (The Suzuki-Miyaura Nexus)

The Reactivity Paradox

The presence of the electron-withdrawing sulfonamide group creates a reactivity paradox:

  • Faster Transmetallation: The EWG lowers the pKa of the boronic acid, facilitating the formation of the reactive boronate species (

    
    ) under milder basic conditions.
    
  • Protodeboronation Risk: The same electron deficiency makes the ipso-carbon susceptible to hydrolytic cleavage (protodeboronation), especially at high temperatures or high pH.

Optimized Coupling Protocol

To mitigate protodeboronation, "anhydrous" conditions or mild bases are preferred over the classic aqueous


 method.

Recommended System:

  • Catalyst:

    
     (Robust, resists oxidation).
    
  • Base:

    
     or 
    
    
    
    (Anhydrous or minimal water).
  • Solvent: 1,4-Dioxane or DMF.

Visualization: Reaction Logic Flow

The following diagram illustrates the decision matrix for utilizing this scaffold in synthesis.

SuzukiLogic Start 4-(tert-Butylaminosulphonyl) benzeneboronic acid Decision Coupling Partner Electronic State Start->Decision ElectronPoor Electron-Poor (e.g., Pyridine halide) Decision->ElectronPoor Electrophilic ElectronRich Electron-Rich (e.g., Anisole halide) Decision->ElectronRich Nucleophilic Risk High Risk: Protodeboronation ElectronPoor->Risk Synergistic Destabilization Soln2 Standard Conditions (Na2CO3/H2O/THF) ElectronRich->Soln2 Soln1 Use Anhydrous Base (K3PO4/Dioxane) Risk->Soln1 Mitigation Product Target Biaryl Sulfonamide Soln1->Product Soln2->Product

Caption: Decision matrix for optimizing Suzuki coupling conditions based on electronic compatibility.

Part 3: Experimental Protocol (Synthesis of the Core)

While this compound is commercially available, in-house synthesis is often required for isotopic labeling or derivative creation. The most reliable route utilizes Miyaura Borylation rather than Lithium-Halogen exchange, as the sulfonamide proton (


) interferes with organolithium reagents.
Step 1: Sulfonamide Formation

Objective: Convert 4-bromobenzenesulfonyl chloride to N-(tert-butyl)-4-bromobenzenesulfonamide.

  • Setup: Charge a round-bottom flask with 4-bromobenzenesulfonyl chloride (1.0 eq) and anhydrous DCM (

    
    ). Cool to 0°C.
    
  • Addition: Add triethylamine (1.5 eq) followed by dropwise addition of tert-butylamine (1.2 eq). Note: Exothermic reaction.

  • Workup: Warm to RT. Wash with 1M HCl (to remove excess amine) and brine. Dry over

    
    .
    
  • Yield: Typically >90% (White solid).

Step 2: Palladium-Catalyzed Borylation

Objective: Convert the aryl bromide to the boronic acid/ester.[1]

  • Reagents:

    • Substrate: N-(tert-butyl)-4-bromobenzenesulfonamide (1.0 eq)

    • Boron Source: Bis(pinacolato)diboron (

      
      ) (1.1 eq)
      
    • Catalyst:

      
       (3 mol%)
      
    • Base: Potassium Acetate (KOAc) (3.0 eq)

    • Solvent: DMSO or Dioxane (degassed).

  • Procedure:

    • Combine solids in a pressure vial.

    • Evacuate and backfill with Argon (3x).

    • Add solvent. Heat to 80°C for 4-12 hours.

  • Hydrolysis (Optional): The resulting pinacol ester is often stable and preferred. To convert to the free acid: Treat with

    
     in THF/Water, followed by dilute HCl.
    

Part 4: Medicinal Chemistry Applications[5]

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged structure" in FBDD libraries.

  • Ligand Efficiency: The sulfonamide hydrogen bonds with the protein backbone (often the "S1 pocket" of proteases), while the benzene ring provides pi-stacking interactions.

  • Boron Warhead: The boronic acid can form a reversible covalent bond with the catalytic serine hydroxyl group in serine proteases (e.g., Thrombin, Elastase, Proteasome).

Structural Pathway Analysis

The following diagram maps the functional utility of the molecule in drug design.

MedChem Core 4-(tert-Butylaminosulphonyl) benzeneboronic acid Covalent Reversible Covalent Bond (Ser-OH -> B-OH) Core->Covalent Intact Warhead Suzuki Suzuki Coupling Core->Suzuki Synthetic Modification Serine Serine Protease Target (e.g., Elastase) Covalent->Serine Inhibition Biaryl Biaryl Sulfonamide (e.g., COX-2 Inhibitors) Suzuki->Biaryl Scaffold Extension

Caption: Divergent utility: Direct enzyme inhibition vs. use as a synthetic building block.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235398, 4-(tert-Butylsulfamoyl)phenylboronic acid. Link

Sources

Solubility of 4-(tert-Butylaminosulphonyl)benzeneboronic Acid in Organic Solvents: A Rational Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of pharmaceutical intermediates, 4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 208516-15-8) serves as a critical building block, particularly for introducing sulfonamide motifs via Suzuki-Miyaura cross-coupling.

Unlike commodity chemicals, specific thermodynamic solubility data (mole fraction vs. temperature) for this derivative is not established in open literature.[1] Therefore, relying on a static lookup table is insufficient. This guide provides a structural-mechanistic analysis and a self-validating experimental protocol to determine solubility.

Key Expert Insight: The solubility of this compound is governed by a "tug-of-war" between the hydrophilic boronic acid/sulfonamide headgroups and the lipophilic tert-butyl tail. Furthermore, researchers must account for the boronic acid-boroxine equilibrium , where dehydration can mimic insolubility or alter stoichiometry in non-polar media.

Structural Analysis & Predicted Solubility Profile

To predict solvent compatibility, we deconstruct the molecule into its functional interaction domains.

Molecular Deconstruction
  • Boronic Acid Motif (–B(OH)₂): Highly polar, dual hydrogen bond donor/acceptor. Drives solubility in alcohols and aprotic polar solvents (DMSO, DMF).

  • Sulfonamide Linker (–SO₂NH–): Polar. The N-H is a hydrogen bond donor; the sulfonyl oxygens are acceptors.

  • tert-Butyl Group: Lipophilic and bulky. This steric bulk disrupts crystal lattice packing, generally enhancing solubility in organic solvents compared to the methyl analog, while providing compatibility with chlorinated solvents and ethers.

Solubility Matrix (Predicted)

Based on Hansen Solubility Parameters (HSP) of analogous aryl boronic acids, the following profile is established for laboratory workflows:

Solvent ClassRepresentative SolventsPredicted SolubilityOperational Notes
Polar Aprotic DMF, DMSO, NMPHigh (>100 mg/mL)Ideal for stock solutions. Difficult to remove; may promote protodeboronation at high temps.
Alcohols Methanol, Ethanol, IPAHigh (>50 mg/mL)Excellent for reactions. Potential for boronic ester formation (solvolysis) upon prolonged storage.
Ethers THF, 1,4-Dioxane, MTBEModerate-High Preferred reaction solvents. MTBE is excellent for extraction/workup.
Chlorinated DCM, ChloroformModerate Good for transport/handling. Solubility improves significantly with the tert-butyl group present.
Esters/Ketones Ethyl Acetate, AcetoneModerate Ideal for recrystallization (dissolve hot, precipitate cold).
Hydrocarbons Hexane, Heptane, TolueneLow/Insoluble Use as anti-solvents to force precipitation.
Water WaterLow (pH < 7) Soluble at pH > 9 (formation of boronate anion).

The "Boroxine Trap": A Critical Stability Factor

Warning: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) in the solid state or in non-polar solvents (Toluene, DCM) upon heating.



  • Impact on Solubility: Boroxines are generally more soluble in non-polar solvents than the free acid.

  • Impact on Stoichiometry: If you weigh the solid assuming it is 100% boronic acid, but it has partially dehydrated to the boroxine, your molarity will be incorrect.

  • Mitigation: Always add a small amount of water (or use wet solvents) if the free acid form is required, or verify the species via ¹¹B-NMR.

Experimental Protocols

Since exact literature values are absent, use these self-validating protocols to determine solubility for your specific batch.

Protocol A: Visual Kinetic Solubility (Rapid Screen)

Best for: Quick solvent selection for reactions.

  • Preparation: Weigh 10 mg of CAS 208516-15-8 into a 4 mL clear glass vial.

  • Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL.

    • Suspension: Add solvent in 100 µL increments, vortexing between additions, until clear.

  • Calculation:

    
    
    
  • Thermal Stress: If insoluble at RT, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Gravimetric Equilibrium Solubility (Precise)

Best for: Process chemistry and critical data generation.

  • Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a jacketed vessel at 25°C.

  • Equilibration: Stir at 600 RPM for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent crashing out).

  • Drying: Pipette exactly 1.0 mL of filtrate into a pre-weighed tared vial. Evaporate solvent under vacuum/nitrogen flow.

  • Quantification: Weigh the residue.

    • Formula: Solubility (

      
      ) = 
      
      
      
      .

Visual Workflows

Solvation & Reaction Pathway

This diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityLogic Start 4-(tert-Butylaminosulphonyl) benzeneboronic Acid Goal Intended Application? Start->Goal Suzuki Suzuki Coupling Goal->Suzuki Synthesis Purification Purification/Crystallization Goal->Purification Workup PolarSolv Select Polar/Aq Mix (THF/H2O, Dioxane, DMF) Suzuki->PolarSolv Recryst Recrystallization Strategy Purification->Recryst Base Add Base (K2CO3) Forms Boronate Anion PolarSolv->Base Reaction Homogeneous Reaction Base->Reaction Solubility increases at high pH SolventChoice Dissolve in Hot EtOAc or EtOH Recryst->SolventChoice AntiSolvent Add Anti-Solvent (Hexane/Heptane) SolventChoice->AntiSolvent Precip Pure Crystalline Solid AntiSolvent->Precip

Figure 1: Decision matrix for solvent selection based on application context.

The Boroxine Equilibrium Workflow

Understanding the stability in solution is crucial for accurate analytical data.

BoroxineCycle Acid Boronic Acid Monomer (Polar, H-bond Donor) Equilibrium Equilibrium State Acid->Equilibrium - H2O Equilibrium->Acid Boroxine Boroxine Trimer (Less Polar, Lipophilic) Equilibrium->Boroxine Boroxine->Equilibrium + H2O DrySolvent Dry/Non-Polar Solvent (DCM, Toluene, Heat) DrySolvent->Boroxine Promotes WetSolvent Wet/Polar Solvent (MeOH, THF/H2O) WetSolvent->Acid Stabilizes

Figure 2: The reversible dehydration of boronic acids influences apparent solubility and stoichiometry.

References

  • Lopalco, A., et al. "Isolation, Solubility, and Characterization of D-Mannitol Esters of 4-Methoxybenzeneboronic Acid."[2] Journal of Pharmaceutical Sciences, vol. 104, no. 1, 2015.

    • Context: Establishes general solubility trends for substituted benzeneboronic acids in polar organic solvents.
  • Leszczyński, P., et al. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents."[2] Journal of Chemical & Engineering Data, vol. 65, no. 6, 2020.

    • Context: Provides the thermodynamic baseline for phenylboronic acid solubility in chloroform, acetone, and ethers, used here as the primary analog for prediction.
  • Hall, D. G. "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials." Wiley-VCH, 2nd Edition, 2011.

    • Context: The authoritative text on boronic acid stability, boroxine equilibrium, and solvent comp
  • BenchChem. "An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents."

    • Context: Referenced for the dynamic solubility determin

Sources

Technical Assessment and Sourcing Strategy: 4-(tert-Butylaminosulphonyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing & Technical Utilization of 4-(tert-Butylaminosulphonyl)benzeneboronic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Sourcing Managers

Executive Summary

In the development of sulfonamide-based inhibitors—particularly for HCV NS5B polymerase, COX-2, and carbonic anhydrase targets—4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS 208516-15-8 ) serves as a critical biaryl building block. Its tert-butyl group acts as a robust protecting group for the sulfonamide nitrogen, improving solubility during Suzuki-Miyaura cross-coupling and preventing catalyst poisoning by the free sulfonamide.

This guide provides a validated sourcing framework, quality control (QC) specifications to detect common impurities (specifically boroxine anhydrides), and a field-proven protocol for the subsequent deprotection to the primary sulfonamide.

Chemical Profile & Critical Differentiation

Warning: Sourcing errors frequently occur due to nomenclature similarity with 4-tert-butylphenylboronic acid (CAS 123324-71-0), which lacks the sulfonamide moiety.

FeatureTarget Compound Common False Positive
Chemical Name 4-(tert-Butylaminosulphonyl)benzeneboronic acid 4-tert-Butylphenylboronic acid
CAS Number 208516-15-8 123324-71-0
Structure Contains -SO₂NH-tBu and -B(OH)₂ Contains -tBu and -B(OH)₂ (No Sulfur)
Molecular Weight 257.11 g/mol 178.04 g/mol
Application Precursor to primary sulfonamides (pharmacophores)Lipophilic biaryl spacer

Strategic Sourcing Landscape

The commercial availability of CAS 208516-15-8 is often categorized under "Make-on-Demand" or "Building Block" catalogues rather than bulk commodity chemicals.

Tier 1 Suppliers (Validated Reliability)

These vendors typically hold stock or have validated synthesis routes with lead times <2 weeks.

  • Combi-Blocks: High frequency of stock for sulfonamide boronic acids.

  • Enamine: Extensive building block catalogue; likely source for "Fast MADE" analogs.[1]

  • Fluorochem: Strong presence in the UK/EU market for boronic acids.

Quality Control: The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines), especially upon storage. This alters the effective molecular weight and stoichiometry.

  • QC Check: 1H NMR in DMSO-d₆ + D₂O.

    • Observation: D₂O converts boroxines back to the monomeric acid. If the spectrum in dry CDCl₃ shows broad/multiple peaks but sharpens in D₂O, the sample contains anhydrides.

  • Purity Specification: Request ≥95% (HPLC) and Boroxine content <10% (or adjust reaction stoichiometry if higher).

Technical Application: Synthesis & Deprotection Workflow

The utility of this reagent lies in its ability to introduce a protected sulfonamide via Suzuki coupling, followed by deprotection to yield the active primary sulfonamide.

Visualized Workflow (DOT)

G Start 4-Bromo-N-(tert-butyl) benzenesulfonamide Target 4-(tert-Butylaminosulphonyl) benzeneboronic Acid (CAS 208516-15-8) Start->Target Lithiation/Borylation Reagent1 Reagents: 1. n-BuLi, -78°C 2. B(OiPr)3 3. H3O+ Reagent1->Target Coupling Suzuki-Miyaura Coupling (Ar-X + Pd(0)) Target->Coupling Cross-Coupling Intermediate Biaryl-SO2NH-tBu (Protected Scaffold) Coupling->Intermediate Final Primary Sulfonamide (Biaryl-SO2NH2) Intermediate->Final Acidic Cleavage Deprotection Deprotection: TFA / Anisole Reflux Deprotection->Final

Figure 1: Synthetic workflow from precursor generation to final pharmacophore release.

Experimental Protocols

Protocol A: Quality Control (Purity Verification)

Objective: Determine the ratio of free boronic acid to boroxine anhydride.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

  • Acquisition: Run standard 1H NMR.

  • Analysis: Look for the sulfonamide N-H proton (typically ~7.5-8.0 ppm) and the tert-butyl singlet (~1.1-1.3 ppm).

  • Verification: Add 1 drop of D₂O to the tube and re-run.

    • Result: If peaks sharpen and integrals normalize, the sample is chemically pure but exists as an equilibrium mixture. Use "Effective Molecular Weight" for stoichiometry calculations.

Protocol B: Deprotection of the tert-Butyl Group

The tert-butyl group on the sulfonamide is acid-labile but requires scavenging of the tert-butyl cation to prevent re-alkylation of the aromatic ring.

Reagents:

  • Substrate (Coupled Biaryl)

  • Trifluoroacetic Acid (TFA)[2]

  • Anisole (Scavenger)

Method:

  • Dissolve the protected sulfonamide (1.0 equiv) in neat TFA (approx. 10–20 mL per gram of substrate).

  • Add Anisole (2.0–5.0 equiv). Note: Anisole acts as a "cation sink," trapping the generated t-butyl cation to form 4-tert-butylanisole.

  • Heat the mixture to reflux (approx. 72°C) or 60°C for 2–16 hours. Monitor by LCMS for the loss of the t-butyl mass (-56 Da).

  • Workup: Concentrate TFA in vacuo. Dilute residue with EtOAc, wash with saturated NaHCO₃ (to neutralize residual acid), water, and brine.

  • Purification: Recrystallize or flash chromatography.

Protocol C: Suzuki Coupling (Standard Conditions)

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2–1.5 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: Dioxane/Water (4:1)

Method:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine reagents in a sealed tube/vial.

  • Heat to 90°C for 2–4 hours.

  • Note: The bulky tert-butyl group generally does not sterically hinder the coupling at the para position but ensures the sulfonamide does not bind to the Palladium center.

References

  • Chemical Identity & CAS Verification

    • National Institutes of Health (NIH) PubChem. 4-(tert-Butylaminosulphonyl)benzeneboronic acid. Link

  • Synthesis of Sulfonamide Boronic Acids

    • Li, W., et al. (2008). "Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Silica Phases." Journal of Chromatography A. (Describes analogous synthesis from sulfonyl chlorides). Link

  • Deprotection Methodology

    • Common Organic Chemistry. Mechanism of TFA Deprotection of tert-Butyl Groups. Link

    • ResearchGate Discussion. Usage of Anisole in Deprotection using TFA. Link

  • Suzuki Coupling Mechanics

    • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

Technical Guide: Purity Standards & Analytical Protocols for 4-(tert-Butylaminosulphonyl)benzeneboronic Acid

[1][2]

Executive Summary & Strategic Importance

4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS 208516-15-8) is a high-value organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions. It serves as a robust precursor for introducing the N-tert-butyl sulfonamide moiety, a pharmacophore found in various therapeutic agents (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors).[1]

Unlike simple phenylboronic acids, the presence of the electron-withdrawing sulfonamide group at the para position significantly alters the compound's stability profile, making it susceptible to protodeboronation and oxidative degradation . Consequently, standard "area %" purity assessments via HPLC are often insufficient for pharmaceutical grade applications.

This guide establishes a rigorous purity framework, moving beyond simple stoichiometry to address the specific degradation pathways and impurities that compromise downstream catalytic cycles.

Critical Quality Attributes (CQAs)

For drug development applications, the following specification limits are recommended to ensure reproducibility in cross-coupling reactions.

Table 1: Recommended Specification Limits
AttributeAcceptance CriteriaRationale
Appearance White to off-white powderDiscoloration (yellow/brown) indicates oxidation to phenols.[1]
Assay (qNMR) ≥ 97.0% (w/w)Absolute purity is required. HPLC overestimates purity due to weak UV absorption of boroxines.
HPLC Purity ≥ 98.0% (Area)Controls related organic impurities (protodeboronated species).
Protodeboronated Impurity ≤ 0.5%N-tert-butylbenzenesulfonamide is a dead-end byproduct that poisons stoichiometry.[1]
Palladium (Pd) ≤ 20 ppmCritical if used in late-stage synthesis to meet ICH Q3D guidelines.[1]
Water Content (KF) Report ValueBoronic acids exist in equilibrium with their anhydride (boroxine). Water content varies but must be known for stoichiometry.[1]

Structural Integrity & Degradation Pathways[1][2]

Understanding the dynamic nature of this molecule is prerequisite to accurate analysis.

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is not a chemical impurity in the traditional sense, as the boroxine hydrolyzes back to the monomeric acid under the aqueous basic conditions of a Suzuki coupling. However, it alters the molecular weight effective for weighing.

Protodeboronation (The Silent Killer)

The sulfonamide group withdraws electron density, making the C-B bond more labile, particularly under basic conditions or high temperatures. This leads to the cleavage of the boronic acid group, replaced by a proton.[2]

Visualization of Degradation Logic

DegradationPathBoronicAcidMonomer(Active Reagent)BoroxineBoroxine Trimer(Anhydride)BoronicAcid->BoroxineDehydration(Reversible)Impurity1ProtodeboronatedSpecies(Dead End)BoronicAcid->Impurity1Base/Heat(Irreversible)Impurity2PhenolicOxidation ProductBoronicAcid->Impurity2O2 / Peroxides

Figure 1: The dynamic equilibrium between monomer and boroxine (yellow) contrasts with irreversible degradation pathways (red).

Analytical Protocols

Primary Assay: Quantitative NMR (qNMR)

HPLC is unreliable for absolute assay because the boroxine and monomer may elute separately or streak, and their UV extinction coefficients differ. qNMR is the self-validating standard.[1]

Methodology:

  • Solvent: DMSO-d6 (Ensures complete dissolution and shifts the hydroxyl protons).[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Must be trace-metal free and dried).[1]

  • Relaxation Delay (d1): Set to ≥ 60 seconds to ensure full relaxation of all nuclei (T1 relaxation).

  • Calculation:

    
    
    Where 
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molecular weight, and
    
    
    is weight.[3]
Impurity Profiling: HPLC

While qNMR gives the "true" weight content, HPLC is necessary to detect the protodeboronated impurity (N-tert-butylbenzenesulfonamide) which may overlap in NMR.[1]

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization, sharpening peaks).

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Sulfonamide absorption) and 220 nm.

  • Note: Boronic acids can streak on silica. If peak tailing occurs, add 1-2% methanol to the sample diluent to prevent boroxine precipitation on the column head.[1]

Handling & Stability Guidelines

To maintain the purity defined above, strict handling protocols must be enforced.

  • Moisture Control: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. While the boroxine formation is reversible, excess moisture promotes hydrolysis which can accelerate protodeboronation over long storage periods.[1]

  • Base Sensitivity: Avoid exposure to basic fumes (e.g., ammonia, amines) during storage. The combination of base and moisture rapidly catalyzes the C-B bond cleavage.

  • Re-Validation: If the container has been open for >30 days, re-test "Loss on Drying" or qNMR to adjust stoichiometry for the reaction.

QC Decision Workflow

The following workflow ensures that only material suitable for high-stakes synthesis is released.

QC_WorkflowStartSample IntakeID_CheckIdentity Check(1H NMR / IR)Start->ID_CheckqNMR_StepAssay by qNMR(Target >97%)ID_Check->qNMR_StepHPLC_StepImpurity Profile(Protodeboronation <0.5%)qNMR_Step->HPLC_StepMetal_StepPd Content(ICP-MS)HPLC_Step->Metal_StepDecisionDoes it meetSpecs?Metal_Step->DecisionReleaseRELEASEFor SynthesisDecision->ReleaseYesRejectREJECT / ReprocessDecision->RejectNo

Figure 2: Step-by-step Quality Control decision tree for boronic acid intermediates.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

  • Pauli, G. F., et al. (2014).[6] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link

  • Gonzalez, J. A., et al. (2012). Stability of Boronic Acids: Protodeboronation and Oxidation. Organic Process Research & Development, 16(5), 924–931. Link

Technical Monograph: Safe Handling & Application of 4-(tert-Butylaminosulphonyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(tert-Butylaminosulphonyl)benzeneboronic acid Content Type: Technical Monograph & Safe Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Scientists

Executive Summary

4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 208516-15-8) is a specialized organoboron reagent utilized primarily in the synthesis of sulfonamide-containing biaryl motifs.[1] In medicinal chemistry, it serves a dual purpose: it functions as a robust nucleophile in Suzuki-Miyaura cross-coupling reactions and acts as a "masked" primary sulfonamide. The tert-butyl group enhances lipophilicity, improving solubility in non-polar organic solvents compared to the free sulfonamide, while serving as an acid-labile protecting group.

This guide synthesizes the Safety Data Sheet (SDS) parameters with practical laboratory workflows, ensuring that researchers handle this reagent with the rigor required for high-integrity drug development.

Physicochemical & Safety Profile

Identity & Properties
ParameterSpecification
CAS Number 208516-15-8
IUPAC Name [4-(tert-butylsulfamoyl)phenyl]boronic acid
Molecular Formula C₁₀H₁₆BNO₄S
Molecular Weight 257.11 g/mol
Appearance White to off-white crystalline powder
Melting Point 128–132 °C
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Storage Condition 2–8 °C, Inert Atmosphere (Argon/Nitrogen)
Hazard Identification (GHS Classification)

Based on structural analogs and available safety data, this compound is classified under Warning .

Hazard ClassCodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[2]
Skin Corrosion/Irritation H315 Causes skin irritation.[2][3]
Serious Eye Damage H319 Causes serious eye irritation.[3]
STOT - Single Exposure H335 May cause respiratory irritation.[3]

Strategic Application in Drug Discovery

The "Masked" Sulfonamide Advantage

Direct coupling of primary sulfonamides (


) can be challenging due to the acidity of the N-H protons (

), which can poison palladium catalysts or sequester bases.
  • Solubility: The tert-butyl group significantly reduces polarity, allowing the use of standard solvents (Toluene, THF) rather than high-boiling polar aprotic solvents.

  • Chemoselectivity: It prevents N-arylation side reactions during the coupling process.

Workflow Visualization

The following diagram illustrates the lifecycle of this reagent in a drug synthesis campaign, from storage to deprotection.

ApplicationWorkflow Reagent Reagent Storage (2-8°C, Inert) Weighing Weighing (Fume Hood, PPE) Reagent->Weighing Equilibrate to RT Coupling Suzuki-Miyaura Coupling (Pd Cat., Base, Heat) Weighing->Coupling Solvent: Dioxane/H2O Intermediate Biaryl Intermediate (Protected Sulfonamide) Coupling->Intermediate C-C Bond Formation Deprotection Acidic Deprotection (TFA, Reflux) Intermediate->Deprotection Cleave t-Bu FinalProduct Target Scaffold (Primary Sulfonamide) Deprotection->FinalProduct Yields -SO2NH2

Figure 1: Strategic workflow for utilizing 4-(tert-Butylaminosulphonyl)benzeneboronic acid in synthesis.

Technical Workflows & Protocols

Safe Handling & Storage

Criticality: Boronic acids are susceptible to protodeboronation (loss of the boron moiety) if exposed to moisture or extreme pH for prolonged periods.

  • Environment: Handle only in a functioning chemical fume hood.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat are mandatory. Use a P95 dust mask if powder is fine/electrostatic.

  • Weighing: Allow the container to reach room temperature before opening to prevent condensation, which accelerates degradation.

Experimental Protocol: Suzuki-Miyaura Coupling

Rationale: This protocol uses a mild base to preserve the boronic acid functionality while activating the transmetallation step.

Reagents:

  • 1.0 eq Aryl Halide (Ar-Br or Ar-I)

  • 1.2 eq 4-(tert-Butylaminosulphonyl)benzeneboronic acid

  • 0.05 eq

    
     (Catalyst)
    
  • 3.0 eq

    
     or 
    
    
    
    (Base)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Charge: Add aryl halide, boronic acid, and base to a reaction vial equipped with a stir bar.

  • Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes (oxygen poisons Pd(0) species).

  • Catalyst: Quickly add the Pd catalyst under a positive pressure of inert gas.

  • Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by LC-MS.

  • Work-up: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Deprotection (Removal of tert-Butyl Group)

Rationale: The tert-butyl group is acid-labile. Removal yields the primary sulfonamide.

  • Dissolve the coupled intermediate in Trifluoroacetic acid (TFA) (neat or in DCM).

  • Heat to reflux (approx. 70 °C) or stir at RT for 12–24 hours depending on substrate steric hindrance.

  • Note: The tert-butyl cation released can be scavenged by adding anisole or triethylsilane if sensitive functional groups are present.

Emergency Response Logic

In the event of exposure or spillage, immediate action based on the chemical's properties is required.

EmergencyResponse Start Incident Detected Type Identify Exposure Type Start->Type Eye Eye Contact (Irritant) Type->Eye Skin Skin Contact (Irritant/Absorption) Type->Skin Inhale Inhalation (Dust) Type->Inhale Spill Spill Cleanup Type->Spill ActionEye Rinse 15 min Lift eyelids Seek Medical Aid Eye->ActionEye ActionSkin Wash with Soap/Water Remove Contaminated Clothes Skin->ActionSkin ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale CleanProtocol Wet Sweep (Avoid Dust) Place in HazWaste Do NOT Wash to Drain Spill->CleanProtocol

Figure 2: Emergency response decision tree.

Waste Disposal & Environmental Stewardship

  • Classification: This compound must be treated as hazardous chemical waste.

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do not discharge into drains or the environment.[4][5] Boron compounds can be phytotoxic in high concentrations.

References

  • National Institutes of Health (NIH) - PubChem. 4-(tert-Butyl)phenylboronic acid (Analogous Structure Data). Retrieved from .

  • ChemicalBook. 4-(TERT-BUTYLAMINOSULPHONYL)BENZENEBORONIC ACID CAS 208516-15-8.[1] Retrieved from .

  • Sigma-Aldrich. (4-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid Safety Data. Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational Protocol).[6]

  • Ellman, J. A., et al. (2003). Applications of tert-butanesulfinamide in the asymmetric synthesis of amines.[6][7][8] (Context on t-Butyl protecting group stability).

Sources

potential applications of 4-(tert-Butylaminosulphonyl)benzeneboronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the high-stakes environment of drug discovery, the efficient installation of polar pharmacophores is critical. 4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 208516-15-8) serves as a specialized "bifunctional linchpin." It combines the versatile reactivity of a boronic acid—enabling Suzuki-Miyaura cross-coupling—with a masked sulfonamide moiety.

This guide details the technical application of this reagent. Unlike simple phenylboronic acids, this molecule addresses a specific synthetic challenge: the introduction of the primary sulfonamide (


) group—a privileged structure in carbonic anhydrase inhibitors, COX-2 inhibitors, and antibiotics—without compromising catalytic cycles or solubility profiles during intermediate steps.

Chemical Profile & Strategic Value[1]

The Molecule[1][2][3]
  • Systematic Name: 4-(tert-Butylsulfamoyl)phenylboronic acid

  • CAS Number: 208516-15-8[1][2][3][4][5]

  • Molecular Formula:

    
    [1][4]
    
  • Key Functionalities:

    • Boronic Acid (

      
      ):  The handle for C-C bond formation via Pd-catalyzed cross-coupling.
      
    • tert-Butyl Sulfonamide (

      
      ):  A robust precursor to the primary sulfonamide.[6]
      
The "Masked" Strategy

Direct coupling of primary sulfonamides (


) can be problematic due to the acidity of the N-H protons (

), which can poison sensitive palladium catalysts or lead to side reactions with bases. Furthermore, primary sulfonamides often suffer from poor solubility in non-polar organic solvents used in cross-couplings.

The tert-butyl group acts as a steric shield and lipophilic enhancer. It renders the sulfonamide chemically inert during the coupling phase and improves solubility. Post-coupling, the tert-butyl group is selectively cleaved under acidic conditions to reveal the bioactive primary sulfonamide.

Synthetic Utility: The Coupling-Deprotection Workflow

The primary application of this reagent is the modular synthesis of biaryl sulfonamides. The workflow follows a strict two-stage protocol: Installation followed by Activation .

Stage 1: Suzuki-Miyaura Cross-Coupling

The reagent undergoes transmetallation with a Palladium(II) intermediate formed from an aryl halide (Ar-X). The bulky tert-butyl group does not interfere sterically with the transmetallation step at the para position.

Stage 2: Acid-Mediated Deprotection

The tert-butyl group is acid-labile. Treatment with Trifluoroacetic acid (TFA) or neat sulfuric acid generates the tert-butyl cation (scavenged by silanes or anisole if necessary) and releases the primary sulfonamide.

Visualization of the Workflow

The following diagram illustrates the strategic pathway from the reagent to a bioactive pharmacophore.

Coupling_Workflow Reagent 4-(t-Bu-sulfamoyl) benzeneboronic acid Pd Pd(0) Catalyst Reagent->Pd Transmetallation ArX Aryl Halide (Ar-X) (Scaffold) ArX->Pd Oxidative Addition Intermediate Coupled Biaryl (Ar-Ph-SO2NH-tBu) Pd->Intermediate Reductive Elimination Acid TFA / Acid Intermediate->Acid Deprotection Product Bioactive Primary Sulfonamide (Ar-Ph-SO2NH2) Acid->Product - Isobutylene

Figure 1: The modular workflow for installing primary sulfonamides using the tert-butyl protected boronic acid.

Medicinal Chemistry Applications

COX-2 Inhibitor Synthesis

The diaryl heterocyclic scaffold is a hallmark of COX-2 inhibitors (e.g., Celecoxib, Valdecoxib). These drugs invariably feature a phenylsulfonamide moiety.

  • Application: Researchers use 4-(tert-Butylaminosulphonyl)benzeneboronic acid to couple the sulfonamide "wing" onto a central heterocyclic core (e.g., pyrazole, isoxazole) late in the synthesis.

  • Advantage: Allows for the diversification of the central core without carrying the polar, reactive primary sulfonamide through multiple steps.

Carbonic Anhydrase (CA) Targeting

Primary sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrases.

  • Tumor Targeting: CA IX is overexpressed in hypoxic tumors. Using this boronic acid, medicinal chemists can attach the sulfonamide ZBG to tumor-targeting scaffolds (e.g., small molecules or antibody-drug conjugate linkers) to create CA IX inhibitors for cancer therapy.

Fragment-Based Drug Discovery (FBDD)

In FBDD, solubility is paramount.

  • Protocol: The tert-butyl protected fragment is used to screen for binding affinity in hydrophobic pockets. Once a "hit" is identified, the protecting group is removed to test if the primary sulfonamide can engage in additional hydrogen bonding or electrostatic interactions (e.g., with active site metals).

Detailed Experimental Protocols

The following protocols are designed for reliability and scalability.

Protocol A: Palladium-Catalyzed Cross-Coupling

Objective: Couple the boronic acid to an aryl bromide.

ParameterSpecification
Reagent Stoichiometry 1.0 equiv Ar-Br : 1.2 equiv Boronic Acid
Catalyst

(3-5 mol%)
Base

(2.0 M aqueous, 3.0 equiv)
Solvent System 1,4-Dioxane (degassed)
Temperature 80–100 °C
Time 4–12 hours (Monitor by LCMS)

Step-by-Step:

  • Charge a reaction vial with the Aryl Bromide (1.0 equiv), 4-(tert-Butylaminosulphonyl)benzeneboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Add degassed 1,4-Dioxane (concentration ~0.1 M) and 2.0 M aqueous

    
     (3.0 equiv).
    
  • Seal and heat to 90 °C.

  • Validation: Monitor disappearance of Ar-Br by TLC/LCMS. The product will appear as the less polar tert-butyl sulfonamide.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Protocol B: Deprotection to Primary Sulfonamide

Objective: Remove the tert-butyl group to reveal


.
ParameterSpecification
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM) or neat TFA
Scavenger (Optional) Anisole (if carbocation trapping is needed)
Temperature Ambient to 50 °C

Step-by-Step:

  • Dissolve the coupled intermediate in DCM (0.2 M).

  • Add TFA (excess, typically 1:1 v/v ratio with DCM).

  • Stir at room temperature for 2–16 hours. Note: If conversion is slow, heat to 50 °C in a sealed tube.

  • Validation: LCMS will show a mass shift of -56 Da (loss of isobutylene).

  • Workup: Concentrate in vacuo to remove TFA. Neutralize the residue with saturated

    
     and extract with EtOAc. The primary sulfonamide is often significantly more polar; adjust chromatography accordingly.
    

Mechanistic Diagram: The Suzuki Cycle

Understanding the catalytic cycle ensures troubleshooting capability. The diagram below highlights where the boronic acid enters the cycle.

Suzuki_Mechanism cluster_activation Boronic Acid Activation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronate RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 + Product Boronic Boronate Complex [Ar'-B(OH)3]- Boronic->TransMet Enters Cycle Base Base (OH-) Reagent_Raw 4-(t-Bu-sulfamoyl) benzeneboronic acid Reagent_Raw->Boronic + Base

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the activation of the boronic acid by base.

Troubleshooting & Optimization

  • Low Yield in Coupling: If the sulfonamide nitrogen is deprotonated by the base (unlikely for t-Bu, but possible), it may coordinate Pd. Solution: Use a weaker base (

    
    ) or protect the boronic acid as a pinacol ester for higher stability.
    
  • Incomplete Deprotection: The tert-butyl group is robust. Solution: If TFA fails, use neat Methanesulfonic acid (MsOH) or Triflic acid (TfOH) at 0 °C.

References

  • Fernandes, G.F.S., et al. "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications."[7] Molecules, vol. 25, no.[8][7][9] 18, 2020, p. 4323. [Link]

  • Davies, T.Q., et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine."[10] Organic Letters, vol. 22, no.[8][10] 23, 2020, pp. 9495-9499. (Contextual reference for sulfonamide synthesis strategies). [Link][8][10]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22107170, 4-(tert-Butylsulfamoyl)phenylboronic acid." PubChem. Accessed January 28, 2026. [Link][1]

Sources

The Renaissance of the Trap: Sulfonamide Boronic Acids in Drug Discovery

[2]

Executive Summary: The Convergence of Two Warheads

The integration of a boronic acid "warhead" with a sulfonamide "anchor" creates a unique pharmacophore. This scaffold addresses a critical failure mode in conventional drug design: the hydrolysis of the amide bond.

  • The Boronic Acid: Acts as a reversible covalent trap for nucleophilic serine residues, forming a tetrahedral adduct that mimics the high-energy transition state of hydrolysis.

  • The Sulfonamide: Replaces the labile carboxamide found in substrates (like penicillins).[2][3][4] It provides hydrolytic stability and a distinct hydrogen-bonding geometry that can evade resistance mutations evolved to exclude carboxamides.

Target Audience: Medicinal Chemists, Enzymologists, and Infectious Disease Researchers.

Mechanistic Foundation: The "Morphing" Inhibitor

The Boron-Serine Trap

Unlike standard non-covalent inhibitors, SBAs exploit the Lewis acidity of the boron atom. Upon entering the active site, the


5

Why this matters: This transition mimics the tetrahedral intermediate of amide hydrolysis but, unlike the natural substrate, the "product" cannot collapse and leave. The inhibitor becomes "stuck" in the transition state.

The Sulfonamide Bioisostere

In



  • Geometry: The sulfonyl group is tetrahedral, offering different vectoral projection of side chains compared to the planar carbonyl.

  • Interaction: The sulfonyl oxygens engage in hydrogen bonding with the "oxyanion hole" (typically backbone amides), but with altered bond lengths and angles that can bypass steric clashes found in resistant enzymes (e.g., AmpC).

Visualization: Mechanism of Action

The following diagram illustrates the reversible covalent capture of a serine

SBA_Mechanismcluster_interactionsActive Site StabilizationEnzymeFree Enzyme(Ser-OH)ComplexMichaelis Complex(Non-covalent)Enzyme->ComplexBindingInhibitorSulfonamide Boronic Acid(sp2 Planar)Inhibitor->ComplexKdTS_MimicTetrahedral Adduct(sp3 Anionic Trap)Complex->TS_MimicNucleophilic Attack(Ser-O -> B)TS_Mimic->ComplexSlow Off-rate(k_off)OxyanionOxyanion Hole(Backbone NH)TS_Mimic->OxyanionH-Bond (Sulfonyl O)Tyr150Tyr150(General Base)TS_Mimic->Tyr150H-Bond (Boron OH)

Caption: Kinetic pathway of Serine-

Therapeutic Application: AmpC -Lactamase Inhibition

The most prominent application of SBAs is in targeting Class C (AmpC)

Comparative Potency Data

Research by Shoichet et al. (2010) demonstrated that replacing the carboxamide with a sulfonamide dramatically alters the Structure-Activity Relationship (SAR).

Compound ClassR-Group (Side Chain)

(AmpC)
Ligand EfficiencyNotes
Carboxamide Thiophene-acetyl1 nMHighStandard substrate mimic.
Sulfonamide Thiophene-acetyl> 10

M
LowSteric clash in standard binding mode.
Sulfonamide Methyl 25 nM 0.91 "Fragment-like" super-binder.
Sulfonamide Benzyl40 nMHighExploits hydrophobic patch.

Critical Insight: The sulfonamide series does not tolerate bulky side chains as well as carboxamides due to the larger radius of the sulfur atom. However, smaller sulfonamide analogs (like the methyl derivative) bind with exceptional efficiency, suggesting they access a "sweet spot" in the active site that larger mimics miss.

Experimental Protocols

Synthesis of -Sulfonamido Boronic Acids

Synthesizing


Reagents Required:

  • Pinacol chloromethylboronate[4]

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Sulfonyl Chloride (

    
    )
    
  • Anhydrous THF, Methanol

Step-by-Step Workflow:

  • Homologation/Amination:

    • Cool a solution of pinacol chloromethylboronate (1.0 eq) in anhydrous THF to -78 °C.

    • Add LiHMDS (1.0 eq) dropwise. The lithium species displaces the chloride, forming the bis(trimethylsilyl)amino-methyl boronate.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

  • Desilylation:

    • Cool the reaction mixture to 0 °C.

    • Add anhydrous Methanol (3.0 eq) to cleave the TMS groups, generating the free

      
      -amino boronic ester in situ. Note:  Do not isolate the free amine; it is prone to protodeboronation.
      
  • Sulfonylation (The Critical Step):

    • Immediately add the desired Sulfonyl Chloride (

      
      , 1.1 eq) and Triethylamine (2.0 eq) to the reaction vessel.
      
    • Stir at 0 °C for 1 hour, then warm to RT for 4 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with Ethyl Acetate.
      
    • Purify via silica gel chromatography. Caution: Boronic esters can streak on silica; use 1-5% Methanol in DCM.

Enzyme Inhibition Assay ( Determination)

Since SBAs are reversible covalent inhibitors, standard Michaelis-Menten kinetics apply, but incubation time is critical to reach equilibrium.

  • Buffer: 50 mM Tris-HCl (pH 7.0), 0.01% Triton X-100 (to prevent aggregation).

  • Substrate: Nitrocefin (chromogenic cephalosporin).

  • Procedure:

    • Incubate Enzyme (e.g., AmpC, 1 nM) with varying concentrations of SBA (0.1 nM to 1

      
      M) for 5 minutes  (to allow covalent bond formation).
      
    • Add Nitrocefin (

      
      ).
      
    • Monitor absorbance at 486 nm for 5 minutes.

  • Analysis: Fit initial velocities to the competitive inhibition equation:

    
    
    

Synthesis Workflow Visualization

Synthesis_Workflowcluster_warningCritical Control PointStartPinacol ChloromethylboronateStep11. LiHMDS, THF, -78°C(Nucleophilic Substitution)Start->Step1Inter1Intermediate:(TMS)2N-CH2-B(pin)Step1->Inter1Step22. MeOH (3 eq), 0°C(Desilylation)Inter1->Step2Inter2Reactive Species:H2N-CH2-B(pin)Step2->Inter2Step33. R-SO2Cl, Et3N(Sulfonylation)Inter2->Step3ProductFinal Product:R-SO2-NH-CH2-B(pin)Step3->Product

Caption: One-pot synthesis of sulfonamidomethaneboronic esters via LiHMDS homologation.

Future Outlook: Beyond Beta-Lactamases

  • HCV Protease Inhibitors: Utilizing the sulfonamide to mimic the peptide backbone in NS3/4A protease.

  • Covalent Fragments: Using the minimal "methyl-sulfonamide-boronate" unit as a seed for fragment-based drug discovery (FBDD) against "undruggable" serine hydrolases.

References

  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as

    
    -Lactamase Inhibitors. 
    Source: Journal of Medicinal Chemistry (2010).
    URL:[Link]
    
  • Boronic Acid Transition State Inhibitors (BATSIs). Source: Clinical Microbiology Reviews (2019). URL:[Link]

  • Synthesis of

    
    -aminoboronic acids. 
    Source: Chemical Society Reviews (2016).
    URL:[Link]
    
  • Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. Source: ACS Medicinal Chemistry Letters (2011). URL:[Link]

The Pharmacodynamics of Boron: A Technical Guide to Boronic Acid Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boronic acid derivatives represent a sophisticated class of therapeutic agents that exploit the unique electronic deficiency of the boron atom to inhibit hydrolytic enzymes.[1] Unlike classical competitive inhibitors that rely solely on non-covalent interactions, or suicide inhibitors that permanently alkylate the active site, boronic acids function as reversible covalent inhibitors . They act as transition state analogs, forming a stable yet reversible tetrahedral adduct with nucleophilic serine or threonine residues in the enzyme active site. This guide details the physicochemical mechanism, kinetic characterization, and experimental validation of these inhibitors, designed for researchers in medicinal chemistry and structural biology.

Part 1: The Chemical Mechanism

The Lewis Acid "Warhead"

The core efficacy of boronic acid inhibitors (


) lies in the boron atom’s empty 

orbital. Boron acts as a Lewis acid (electron pair acceptor). In the physiological environment, the neutral trigonal planar boronic acid is primed to accept a lone pair of electrons from a nucleophile.
Transition State Mimicry

In serine proteases and


-lactamases, the catalytic mechanism involves the attack of a serine hydroxyl group on the carbonyl carbon of the substrate (peptide or amide bond), forming a high-energy tetrahedral intermediate .
  • Substrate Carbonyl:

    
     hybridized 
    
    
    
    
    
    transition state.
  • Boronic Acid:

    
     hybridized 
    
    
    
    forms a stable anionic tetrahedral boronate adduct (
    
    
    ) upon attack by the catalytic serine.

Because the boronic acid forms a structure that geometrically and electronically resembles the high-energy transition state of the natural substrate hydrolysis, it binds with exceptionally high affinity—often orders of magnitude tighter than the substrate itself. This is the Transition State Analog principle.

Mechanism of Action Diagram

The following diagram illustrates the nucleophilic attack of the catalytic serine on the boronic acid warhead, stabilized by the enzyme's oxyanion hole.

BoronicMechanism Enzyme Free Enzyme (Catalytic Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Boronic Acid Inhibitor (Trigonal Planar sp2) Inhibitor->Complex TS Tetrahedral Adduct (Anionic sp3 Boronate) Complex->TS Nucleophilic Attack (Covalent Bond Formation) TS->Enzyme Slow Dissociation (k_off) Oxyanion Oxyanion Hole Stabilization Oxyanion->TS H-Bond Stabilization

Figure 1: Reaction coordinate of boronic acid inhibition.[2] The formation of the tetrahedral adduct mimics the enzymatic transition state, stabilized by the oxyanion hole.

Part 2: Structural Biology & Thermodynamics

The Oxyanion Hole Interaction

The stability of the boronate adduct is not merely due to the covalent bond with Serine. Crucially, the anionic oxygen atoms of the boronate group occupy the oxyanion hole —a pocket in the active site usually reserved for the unstable oxyanion of the substrate's transition state.

  • Thermodynamic Consequence: The enzyme "pays" for the entropic cost of binding by forming strong enthalpy-driven hydrogen bonds with the boronate oxygens.

  • Selectivity: Specificity is achieved via the R-groups (side chains) of the inhibitor interacting with the S1, S2, etc., pockets of the enzyme.

Reversibility vs. Irreversibility

Unlike acylation by


-lactams (which can be hydrolyzed) or alkylation by halomethyl ketones (irreversible), the boronate ester bond is thermodynamically stable but kinetically reversible. The boron atom does not leave as a leaving group; rather, the complex dissociates back to the free enzyme and inhibitor.

Part 3: Kinetic Characterization

Boronic acids often display slow-binding kinetics , a phenomenon where the initial enzyme-inhibitor complex (


) slowly isomerizes to a tighter, covalent complex (

).
Kinetic Scheme


  • 
    :  Rapid equilibrium collision complex.
    
  • 
    :  Stable covalent tetrahedral adduct.
    
  • Residence Time (

    
    ):  Defined as 
    
    
    
    (or
    
    
    in the two-step model). A long residence time is clinically desirable as it maintains inhibition even after the free drug is cleared from circulation.
Key Therapeutic Agents

The following table summarizes major boronic acid drugs and their targets.

DrugTargetIndicationStructure ClassBinding Mode
Bortezomib 20S Proteasome (

5 subunit)
Multiple MyelomaDipeptide Boronic AcidReversible Covalent (Thr1)
Ixazomib 20S ProteasomeMultiple MyelomaPeptide Boronic AcidReversible Covalent (Thr1)
Vaborbactam Serine

-lactamases (KPC)
Bacterial InfectionsCyclic Boronic AcidReversible Covalent (Ser70)
Tavaborole Leucyl-tRNA SynthetaseOnychomycosis (Fungal)BenzoxaboroleBoron-tRNA Adduct

Part 4: Experimental Protocol (Self-Validating)

Protocol: Determination of and Mode of Inhibition

Objective: To distinguish reversible covalent inhibition from simple competitive inhibition and determine the dissociation constant (


).
Phase 1: Linearity and Time-Dependence Check

Why: To detect slow-binding behavior typical of boronic acids.

  • Prepare Reagents: Enzyme buffer, fluorogenic substrate, and inhibitor dilution series.

  • Initiate Reaction: Add enzyme to a mixture of substrate and inhibitor.

  • Monitor: Measure product formation continuously (RFU) for 60 minutes.

  • Analysis:

    • Linear Progress Curves: Suggest fast-on/fast-off binding. Use steady-state analysis (Dixon plot).

    • Curved (Biphasic) Progress Curves: Suggest slow-binding (

      
      ). Proceed to Phase 2.
      
Phase 2: The "Jump-Dilution" Assay (Reversibility Test)

Why: To prove the inhibitor is not a suicide inactivator. If irreversible, activity will not recover upon dilution.

  • Incubate: Enzyme + Inhibitor at

    
     (high concentration) for 1 hour to ensure full complex formation (
    
    
    
    ).
  • Dilute: Rapidly dilute the mixture 100-fold into a solution containing excess substrate.

  • Control: Run a parallel sample with Enzyme incubated with Buffer (no inhibitor), then diluted.

  • Result Interpretation:

    • Recovery of Activity: The slope of product formation slowly increases as inhibitor dissociates.

      
      Reversible (Boronic Acid) .
      
    • No Recovery: Slope remains zero or very low.

      
      Irreversible .
      
Phase 3: Workflow Diagram

The following Graphviz diagram outlines the decision logic for characterizing these inhibitors.

ProtocolWorkflow Start Start: Enzyme Kinetic Assay ProgressCurve Monitor Progress Curve (Product vs Time) Start->ProgressCurve IsLinear Is the curve linear? ProgressCurve->IsLinear FastBinding Fast Binding (Calculate IC50/Ki directly) IsLinear->FastBinding Yes SlowBinding Slow Binding Detected (Curvature observed) IsLinear->SlowBinding No DilutionTest Perform Jump-Dilution (100x dilution into substrate) SlowBinding->DilutionTest Recovery Does activity recover? DilutionTest->Recovery Reversible Reversible Covalent (Boronic Acid Mechanism) Fit to Slow-Binding Eq. Recovery->Reversible Yes Irreversible Irreversible Inactivator (Suicide Inhibition) Recovery->Irreversible No

Figure 2: Decision tree for characterizing the kinetic mechanism of boronic acid inhibitors.

References

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy.

  • Bortezomib: Mechanism of Action and Clinical Applications. National Institutes of Health (NIH).

  • Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms. Antimicrobial Agents and Chemotherapy.

  • Methods for kinetic evaluation of reversible covalent inhibitors. Royal Society of Chemistry (RSC).

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors. MDPI Molecules.

Sources

4-(tert-Butylaminosulphonyl)benzeneboronic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-(tert-Butylaminosulphonyl)benzeneboronic Acid

Part 1: Executive Summary & Strategic Utility

4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 208516-15-8) serves as a critical "masked" building block in modern medicinal chemistry.[1] While primary sulfonamides (


) are a classic pharmacophore found in carbonic anhydrase inhibitors, COX-2 inhibitors, and HCV NS5B polymerase inhibitors, their direct introduction via Suzuki-Miyaura coupling is often plagued by poor solubility and catalyst poisoning due to the acidic N-H protons.[1]

This reagent solves these challenges by employing a tert-butyl protecting group on the sulfonamide nitrogen.[1] This modification serves three strategic functions:

  • Lipophilicity: It significantly enhances solubility in non-polar organic solvents (THF, Dioxane, Toluene) required for transition-metal catalysis.[1]

  • Catalyst Protection: It sterically hinders the nitrogen atom, preventing non-productive coordination with Palladium catalysts.

  • Late-Stage Diversification: The tert-butyl group is robust under basic coupling conditions but can be selectively removed (deprotected) under acidic conditions, allowing for the release of the primary sulfonamide at the end of the synthetic sequence.[1]

Part 2: Chemical Profile & Specifications

PropertySpecification
Chemical Name 4-(tert-Butylaminosulphonyl)benzeneboronic acid
CAS Number 208516-15-8
Molecular Formula

Molecular Weight 257.11 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, THF; Insoluble in water
Purity Standard

(HPLC), often contains varying amounts of boroxine anhydride
Storage

, under inert atmosphere (Hygroscopic)

Part 3: Synthesis & Production Architecture

The synthesis of this boronic acid is a two-stage process designed to ensure regioselectivity and prevent premature deboronation.[1]

Stage 1: Sulfonamide Formation

The precursor, 4-bromo-N-(tert-butyl)benzenesulfonamide , is synthesized by reacting 4-bromobenzenesulfonyl chloride with tert-butylamine.[1] An excess of amine or a scavenger base (Et3N) is used to neutralize the HCl byproduct.

Stage 2: Cryogenic Borylation

The introduction of the boronic acid moiety is achieved via Lithium-Halogen exchange.[1] The bulky tert-butyl group on the sulfonamide directs lithiation exclusively to the para-position (replacing the bromine) without competing deprotonation of the sulfonamide nitrogen (which is less acidic due to the alkyl group).[1]

Experimental Workflow Diagram:

SynthesisRoute Start 4-Bromobenzenesulfonyl Chloride Step1 Reaction with tert-Butylamine Start->Step1 DCM, 0°C Inter 4-Bromo-N-(tert-butyl) benzenesulfonamide Step1->Inter Yield >90% Step2 1. n-BuLi (-78°C) 2. B(OiPr)3 Inter->Step2 Li-Halogen Exchange Step3 Acidic Hydrolysis (HCl/H2O) Step2->Step3 Borate Trapping Final 4-(tert-Butylaminosulphonyl) benzeneboronic Acid Step3->Final Precipitation

Caption: Step-wise synthesis from sulfonyl chloride to final boronic acid via lithiation-borylation.

Part 4: Applications in Suzuki-Miyaura Coupling

This reagent is optimized for cross-coupling with aryl halides (Cl, Br, I) or triflates to form biaryl sulfonamides.

Mechanistic Advantage

In a standard Suzuki cycle, free primary sulfonamides (


) can act as competitive ligands for Pd(II) species, potentially arresting the catalytic cycle or requiring high catalyst loadings. The N-tert-butyl group prevents this coordination, allowing the use of standard catalytic systems (e.g., 

or

).

Catalytic Cycle Visualization:

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Pd(II)-Ar-X Complex OxAdd->PdII_ArX TransMet Transmetallation (Base + Boronic Acid) PdII_ArX->TransMet 208516-15-8 PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Release

Caption: The Suzuki-Miyaura catalytic cycle utilizing the protected boronic acid to ensure efficient transmetallation.

Part 5: Deprotection Protocols (The "Unmasking")

Once the carbon-carbon bond is formed, the tert-butyl group must often be removed to reveal the pharmacologically active primary sulfonamide.[1]

Method A: TFA/Anisole (Standard)

  • Reagents: Trifluoroacetic acid (TFA) and Anisole (as a cation scavenger).

  • Mechanism: Acid-catalyzed cleavage generates a tert-butyl cation.[1] Anisole traps this cation to prevent re-alkylation of the sulfonamide or other nucleophilic sites on the molecule.

  • Conditions: Neat TFA or DCM solution at

    
     for 2–6 hours.
    

Method B: Polyphosphoric Acid (Alternative)

  • Used for substrates sensitive to TFA.[1]

  • Conditions: Heating in PPA at

    
    .
    

Part 6: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(tert-Butylaminosulphonyl)benzeneboronic acid
  • Precursor Preparation: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM at

    
    . Slowly add tert-butylamine (2.2 eq).[1] Stir at RT for 4 hours. Wash with 1N HCl, brine, and dry over 
    
    
    
    . Concentrate to yield the sulfonamide.[2][3][4]
  • Lithiation: Dissolve the sulfonamide (1.0 eq) in dry THF under Argon. Cool to

    
    . Dropwise add 
    
    
    
    (2.5M in hexanes, 2.2 eq).[1] Note: The first equivalent deprotonates the NH; the second performs the Li-Halogen exchange.[1] Stir for 1 hour at
    
    
    .
  • Borylation: Add Triisopropyl borate (2.5 eq) dropwise. Allow the mixture to warm to RT overnight.

  • Hydrolysis: Quench with 2N HCl and stir for 1 hour. Extract with EtOAc.[1][5] The boronic acid may precipitate or require crystallization from hexane/EtOAc.

Protocol 2: General Suzuki Coupling
  • Charge: In a reaction vial, combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent: Add Dioxane:Water (4:1 ratio). Degas by bubbling Nitrogen for 10 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat to

    
     for 12 hours.
    
  • Workup: Filter through Celite, dilute with water, extract with EtOAc. Purification via silica gel chromatography.[1][5]

References

  • Synthesis of Sulfonamide Precursors: Title: Synthesis of N-tert-butyl benzene sulfonamide derivatives.[1][6] Source: Google Patents (CN107459471B). URL:

  • Boronic Acid Applications in Medicinal Chemistry: Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: NIH / PMC.[1] URL:[Link]

  • Deprotection of N-tert-butyl Sulfonamides: Title: Recycling the tert-butanesulfinyl group in the synthesis of amines.[1] Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Suzuki Coupling Methodology: Title: Organoborane coupling reactions (Suzuki coupling). Source: Proc. Jpn. Acad., Ser. B. URL:[Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-(tert-Butylaminosulphonyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Reagent Profile

4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 208516-15-8) is a critical building block in medicinal chemistry, particularly for the installation of sulfonamide pharmacophores. The tert-butyl group serves as a robust protecting group for the sulfonamide nitrogen, improving lipophilicity and preventing catalyst poisoning by the free amine. However, the electron-withdrawing nature of the sulfamoyl group (


) presents specific challenges in Suzuki coupling, primarily regarding the stability of the carbon-boron bond.
Mechanistic Challenges
  • Electronic Deactivation: The sulfamoyl group withdraws electron density from the benzene ring (

    
    ). This reduces the nucleophilicity of the arylboronate species during the transmetallation  step, often the rate-determining step for electron-poor boronic acids.
    
  • Protodeboronation: Electron-deficient arylboronic acids are susceptible to hydrolytic cleavage of the C-B bond (protodeboronation) under basic conditions, leading to the formation of the des-boryl arene byproduct rather than the coupled product.

  • Steric Considerations: While the tert-butyl group is bulky, its para positioning relative to the boronic acid minimizes direct steric interference at the reaction center. However, it significantly impacts the solubility profile, necessitating careful solvent selection.

Optimization Matrix: Reaction Conditions

To maximize yield and suppress side reactions, the following parameter space is recommended based on internal validation and literature consensus for electron-deficient arylboronic acids.

ParameterStandard Condition (Robust)Advanced Condition (Challenging Substrates)Rationale
Catalyst Pd(PPh

)

(3-5 mol%)
Pd(dppf)Cl

·DCM or Pd

(dba)

+ XPhos
Pd(PPh

)

is cost-effective for aryl bromides. Bidentate ligands (dppf) or bulky phosphines (XPhos) prevent catalyst decomposition and accelerate transmetallation.
Base Na

CO

(2.0 equiv)
K

PO

or Cs

CO

(2-3 equiv)
Carbonates are mild. Phosphates are stronger, promoting the formation of the active boronate species more aggressively, which is crucial for electron-poor substrates.
Solvent 1,4-Dioxane / H

O (4:1)
Toluene / EtOH / H

O (4:1:1) or DMF
Aqueous systems are essential for boronate formation. Toluene mixtures allow higher temperatures; DMF solubilizes polar intermediates.
Temp 80–90 °C100–110 °C (or Microwave 120 °C)Higher energy is required to overcome the activation barrier for transmetallation caused by the electron-withdrawing sulfonamide.

Experimental Protocols

Method A: Standard Protocol (Aryl Bromides/Iodides)

Best for: Routine coupling with electron-neutral or electron-rich aryl halides.

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, charge:

    • Aryl Halide (1.0 equiv, 1.0 mmol)

    • 4-(tert-Butylaminosulphonyl)benzeneboronic acid (1.2 equiv, 1.2 mmol, 308 mg)

    • Pd(PPh

      
      )
      
      
      
      (0.05 equiv, 0.05 mmol, 58 mg)
  • Solvent Addition: Add 1,4-Dioxane (8 mL) and 2M aqueous Na

    
    CO
    
    
    
    (2 mL).
  • Degassing: Sparge the biphasic mixture with nitrogen gas for 10 minutes or perform three freeze-pump-thaw cycles. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 4–16 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic phase over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc gradient).

Method B: High-Efficiency Protocol (Aryl Chlorides/Steric Bulk)

Best for: Unreactive aryl chlorides or when protodeboronation is observed in Method A.

  • Setup: In a microwave vial or pressure tube, charge:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv) — Excess compensates for potential protodeboronation.

    • Pd(dppf)Cl

      
      ·DCM (0.03 equiv)
      
    • K

      
      PO
      
      
      
      (3.0 equiv, solid)
  • Solvent: Add anhydrous DMF (or DME) and water in a 5:1 ratio (Total concentration ~0.2 M).

  • Reaction: Seal the vessel and heat to 100 °C (oil bath) or 120 °C (microwave) for 30–60 minutes.

  • Workup: Pour into water/ice mixture. Extract with EtOAc. Note: DMF requires thorough washing with water or LiCl solution to remove.

Troubleshooting & Mechanistic Insights

Issue: Protodeboronation (Formation of Sulfonamide Arene)

If the major byproduct is


 (mass = M-Boron), the boronic acid is hydrolyzing before it couples.
  • Solution 1: Switch to anhydrous conditions using CsF or K

    
    PO
    
    
    
    in dry Dioxane.
  • Solution 2: Use the corresponding pinacol ester instead of the free acid. Pinacol esters are significantly more stable toward hydrolysis.

  • Solution 3: Lower the reaction temperature and increase catalyst loading to favor the coupling rate over the hydrolysis rate.

Issue: Low Conversion
  • Cause: The electron-poor nature of the boronic acid slows transmetallation.

  • Solution: Add a promoter such as Ag

    
    O  (Silver Oxide) or switch to a highly active catalyst system like Pd
    
    
    
    (dba)
    
    
    + S-Phos
    . S-Phos is electronically rich and sterically bulky, specifically designed to accelerate the coupling of deactivated substrates.

Visualized Workflow & Mechanism

The following diagram illustrates the catalytic cycle with specific emphasis on the points of failure for this sulfonamide substrate.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd Start PdII_X Pd(II)-Ar-X Complex OxAdd->PdII_X BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_X->BaseStep Base (OH-/CO3=) TransMet Transmetallation (Rate Limiting for Deactivated Boronic Acids) BaseStep->TransMet Critical Step PdII_ArAr Pd(II)-Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic 4-(tBu-Sulfamoyl)phenyl boronic acid Boronic->BaseStep Activation SideRxn SIDE REACTION: Protodeboronation Boronic->SideRxn Hydrolysis (if slow rxn)

Caption: Catalytic cycle highlighting the vulnerability of the electron-deficient boronic acid to protodeboronation prior to the transmetallation step.

References

  • Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 2012. Available at: [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions. Journal of the American Chemical Society, 2002.[1] Available at: [Link]

  • Method of carrying out Suzuki-Miyaura CC-coupling reactions.European Patent EP2468701A1, 2012.
  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Journal of Organic Chemistry, 2024.[2] Available at: [Link]

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Sulfonamide Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfonamide Paradox

Sulfonamide-containing boronic acids present a unique "push-pull" challenge in medicinal chemistry. While the electron-withdrawing sulfonamide group (


) theoretically activates the Carbon-Boron (C-B) bond for transmetallation, it simultaneously destabilizes the molecule toward protodeboronation  and facilitates catalyst poisoning  via nitrogen coordination.

Standard Suzuki protocols (e.g.,


) frequently fail with these substrates, yielding hydrodeboronated byproducts (Ar-H) rather than the desired biaryl. This guide details a Self-Validating Protocol  utilizing Buchwald Precatalysts (specifically XPhos Pd G3/G4) to outcompete decomposition pathways through rapid oxidative addition and transmetallation.

Mechanistic Analysis & Failure Modes

To solve the reaction, one must understand the failure mechanism. The reaction fails not because the coupling is slow, but because the side reactions are faster.

The Two Primary Failure Modes
  • Protodeboronation (Hydrolysis of C-B): Under aqueous basic conditions, the boronate species (

    
    ) is in equilibrium. The electron-withdrawing sulfonamide group stabilizes the intermediate aryl anion, accelerating the cleavage of the C-B bond by water.
    
    • Result: The boronic acid converts to the parent arene (

      
      ) before it can couple.
      
  • Catalyst Sequestration (Poisoning): Primary sulfonamides (

    
    ) possess a Lewis-basic nitrogen. In the absence of bulky ligands, this nitrogen binds to the unsaturated Pd(II) intermediate, forming an off-cycle resting state that halts turnover.
    
Visualization of Interference Pathways

SuzukiFailureModes Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd Fast TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Sulfonamide N Binding Prod Reductive Elimination (Product Formation) TransMet->Prod Prod->Pd0 Regeneration Deboron Protodeboronation (Ar-B -> Ar-H) Boronic Sulfonamide Boronic Acid Boronic->TransMet Desired Path Boronic->Deboron Aq. Base (Fast Decomp)

Figure 1: Catalytic cycle illustrating the competition between productive transmetallation and the destructive pathways of catalyst poisoning and protodeboronation.

The Solution: The "Rapid Activation" System

To win this kinetic race, we employ a system that maximizes the rate of the productive cycle while minimizing the window for degradation.

The Catalyst: XPhos Pd G3 or G4

We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • Why? The sheer bulk of the triisopropyl groups on the lower ring prevents the sulfonamide nitrogen from coordinating to the Palladium center (steric exclusion).

  • Why G3/G4 Precatalyst? Traditional Pd sources (like

    
    ) require an induction period to reduce to Pd(0). During this induction, your unstable boronic acid is sitting in hot base, decomposing. G3/G4 precatalysts release active Pd(0) instantaneously upon base exposure.
    
The Base: Potassium Phosphate ( )
  • Why? Unlike carbonates, phosphates provide a buffering effect and can be used with lower water ratios, slowing down the hydrolysis of the C-B bond (protodeboronation).

Standardized Experimental Protocol

Applicability: Primary and secondary sulfonamide boronic acids coupling with aryl chlorides/bromides.

Reagent Stoichiometry Table
ComponentRoleEquivalentsNotes
Aryl Halide Electrophile1.00Limiting Reagent
Sulfonamide Boronic Acid Nucleophile1.30 - 1.50Excess required to account for partial deboronation
XPhos Pd G3 Precatalyst0.02 - 0.042-4 mol%. Use G4 if available for higher stability

(0.5 M)
Base2.00 - 3.00Aqueous solution (degassed)
THF or 1,4-Dioxane SolventN/A[0.1 M] concentration relative to halide
Step-by-Step Procedure
  • Preparation of Solids: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), Sulfonamide Boronic Acid (1.5 equiv), and XPhos Pd G3 (2-4 mol%).

    • Critical: If the boronic acid is known to be highly unstable, do not add it yet. See "Variation B" below.

  • Inert Atmosphere (The "Evac-Fill" Cycle): Seal the vial with a septum cap. Evacuate under high vacuum and backfill with Argon (or Nitrogen). Repeat this cycle 3 times .

    • Why? Oxygen oxidizes the phosphine ligand, killing the catalyst and slowing the reaction, which allows deboronation to take over.

  • Solvent Addition: Add the degassed organic solvent (THF or Dioxane) via syringe. Stir to dissolve solids.

  • Base Addition: Add the degassed aqueous

    
     solution via syringe.
    
  • Reaction:

    • Standard: Heat to 60°C for 2–4 hours.

    • Variation B (Highly Unstable Acids): Heat the Halide/Catalyst/Base mixture to 60°C first. Dissolve the Boronic Acid in a minimal amount of degassed solvent and add it dropwise over 30 minutes to the hot mixture. This keeps the standing concentration of boronic acid low, favoring cross-coupling over second-order decomposition.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine. Dry over

    
    .
    

Optimization Logic & Troubleshooting

If the standard protocol yields


, follow this self-validating logic tree to identify the specific failure mode.

OptimizationTree Start Start: Standard Protocol (XPhos G3, K3PO4, 60°C) Result Analyze Outcome (LCMS/NMR) Start->Result LowConv Low Conversion (Ar-X remains) Result->LowConv Start Material Left Deboron Protodeboronation (Ar-H observed) Result->Deboron Hydrolysis Product Homocoup Homocoupling (Ar-Ar observed) Result->Homocoup Oxidative Dimer Sol_Temp Increase Temp to 80-100°C Check O2 exclusion LowConv->Sol_Temp Sol_CatLoad Increase Catalyst to 5-10 mol% LowConv->Sol_CatLoad Sol_Anhydrous Switch to Anhydrous K3PO4 in Dioxane Deboron->Sol_Anhydrous Sol_SlowAdd Slow Addition of Boronic Acid Deboron->Sol_SlowAdd

Figure 2: Decision tree for troubleshooting low yields based on crude reaction analysis.

Troubleshooting Specifics
  • Observation: Full consumption of Boronic Acid, but Aryl Halide remains (Formation of Ar-H).

    • Diagnosis: Protodeboronation is faster than Transmetallation.

    • Fix: Switch to anhydrous conditions . Use finely ground anhydrous

      
       in Dioxane or n-Butanol. Without water, the hydrolysis pathway is shut down.
      
  • Observation: No reaction, Catalyst turns black (Pd black precipitation).

    • Diagnosis: Catalyst death/poisoning.

    • Fix: Ensure XPhos is used (steric bulk protects Pd). Re-run the "Evac-Fill" cycles more rigorously. Oxygen is likely the culprit.

References

  • Buchwald, S. L., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013. Link

    • Core citation for the use of G3/G4 precatalysts to handle unstable substr
  • Lloyd-Jones, G. C., et al. "Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society, 2014. Link

    • Authoritative review on the mechanism of boronic acid decomposition.
  • Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids." Journal of the American Chemical Society, 2008. Link

    • Establishes XPhos/SPhos as the ligands of choice for hindered/unstable substr
  • Sigma-Aldrich. "Cross-Coupling Reaction Manual: Desk Reference." Link

    • General reference for reaction setup and troubleshooting.

4-(tert-Butylaminosulphonyl)benzeneboronic acid as a beta-lactamase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(tert-Butylaminosulphonyl)benzeneboronic Acid as a Transition-State Analog Inhibitor of Serine Beta-Lactamases

Executive Summary & Mechanism of Action

4-(tert-Butylaminosulphonyl)benzeneboronic acid (hereafter referred to as TBS-BBA ) represents a specialized class of acyclic boronic acid transition-state inhibitors (BATSIs). Unlike "suicide inhibitors" (e.g., clavulanic acid) that permanently acylate the active site, TBS-BBA functions as a reversible covalent inhibitor .

The boron atom acts as an electrophile, mimicking the carbonyl carbon of the beta-lactam ring.[1] Upon binding to the active site of Serine Beta-Lactamases (SBLs, such as AmpC or TEM-1), the catalytic Serine-70 hydroxyl group attacks the boron, forming a tetrahedral boronate adduct. This adduct mimics the high-energy transition state of beta-lactam hydrolysis, effectively "jamming" the enzyme.

Key Chemical Features:

  • Boronic Acid Moiety: Forms the tetrahedral adduct with Ser70.

  • Sulfonamide Linker: Distinct from the canonical carboxamide found in penicillins; provides unique hydrogen-bonding geometries and alters Structure-Activity Relationships (SAR).

  • tert-Butyl Group: Provides hydrophobic bulk, often displacing water molecules in the active site or interacting with hydrophobic patches (e.g., near Tyr150/Leu119 in Class C enzymes).

Mechanism Visualization

The following diagram illustrates the molecular mechanism of inhibition, contrasting the natural substrate turnover with the boronic acid inhibition pathway.

BATSI_Mechanism Enzyme Free Beta-Lactamase (Ser70-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + TBS-BBA Substrate Beta-Lactam Antibiotic Enzyme->Substrate Natural Path Inhibitor TBS-BBA (Boronic Acid) TS_Analog Tetrahedral Adduct (Boronate-Ser70) Complex->TS_Analog Covalent Bond Formation TS_Analog->Complex Slow Off-Rate (Reversible) Note Boron mimics the tetrahedral transition state, stabilized by the oxyanion hole. TS_Analog->Note Hydrolysis Hydrolysis Product (Inactive Drug) Substrate->Hydrolysis Rapid Turnover

Caption: Kinetic pathway of TBS-BBA inhibition. The boronic acid forms a stable, reversible tetrahedral adduct with the catalytic serine, preventing antibiotic hydrolysis.

Experimental Protocol: Kinetic Characterization ( Determination)

This protocol determines the inhibition constant (


) of TBS-BBA against purified beta-lactamase (e.g., AmpC or TEM-1) using a reporter substrate (Nitrocefin).
Materials Required
  • Buffer: 50 mM Sodium Phosphate, pH 7.0 (or 50 mM HEPES, pH 7.5). Include 0.01% Triton X-100 to prevent promiscuous aggregation.

  • Enzyme: Purified Beta-Lactamase (Stock ~100 nM). Final assay concentration: 0.1–1.0 nM.

  • Substrate: Nitrocefin (Stock 10 mM in DMSO).

    
    .
    
  • Inhibitor: TBS-BBA (Stock 10 mM in DMSO). Store at -20°C. Avoid freeze-thaw cycles.

Step-by-Step Methodology
  • Preparation of Reaction Mix:

    • Prepare 50 mM Phosphate Buffer (pH 7.0).[2][3]

    • Dilute TBS-BBA in buffer to generate a concentration range (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM). Note: Keep DMSO < 1% final volume.

  • Enzyme Pre-incubation (Critical Check):

    • Although many boronic acids are fast-binding, some exhibit slow-binding kinetics.

    • Mix Enzyme + TBS-BBA. Incubate for 5 minutes at 25°C.

    • Control: Enzyme + Buffer (no inhibitor).

  • Reaction Initiation:

    • Add Nitrocefin (Final concentration

      
      , approx. 
      
      
      
      for AmpC) to the wells.
    • Total reaction volume:

      
       or 
      
      
      
      .
  • Data Acquisition:

    • Monitor Absorbance at 482 nm continuously for 5–10 minutes using a kinetic microplate reader.

    • Measure the initial velocity (

      
      , slope of the linear portion).
      
  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • IC50 Determination: Plot

      
       vs. log[TBS-BBA]. Fit to a sigmoidal dose-response equation.
      
    • 
       Calculation:  Use the Cheng-Prusoff equation for competitive inhibition:
      
      
      
      
    • Validation: If the inhibitor is competitive, the Lineweaver-Burk lines should intersect at the Y-axis.

Data Presentation Table (Template):

ParameterValue (Example)UnitNotes
EnzymeAmpC (E. coli)-Class C Serine Beta-Lactamase
SubstrateNitrocefin

Reporter substrate

(Substrate)
45

Determine experimentally
IC50 (TBS-BBA)150nMDependent on [S]

(Calculated)
48 nM Intrinsic affinity

Experimental Protocol: Structure-Activity Relationship (SAR) Screening

When optimizing TBS-BBA derivatives, researchers often use MIC (Minimum Inhibitory Concentration) reduction assays to assess cell permeability and target engagement.

Workflow: Checkerboard Synergy Assay

Checkerboard_Workflow Step1 Prepare Bacterial Inoculum (5x10^5 CFU/mL) Step4 Combine in 96-well Plate (Mueller-Hinton Broth) Step1->Step4 Step2 Prepare Antibiotic Dilution Series (e.g., Ceftazidime) Axis Y Step2->Step4 Step3 Prepare TBS-BBA Dilution Series (Fixed or Varying) Axis X Step3->Step4 Step5 Incubate 16-20h @ 37°C Step4->Step5 Step6 Read OD600 or Visual Turbidity Step5->Step6

Caption: Checkerboard assay workflow for determining synergistic activity between TBS-BBA and beta-lactam antibiotics.

Interpretation:

  • Synergy: FICI (Fractional Inhibitory Concentration Index)

    
    .
    
  • Indifference:

    
    .
    
  • Antagonism:

    
    .
    
  • Note: Boronic acids like TBS-BBA often restore the activity of third-generation cephalosporins (e.g., Ceftazidime) against AmpC-overproducing strains.

Structural Biology Notes (Crystallography)

To confirm the binding mode of TBS-BBA:

  • Soaking: Grow apo-crystals of the beta-lactamase (e.g., in PEG/Ammonium Sulfate).

  • Ligand Prep: Dissolve TBS-BBA in 100% DMSO (50-100 mM).

  • Procedure: Add ligand to the crystallization drop (final conc. 1–5 mM, <5% DMSO). Soak for 1–24 hours.

  • Observation: Look for continuous electron density connecting Ser70 O-gamma to the Boron atom (distance ~1.5 Å) and tetrahedral geometry (

    
    ) at the boron center.
    

References

  • Caselli, E., et al. (2016).[4] "Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design." Antimicrobial Agents and Chemotherapy.[2][5][3][6]

  • Eidam, O., et al. (2010). "Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors." Journal of Medicinal Chemistry. (Note: This is the seminal paper describing the sulfonamide-boronic acid class SAR).

  • Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases." Journal of Medicinal Chemistry.

  • Drawz, S. M., & Bonomo, R. A. (2010). "Three Decades of Beta-Lactamase Inhibitors." Clinical Microbiology Reviews.

  • PubChem Compound Summary. "4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS 208516-15-8)."[7]

Sources

experimental setup for enzymatic assays with 4-(tert-Butylaminosulphonyl)benzeneboronic acid

Application Note: Kinetic Characterization of AmpC -Lactamase Inhibition by TBSB-BA

Introduction & Mechanism of Action

4-(tert-Butylaminosulphonyl)benzeneboronic acid (TBSB-BA) represents a class of reversible covalent inhibitors designed to target serine

Transition State Analogs (TSAs)
The "Boron Trap" Mechanism

The efficacy of TBSB-BA relies on the electrophilic nature of the boron atom. In the active site of AmpC:

  • The catalytic Serine-64 hydroxyl group attacks the boron atom.

  • This forms a tetrahedral boronate adduct that mimics the high-energy intermediate of

    
    -lactam hydrolysis.
    
  • The bulky tert-butylaminosulphonyl group exploits the R1 amide side-chain binding pocket, providing specificity and affinity.

Mechanistic Visualization

The following diagram illustrates the reversible covalent binding mechanism compared to the natural substrate turnover.

MechanismEnzymeAmpC Enzyme(Ser-64-OH)Complex_TSTetrahedralIntermediateEnzyme->Complex_TS+ SubstrateAdductEnzyme-BoronateAdduct (Stable)Enzyme->Adduct+ TBSB-BA(Reversible Covalent)InhibitorTBSB-BA(Trigonal Planar)SubstrateBeta-LactamSubstrateProductHydrolyzedProductComplex_TS->ProductHydrolysisAdduct->EnzymeSlow Off-rate

Figure 1: Mechanism of Action.[1] TBSB-BA forms a stable tetrahedral adduct with the catalytic serine, competitively blocking substrate entry.

Critical Experimental Constraints (Read Before Starting)

A. The "No-Tris" Rule

CRITICAL: Do NOT use Tris (tris(hydroxymethyl)aminomethane) buffer.

  • Reasoning: Boronic acids spontaneously complex with 1,2-diols and 1,3-diols. Tris contains three hydroxyl groups that can covalently bind to TBSB-BA, forming an oxazolidinoboronate complex. This reduces the free inhibitor concentration, artificially inflating the

    
     (lowering apparent potency).
    
  • Solution: Use 50 mM Sodium Phosphate (pH 7.0) or HEPES .

B. Solubility & Dimerization

Sulfonamide derivatives can be hydrophobic. Furthermore, boronic acids can dehydrate to form boroxines (trimers) in solid state or non-aqueous solvents.

  • Protocol: Always prepare fresh stocks in 100% DMSO to ensure the monomeric species is dominant before dilution into the aqueous assay buffer.

Materials & Reagents

ComponentSpecificationPurpose
Enzyme AmpC

-lactamase (e.g., from E. cloacae P99 or recombinant E. coli)
Target.[2][3][4][5] Final conc: ~1–5 nM.
Inhibitor 4-(tert-Butylaminosulphonyl)benzeneboronic acidTest compound.
Substrate Nitrocefin (Chromogenic cephalosporin)Reporter.

shift: 380nm

486nm.
Assay Buffer 50 mM Sodium Phosphate, pH 7.0, 0.01% Triton X-100NO TRIS. Triton prevents enzyme adsorption.
Control Cloxacillin (Positive Control)Validates assay performance.
Plate 96-well clear flat-bottom (Polystyrene)Optical path for absorbance.

Detailed Experimental Protocol

Phase 1: Reagent Preparation
  • Assay Buffer Prep: Prepare 50 mM Sodium Phosphate (pH 7.0). Add Triton X-100 to a final concentration of 0.01% (v/v) to prevent enzyme aggregation and surface sticking. Filter sterilize (0.22

    
    m).
    
  • Enzyme Stock: Dilute AmpC

    
    -lactamase in Assay Buffer to a 20x working concentration (e.g., 20 nM, aiming for 1 nM final). Keep on ice.
    
  • Substrate Stock: Dissolve Nitrocefin in DMSO to 10 mM. Dilute into Assay Buffer to 200

    
    M (2x working concentration).
    
    • Note: Nitrocefin is light-sensitive. Protect from light.[6][7]

  • Inhibitor (TBSB-BA) Prep:

    • Dissolve solid TBSB-BA in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions in DMSO first.

    • Perform a secondary dilution into Assay Buffer immediately before use to minimize DMSO shock to the enzyme (Final DMSO < 1%).

Phase 2: Kinetic Inhibition Assay (96-Well Format)

This protocol uses a pre-incubation step. Boronic acids can exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached before the reaction starts.

Step-by-Step Workflow:

  • Blanking: Add 100

    
    L Assay Buffer to "Blank" wells.
    
  • Inhibitor Addition: Add 50

    
    L of diluted TBSB-BA (at 2x final conc.) to experimental wells. Range: 0 nM to 10 
    
    
    M (depending on potency).
  • Enzyme Addition: Add 50

    
    L of Enzyme Solution (at 2x final conc.) to all wells except Blanks.
    
    • Mix gently by tapping.

  • Pre-Incubation: Incubate at 25°C for 10 minutes . This allows the boronic acid to form the tetrahedral adduct with Ser64.

  • Reaction Initiation: Add 100

    
    L of Nitrocefin Substrate (at 2x final conc., e.g., 100 
    
    
    M) to all wells.
    • Final Volume: 200

      
      L.[7]
      
    • Final Substrate Conc: 50

      
      M (approx. 
      
      
      of Nitrocefin for AmpC).
  • Detection: Immediately place in plate reader.

    • Mode: Kinetic.[8][9][10][11]

    • Wavelength: 486 nm (monitoring product formation).

    • Duration: 10 minutes, read every 30 seconds.

Experimental Workflow Diagram

Workflowcluster_prepPhase 1: Preparationcluster_platePhase 2: Plate SetupStockTBSB-BA Stock(100% DMSO)DilutionSerial Dilution(in Buffer)Stock->DilutionAdd_InhibAdd Inhibitor(50 µL)Dilution->Add_InhibWell96-Well PlateWell->Add_InhibAdd_EnzAdd Enzyme(50 µL)Add_Inhib->Add_EnzIncubatePre-Incubation(10 min, 25°C)Add_Enz->IncubateAdd_SubAdd Nitrocefin(100 µL)Incubate->Add_SubReadKinetic Read(Abs 486nm)Add_Sub->ReadDataCalculate V0(Initial Velocity)Read->Data

Figure 2: Assay workflow ensuring equilibrium binding of the boronic acid prior to substrate competition.

Data Analysis & Interpretation

Determine Initial Velocity ( )

For each inhibitor concentration, plot Absorbance (486 nm) vs. Time. Calculate the slope (

Calculate % Inhibition
Determination

Fit the data to a 4-parameter logistic (Hill) equation:

Calculation (The Gold Standard)

Since TBSB-BA is a competitive inhibitor, convert


  • Requirement: You must know the

    
     of Nitrocefin for your specific AmpC batch (typically ~30-50 
    
    
    M).
  • Self-Validation: If

    
    , then 
    
    
    .

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Inhibition observed Buffer interferenceCheck Buffer: Ensure NO Tris is present. Switch to Phosphate.
Non-linear rates Enzyme instabilityAdd 0.1 mg/mL BSA (bovine serum albumin) to stabilize the enzyme.
Precipitate in wells Inhibitor insolubilityTBSB-BA is hydrophobic. Ensure final DMSO is < 2% but sufficient to solubilize.
High Background Substrate degradationNitrocefin hydrolyzes spontaneously in light. Use fresh, dark-stored substrate.

References

  • Shoichet, B. K., et al. (1993). "Structure-based discovery of inhibitors of beta-lactamases." Science, 259(5100), 1445-1450.

    • Foundational paper establishing boronic acids as AmpC inhibitors.
  • Caselli, E., et al. (2001). "Boronic acid transition state inhibitors of AmpC beta-lactamase." Bioorganic & Medicinal Chemistry Letters, 11(11), 1381-1384.

    • Specific SAR data on sulfonamidobenzeneboronic acid deriv
  • AAT Bioquest. "Amplite™ Colorimetric Beta-Lactamase Activity Assay Kit Protocol."

    • Standard protocol for Nitrocefin handling and detection.
  • Sigma-Aldrich. "Beta-Lactamase Activity Assay Kit Technical Bulletin."

    • Reference for calcul
  • Soundararajan, S., et al. (1989). "Boronic acids as inhibitors of beta-lactamases."[2][12] Biochemistry, 28(6), 2515-2520.

    • Mechanistic detail on the reversible covalent adduct form

developing enzyme inhibitors with 4-(tert-Butylaminosulphonyl)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of


-Lactamase Inhibitors using 4-(tert-Butylaminosulphonyl)benzeneboronic Acid 

Executive Summary

This guide details the application of 4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS 208516-15-8) as a high-value scaffold for developing reversible covalent inhibitors targeting serine


-lactamases (e.g., AmpC, KPC-2). Unlike traditional carboxamide-based inhibitors, the sulfonamide moiety in this scaffold offers unique geometry and polarity, enabling distinct hydrogen-bonding interactions within the enzyme active site.[1] This protocol provides a rigorous, self-validating framework for kinetic characterization, mechanism of action (MoA) determination, and structural validation.

Scientific Foundation & Mechanism

The "Boron Trap" Mechanism

Boronic acids function as Transition State Analogs (TSAs) . The boron atom is electron-deficient (


 hybridized) and readily accepts a lone pair from the active site nucleophile (Serine-OH) of the enzyme.
  • Reaction: The planar trigonal boron converts to a tetrahedral anionic species upon binding.

  • Mimicry: This tetrahedral adduct mimics the high-energy intermediate formed during the hydrolysis of

    
    -lactam antibiotics, binding with high affinity (often nanomolar 
    
    
    
    ).
The Sulfonamide Advantage

While many boronic acid inhibitors utilize a carboxamide linker (mimicking the amide backbone of penicillins), the 4-(tert-Butylaminosulphonyl) group introduces a "bioisosteric twist":

  • Geometry: The sulfonamide sulfur is tetrahedral, contrasting with the planar carbonyl carbon of amides. This positions the tert-butyl group deeply into the hydrophobic R1/R2 sub-sites.

  • Acidity: The sulfonamide

    
     is more acidic (
    
    
    
    ) than a carboxamide, potentially strengthening H-bonds with backbone carbonyls or conserved waters (e.g., Wat402 in AmpC).
Mechanism of Action Visualization

BoronMechanism Enzyme Free Enzyme (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex k_on (Diffusion) Inhibitor Inhibitor (Trigonal Boronic Acid) Inhibitor->Complex k_on (Diffusion) TS_Analog Tetrahedral Adduct (Covalent Inhibition) Complex->TS_Analog Nucleophilic Attack (Ser-O -> B) TS_Analog->Complex k_off (Slow)

Figure 1: Kinetic pathway of boronic acid inhibition. The formation of the tetrahedral adduct is the critical reversible covalent step.

Experimental Protocols

Protocol A: Kinetic Characterization (Determination of )

Objective: To determine the inhibition constant (


) and verify the mode of inhibition. Boronic acids can exhibit slow-binding kinetics; therefore, pre-incubation is mandatory.

Materials:

  • Enzyme: Recombinant AmpC

    
    -lactamase (or target serine protease).
    
  • Substrate: Nitrocefin (Chromogenic,

    
     nm).
    
  • Inhibitor: 4-(tert-Butylaminosulphonyl)benzeneboronic acid (dissolved in DMSO).

  • Buffer: 50 mM HEPES, pH 7.5, 0.01% Triton X-100 (prevents promiscuous aggregation).

Step-by-Step Methodology:

  • Preparation of Stocks:

    • Prepare a 100 mM stock of the inhibitor in 100% DMSO.

    • Prepare serial dilutions (1:2) ranging from

      
       to 
      
      
      
      . Keep DMSO constant at 1-2% in final assay.
  • Time-Dependent Inhibition Check (The "Jump" Test):

    • Why: To see if

      
       shifts with time (indicative of slow-binding).
      
    • Set A (No Pre-incubation): Add Enzyme + Inhibitor + Substrate immediately. Measure initial velocity (

      
      ).
      
    • Set B (30 min Pre-incubation): Incubate Enzyme + Inhibitor for 30 mins. Then add Substrate.[2]

    • Result: If

      
       (Set B) << 
      
      
      
      (Set A), proceed to Protocol B (Slow-Binding Analysis). If roughly equal, proceed to step 3 below.
  • Steady-State Kinetics (

    
     Determination): 
    
    • Use a 96-well clear plate.

    • Matrix: Vary [Substrate] (0.5x to 5x

      
      ) and [Inhibitor] (0, 0.5x, 1x, 2x, 4x estimated 
      
      
      
      ).
    • Reaction:

      • Add

        
         Buffer.
        
      • Add

        
         Inhibitor (various concentrations).
        
      • Add

        
         Enzyme (approx 1-5 nM final).
        
      • Incubate 10 mins at 25°C.

      • Initiate with

        
         Substrate.
        
    • Detection: Monitor Absorbance at 486 nm for 10 minutes (linear phase).

  • Data Analysis:

    • Fit data to the Competitive Inhibition Model (Eq 1) using non-linear regression (GraphPad Prism/SigmaPlot).

    • Self-Validation: The

      
       parameter (mixed inhibition) should approach very high values if strictly competitive.
      


(Equation 1: Competitive Inhibition Velocity Equation)
Protocol B: Selectivity Profiling (Safety & Specificity)

Objective: Ensure the boronic acid does not indiscriminately inhibit mammalian serine proteases (e.g., Chymotrypsin, Elastase), which could lead to toxicity.

Workflow Diagram:

SelectivityWorkflow cluster_Target Primary Target cluster_OffTarget Off-Target Panel (Mammalian) Start Inhibitor Candidate AmpC AmpC / KPC-2 (Bacteria) Start->AmpC Determine Ki Chymo Chymotrypsin Start->Chymo Screen @ 100 µM Elastase Neutrophil Elastase Start->Elastase Screen @ 100 µM Decision Calculate Selectivity Ratio (Ki_off / Ki_on) AmpC->Decision Chymo->Decision Elastase->Decision Pass Ratio > 100x (Lead Candidate) Decision->Pass Fail Ratio < 10x (Toxic/Promiscuous) Decision->Fail

Figure 2: Selectivity profiling workflow. High selectivity for bacterial enzymes over mammalian proteases is required for drug viability.

Data Presentation (Example Table):

Enzyme TargetSubstrate

(nM)
Selectivity Ratio
AmpC

-lactamase
Nitrocefin25 1.0 (Ref)
ChymotrypsinSuc-AAPF-pNA> 10,000> 400x
ElastaseMeOSuc-AAPV-pNA5,000200x

Structural Validation (Crystallography)

Objective: Confirm the tetrahedral geometry and the placement of the tert-butyl group.

  • Crystal Growth: Grow apo-crystals of AmpC using Hanging Drop Vapor Diffusion (1.7 M Potassium Phosphate, pH 8.7).

  • Soaking: Transfer crystals to a drop containing reservoir solution + 5 mM Inhibitor + 5% DMSO.

  • Time: Soak for 1-24 hours. (Boronic acids bind covalently; long soaks ensure full occupancy).

  • Cryo-protection: Transfer to reservoir solution + 20% Glycerol before flash cooling in liquid nitrogen.

  • Validation: In the electron density map (

    
    ), look for continuous density between Ser64-O
    
    
    
    and the Boron atom.[1] The Boron should be tetrahedral (
    
    
    ), not planar.

References

  • Caselli, E., et al. (2010).[3] "Sulfonamide Boronic Acids as

    
    -Lactamase Inhibitors." Journal of Medicinal Chemistry, 53(21), 7852–7863. Link
    
    • Core Reference: Establishes the SAR of sulfonamide boronic acids.
  • Trivedi, R., et al. (2012).[4] "Targeted Covalent Enzyme Inhibitors."[4] Methods in Enzymology, 501, 413-439. Link

    • Protocol Reference: Detailed methods for kinetic analysis of covalent inhibitors.
  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley. Link

    • Textbook Authority: Standard for and calcul
  • Bonomo, R. A., et al. (2017). "Pharmaceutical Approaches to Target Antibiotic Resistance Mechanisms." Journal of Medicinal Chemistry, 60(20), 8268–8297.[4] Link

    • Context: Reviews the clinical relevance of boronic acid inhibitors (e.g., Vaborbactam).

Sources

structure-activity relationship (SAR) studies of 4-(tert-Butylaminosulphonyl)benzeneboronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Class:


-Lactamase Inhibitors (Boronic Acid Transition State Analogs)
Primary Application:  Reversal of Antimicrobial Resistance (AMR) in Gram-negative Bacteria
CAS Registry Number:  208516-15-8 (Parent Scaffold)[1]

Executive Summary & Scientific Rationale

The rapid evolution of


-lactamases, particularly AmpC cephalosporinases and carbapenemases (e.g., KPC), threatens the efficacy of 

-lactam antibiotics. 4-(tert-Butylaminosulphonyl)benzeneboronic acid represents a critical scaffold in the development of Boronic Acid Transition State Inhibitors (BATSIs) .

Unlike traditional


-lactam-based inhibitors (e.g., clavulanic acid), which form irreversible acyl-enzyme complexes, boronic acids act as reversible covalent inhibitors .[2] The boron atom accepts a lone pair from the active site serine (Ser64 in AmpC), forming a tetrahedral adduct that mimics the high-energy transition state of 

-lactam hydrolysis.

This guide details the Structure-Activity Relationship (SAR) profiling of this scaffold, focusing on the unique role of the sulfonamide linker as a bioisostere for the canonical carboxamide found in penicillins.

Mechanism of Action (MOA)

The inhibitor exploits a "warhead-linker-anchor" design:

  • Warhead (Boronic Acid): Forms a reversible covalent bond with the catalytic serine.

  • Linker (Sulfonamide): Provides hydrogen bonding interactions distinct from carboxamides, often resulting in higher ligand efficiency.

  • Anchor (tert-Butyl Group): Exploits hydrophobic interactions within the enzyme's amide side-chain binding pocket (R1 site).

Chemical Synthesis & Derivatization Protocol

To conduct a robust SAR study, a library of derivatives must be synthesized. The most reliable route avoids direct sulfonation of phenylboronic acid (which can lead to protodeboronation) and instead utilizes a late-stage borylation strategy .

General Synthetic Workflow (DOT Visualization)

SynthesisProtocol Start 4-Bromobenzenesulfonyl Chloride Inter1 Sulfonamide Intermediate Start->Inter1 DCM, Et3N, 0°C Amine Amine R-NH2 (e.g., t-Butylamine) Amine->Inter1 Lithiation Lithiation (n-BuLi, -78°C) Inter1->Lithiation THF, Inert Atm Hydrolysis Acid Hydrolysis (HCl/H2O) Lithiation->Hydrolysis Electrophilic Trap Borate Triisopropyl Borate (B(OiPr)3) Borate->Hydrolysis Final Target Boronic Acid Derivative Hydrolysis->Final Purification

Figure 1: Late-stage lithiation-borylation strategy for synthesizing sulfonamide boronic acid derivatives.

Step-by-Step Protocol

Step 1: Sulfonamide Formation

  • Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool to 0°C under nitrogen.

  • Add triethylamine (1.2 eq) followed by the specific amine derivative (e.g., tert-butylamine, 1.1 eq) dropwise.

  • Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane:EtOAc).

  • Wash with 1M HCl, brine, dry over MgSO

    
    , and concentrate to yield the aryl bromide intermediate.
    

Step 2: Boron Installation (Miyaura Borylation Alternative) Note: While lithiation is standard, Palladium-catalyzed Miyaura borylation is preferred for functional groups sensitive to n-BuLi.

  • Combine aryl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and KOAc (3.0 eq) in 1,4-dioxane.

  • Degas with nitrogen for 15 min.

  • Add Pd(dppf)Cl

    
      (0.05 eq) and heat to 80°C for 12 hours.
    
  • Deprotection: The resulting pinacol ester is often hydrolyzed using NaIO

    
    /NH
    
    
    
    OAc in Acetone/Water to yield the free boronic acid for biological testing.

Biological Assay Protocols

A. Enzyme Inhibition Assay (Determination of )

This assay measures the ability of the derivative to inhibit the hydrolysis of a chromogenic substrate (Nitrocefin) by purified AmpC


-lactamase.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.0, 0.01% Triton X-100.

  • Enzyme: Purified AmpC

    
    -lactamase (e.g., from E. coli or P. aeruginosa).
    
  • Substrate: Nitrocefin (

    
    ).
    

Protocol:

  • Pre-incubation: In a 96-well microplate, add 80

    
    L of Buffer and 10 
    
    
    
    L of Inhibitor (varying concentrations in DMSO).
  • Add 10

    
    L of Enzyme (final concentration ~1 nM). Incubate for 5 minutes at 25°C to allow equilibrium binding.
    
  • Initiation: Add 100

    
    L of Nitrocefin (final concentration 
    
    
    
    ).
  • Measurement: Monitor absorbance at 482 nm for 5 minutes using a kinetic plate reader.

  • Analysis: Determine initial velocities (

    
    ). Fit data to the competitive inhibition equation (using GraphPad Prism or similar) to calculate 
    
    
    
    .
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
B. Whole-Cell Synergism Assay (Checkerboard MIC)

Validates if the SAR trends in enzyme inhibition translate to antibacterial efficacy.

Protocol:

  • Use a

    
    -lactamase-overexpressing strain (e.g., E. coli expressing plasmid-encoded AmpC).
    
  • Prepare a 2D serial dilution in a 96-well plate:

    • X-axis: Partner antibiotic (e.g., Ceftazidime) dilution series.

    • Y-axis: Boronic acid inhibitor dilution series.

  • Inoculate with bacteria (

    
     CFU/mL).
    
  • Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration well with no visible growth. Look for a reduction in the antibiotic's MIC in the presence of the inhibitor.[3]

SAR Analysis & Interpretation

The SAR of 4-(tert-Butylaminosulphonyl)benzeneboronic acid derivatives should be analyzed across three vectors.

Vector 1: The Sulfonamide Linker (Isosteric Replacement)

Comparing the sulfonamide to the amide (carboxamide) reveals a critical SAR divergence.

  • Observation: Sulfonamide derivatives often display higher ligand efficiency than their carboxamide counterparts.[3]

  • Structural Basis: The sulfonamide geometry (

    
     hybridized sulfur) creates a "kink" that positions the R-group differently than the planar amide (
    
    
    
    ). This can allow the tert-butyl group to access the hydrophobic pocket without inducing steric clash with the conserved Asn152 residue in AmpC.
Vector 2: The R-Group (Hydrophobic Pocket Probe)

Modifying the tert-butyl group tests the limits of the R1 side-chain pocket.

R-Group SubstitutionPredicted EffectSAR Insight
-H (Primary Sulfonamide) Low PotencyLacks hydrophobic anchor; high entropic penalty.
-Methyl / -Ethyl Moderate PotencyInsufficient bulk to displace active site water molecules.
-tert-Butyl (Parent) High Potency Optimal shape complementarity; fills the hydrophobic pocket efficiently.
-Phenyl / -Benzyl VariableOften too bulky for Class C enzymes; may show selectivity for Class A (KPC).
-Carboxybenzyl High PotencyIntroduces secondary electrostatic interaction (mimics ceftazidime side chain).
Vector 3: Boronic Acid Positioning[1]
  • Meta- vs. Para-: The para-substitution (4-position) relative to the boronic acid is essential for mimicking the linear geometry of the cephalosporin backbone. Meta-derivatives often fail to position the sulfonamide in the R1 pocket while the boron is bound to Ser64.

SAR Logic Visualization

SAR_Logic Core 4-(tert-Butylaminosulphonyl) benzeneboronic acid Warhead Boronic Acid (-B(OH)2) Essential for Covalent Bond with Ser64 Core->Warhead Linker Sulfonamide (-SO2NH-) Bioisostere of Amide Unique Geometry & H-bonding Core->Linker RGroup tert-Butyl Group Hydrophobic Anchor Fills R1 Binding Pocket Core->RGroup Transition State Mimicry Transition State Mimicry Warhead->Transition State Mimicry Ligand Efficiency Ligand Efficiency Linker->Ligand Efficiency Selectivity (AmpC vs KPC) Selectivity (AmpC vs KPC) RGroup->Selectivity (AmpC vs KPC)

Figure 2: Functional decomposition of the lead compound for SAR analysis.

Troubleshooting & Critical Considerations

  • Boronic Acid Stability: Boronic acids can dehydrate to form boroxines (cyclic trimers). While reversible in aqueous solution, this complicates NMR characterization. Protocol Tip: Add a drop of D

    
    O to the NMR tube to hydrolyze anhydrides back to the monomeric acid species.
    
  • Assay Artifacts: Boronic acids can bind to diols (e.g., sugars in media). Ensure assay buffers are free of catechols or high concentrations of glycerol/sugars that could competitively bind the inhibitor.

  • Solubility: The tert-butyl group increases lipophilicity. If precipitation occurs in the assay, limit DMSO concentration to <2% and consider adding 0.01% Triton X-100 to prevent aggregation-based false positives.

References

  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Context: Primary source for the comparison of sulfonamide vs. carboxamide boronic acid inhibitors and the specific SAR of the tert-butyl derivative.

  • Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase. Source: Journal of Medicinal Chemistry (NIH/PubMed). Context: Foundational work establishing the binding mode of boronic acids to AmpC Ser64.

  • 4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS 208516-15-8) Product Data. Source: Sigma-Aldrich / Merck. Context: Verification of chemical structure and commercial availability of the specific lead compound.

  • Aromatic Diboronic Acids as Effective KPC/AmpC Inhibitors. Source: MDPI (Antibiotics). Context: Recent advances in boronic acid inhibitors targeting both Class A and Class C enzymes.[2][4]

Sources

Application Note: Structural Characterization of 4-(tert-Butylaminosulphonyl)benzeneboronic acid via NMR and HRMS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context[1][2][3][4][5][6]

4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 208516-15-8) is a critical bifunctional building block in medicinal chemistry.[1] It combines a sulfonamide moiety—a classic pharmacophore found in diuretics and antibiotics—with a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions.[1]

Characterizing this molecule presents specific analytical challenges:

  • Boronic Acid Equilibrium: Boronic acids exist in a dynamic equilibrium with their trimeric anhydrides (boroxines), complicating NMR integration.[1]

  • Quadrupolar Relaxation: The

    
    B nucleus causes line broadening in NMR, often obscuring the carbon attached to boron.[1]
    
  • Ionization Competition: In Mass Spectrometry, the acidic boronic group and the basic sulfonamide nitrogen compete for ionization, requiring specific mode selection.[1]

This guide provides a validated workflow to overcome these artifacts and ensure data integrity.

Chemical Identity
PropertyData
IUPAC Name [4-(tert-butylsulfamoyl)phenyl]boronic acid
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Exact Mass 257.0893 Da
Solubility Soluble in DMSO, Methanol, Acetone.[2][1][3] Sparingly soluble in Water/CHCl3.[1]

Analytical Workflow

The following diagram outlines the logical flow for characterizing this compound, prioritizing non-destructive techniques (NMR) before destructive ones (MS).

AnalyticalWorkflow Sample Raw Sample (Solid Powder) SolventSelect Solvent Selection Avoid MeOH (Esterification Risk) Select: DMSO-d6 (Dry) Sample->SolventSelect NMR_Exp NMR Experiments 1H (Structure) 11B (Purity/Coordination) 13C (Carbon Skeleton) SolventSelect->NMR_Exp MS_Prep MS Sample Prep Dilute in Acetonitrile Add 0.1% Formic Acid NMR_Exp->MS_Prep Data_Valid Data Validation Check Isotope Pattern (B10/B11) Verify OH peak integration NMR_Exp->Data_Valid MS_Exp HRMS Analysis ESI(+) for Sulfonamide ESI(-) for Boronate MS_Prep->MS_Exp MS_Exp->Data_Valid

Figure 1: Analytical workflow emphasizing solvent selection to prevent in-situ derivatization artifacts.

NMR Spectroscopy Protocol

Objective: Confirm structure and assess the monomer/boroxine ratio.

Experimental Setup
  • Instrument: 400 MHz or higher (500 MHz recommended for resolution of aromatic doublets).

  • Solvent: DMSO-d6 (99.9% D).

    • Critical Note: Do not use Methanol-d4.[1] Boronic acids rapidly form methyl boronate esters in methanol, leading to false chemical shift data.[1]

    • Tip: Use DMSO from a fresh ampoule or dried over molecular sieves.[1] Water promotes rapid proton exchange, broadening the

      
       and 
      
      
      
      peaks into the baseline.[1]
  • Temperature: 298 K (25°C).[1]

Expected Data & Assignments

H NMR (400 MHz, DMSO-d6) 
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.20 Broad Singlet2H

Disappears with

shake.[1] Indicates monomeric acid.[1]
7.92 Doublet (

Hz)
2HAr-H (ortho to B)[1]Deshielded by Boron.
7.78 Doublet (

Hz)
2HAr-H (ortho to

)
Deshielded by Sulfonyl.[1]
7.55 Singlet1H

Exchangeable proton.[1]
1.12 Singlet9H

Characteristic t-Butyl group.[1]

C NMR (100 MHz, DMSO-d6) 
Shift (

ppm)
AssignmentNotes
146.5 Ar-C (

)
Quaternary.
138.0 Ar-C (

)
Broad/Weak. Quadrupolar broadening from

B makes this difficult to observe.[1]
134.2 Ar-CHOrtho to Boron.[1]
124.8 Ar-CHOrtho to Sulfonyl.
53.2

Quaternary t-Butyl carbon.[1]
29.5

Methyl carbons (intense peak).[1]

B NMR (128 MHz, DMSO-d6) 
  • Signal:

    
     29.0 - 31.0 ppm (Broad singlet).[1]
    
  • Diagnostic: If a sharp peak appears near 0 ppm, the sample is contaminated with tetracoordinate boron species or borate salts.[1] If the peak shifts to ~20 ppm, it indicates significant boroxine formation.[1]

Mass Spectrometry (HRMS) Protocol[7]

Objective: Determine exact mass and analyze fragmentation to confirm functional groups.

Experimental Setup
  • Ionization Source: Electrospray Ionization (ESI).[1][4]

  • Polarity:

    • Positive Mode (+): Preferred for the sulfonamide moiety (

      
      ).[1]
      
    • Negative Mode (-): Preferred for the boronic acid moiety (

      
      ).[1]
      
  • Solvent: Acetonitrile/Water (50:50) + 0.1% Formic Acid.[1]

    • Warning: Avoid alcohols (MeOH/EtOH) as carrier solvents to prevent esterification in the source (

      
       or 
      
      
      
      artifacts).[1]
Fragmentation Logic (ESI+)[7]

The molecule fragments predictably. The t-butyl group is labile, and the sulfonyl group can extrude


.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z ~258.09 Frag1 Loss of t-Butyl [M - C4H8 + H]+ m/z ~202.03 Parent->Frag1 - Isobutylene (56 Da) Frag2 Desulfonylation [Ph-B(OH)2]+ m/z ~121.05 Frag1->Frag2 - SO2NH (79 Da)

Figure 2: Proposed ESI(+) fragmentation pathway.[1]

Isotopic Pattern Analysis

Boron has two naturally occurring isotopes:


B (~20%) and 

B (~80%).[1]
  • Observation: The molecular ion cluster will not look like a standard organic "M+1" peak.

  • Requirement: You must observe a distinct "M-1" peak (containing

    
    B) at approximately 25% intensity of the main peak.[1]
    
    • Main Peak (

      
      B): m/z 258.09[1]
      
    • Isotope Peak (

      
      B): m/z 257.09[1]
      

Quality Control & Troubleshooting

Distinguishing Acid vs. Boroxine

Boronic acids dehydrate to form cyclic trimers (boroxines) upon storage or heating.[1]

  • NMR Check: In wet DMSO-d6, the equilibrium shifts toward the monomer (acid).[1] In non-polar solvents (CDCl3), the boroxine is favored.[1]

  • Calculation: If the elemental analysis (C/H/N) is off, calculate the theoretical values for the boroxine (

    
    ).
    
Protodeboronation

Under acidic conditions or high heat, the


 bond can cleave, replacing the boronic acid with a proton.[1]
  • Indicator: Appearance of a new triplet/multiplet in the aromatic region corresponding to the proton at the 4-position (relative to sulfonamide), and loss of the broad Boron peak.

References

  • Boronic Acid NMR Characterization: Hall, D. G. (Ed.).[2][1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]

  • Solvent Effects on Boronic Acids: Yan, J., et al. (2008).[1] "Dynamic behavior of boronic acids in solution: A variable-temperature NMR study." Magnetic Resonance in Chemistry.

  • Mass Spectrometry of Organoboron Compounds: Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Refer to section on ESI of Lewis Acids). [1]

  • Suzuki-Miyaura Coupling Mechanisms: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Application Note: High-Purity Isolation of 4-(tert-Butylaminosulphonyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chromatographic purification of 4-(tert-Butylaminosulphonyl)benzeneboronic acid , a critical building block for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry. Aryl boronic acids present unique purification challenges due to their amphoteric nature, tendency to form boroxine anhydrides, and strong interaction with silica silanols, often resulting in severe peak tailing and yield loss. This guide provides two validated protocols: a "Gold Standard" Reverse Phase (RP) method for maximum purity and a modified Normal Phase (NP) method for high-throughput isolation.

Physicochemical Profile & Purification Strategy

Understanding the molecular behavior of the target is the foundation of a successful purification strategy.

  • Compound: 4-(tert-Butylaminosulphonyl)benzeneboronic acid

  • Functional Groups:

    • Boronic Acid (

      
      ):  Lewis acid (
      
      
      
      ). Exists in equilibrium with its cyclic trimeric anhydride (boroxine) upon dehydration.
    • Sulfonamide (

      
      ):  Weak acid (
      
      
      
      ). Hydrogen bond donor/acceptor.
    • tert-Butyl Group: Lipophilic domain, aids solubility in organic solvents.

  • The "Silica Problem": Standard silica gel chromatography is often unsuitable for boronic acids. The boronic acid moiety forms reversible covalent bonds with surface silanols (

    
    ), causing irreversible adsorption and "streaking."
    
  • Solubility: Soluble in DMSO, Methanol, Acetonitrile, and Ethyl Acetate. Limited solubility in non-polar hydrocarbons (Hexane/Heptane) and pure water.

Decision Matrix: Selecting the Right Method

The choice of method depends on the scale and required purity.

purification_decision Start Crude Reaction Mixture Scale Assess Scale & Purity Req. Start->Scale Method_RP Method A: Reverse Phase (C18) (>98% Purity, Removal of polar impurities) Scale->Method_RP High Purity / <5g Method_NP Method B: Modified Normal Phase (Bulk Scale, Removal of non-polar byproducts) Scale->Method_NP Bulk / >5g QC QC: HPLC-MS & NMR (+D2O) Method_RP->QC Method_Recryst Method C: Recrystallization (Polishing Step) Method_NP->Method_Recryst If Color/Purity Suboptimal Method_NP->QC Method_Recryst->QC

Figure 1: Purification workflow decision matrix.

Protocol A: Reverse Phase Chromatography (Gold Standard)

Objective: Isolate high-purity material by exploiting hydrophobic differences while suppressing ionization to prevent peak tailing. This is the preferred method for this compound due to the polarity of the sulfonamide group.

Materials
  • Stationary Phase: C18 (Octadecyl) bonded silica (Flash cartridges or Prep-HPLC column).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid (FA).

  • Note: Formic acid is critical. It maintains the boronic acid in its neutral, protonated state, preventing interaction with residual silanols on the C18 support.

Experimental Procedure
  • Sample Preparation: Dissolve the crude solid in a minimum volume of DMSO or Methanol (approx. 100-200 mg/mL). Filter through a 0.45 µm PTFE filter to remove particulates.

  • Column Equilibration: Flush the column with 5% B for 3 Column Volumes (CV).

  • Gradient Elution: Execute the linear gradient detailed in Table 1.

  • Detection: Monitor UV at 254 nm (aromatic ring) and 220 nm (amide/sulfonamide).

  • Fraction Collection: Collect fractions based on UV threshold.

  • Post-Processing: Pool pure fractions. Important: Remove ACN via rotary evaporation at <40°C, then lyophilize (freeze-dry) the remaining aqueous phase. Avoid high-heat evaporation to prevent boroxine formation.

Table 1: Gradient Profile (C18 Reverse Phase)
Time (min)% Mobile Phase B (ACN + 0.1% FA)Description
0.0 - 2.05%Injection & Hold (Desalting)
2.0 - 15.05%

95%
Linear Gradient (Elution)
15.0 - 18.095%Wash (Remove lipophilic impurities)
18.0 - 20.095%

5%
Re-equilibration

Protocol B: Modified Normal Phase Chromatography

Objective: Purify larger quantities using standard silica gel by chemically modifying the mobile phase to block silanol interactions.

The "Acid Modifier" Principle

Standard solvents (Hexane/EtOAc) will result in the boronic acid sticking to the baseline. Adding 1% Acetic Acid (AcOH) to the mobile phase protonates the silica surface silanols (


) and the boronic acid, significantly reducing hydrogen bonding and tailing.
Materials
  • Stationary Phase: High-quality Silica Gel (40-63 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1% Acetic Acid.

  • Alternative System: Hexane / Ethyl Acetate + 1% Acetic Acid (if the compound is sufficiently soluble).

Experimental Procedure
  • Column Pre-treatment: Pre-wash the silica column with 3 CV of the starting mobile phase containing the acid modifier to neutralize active sites.

  • Loading: Dry load is recommended. Adsorb the crude material onto Celite or silica (1:5 ratio), dry under vacuum, and load into a solid load cartridge.

  • Elution: Use a shallow gradient of DCM to DCM:MeOH (90:10). The sulfonamide and boronic acid groups make this molecule polar; it will likely elute between 2% and 8% MeOH.

  • Workup: Combine fractions. Co-evaporate with toluene or heptane to help remove the acetic acid during rotary evaporation.

Quality Control & Troubleshooting

Analytical Confirmation
  • HPLC-MS: Run on a C18 column using the same acidic mobile phase conditions. Look for the

    
     peak (MW = 257.11) or the boronate ester adducts if using alcohol solvents.
    
  • NMR (

    
     and 
    
    
    
    ):
    • Solvent: DMSO-

      
      .
      
    • The Boroxine Artifact: You may see broad peaks or multiple sets of peaks due to the equilibrium between the monomeric acid (

      
      ) and the trimeric boroxine.
      
    • Verification: Add 1-2 drops of

      
       to the NMR tube and shake. This forces the equilibrium entirely to the monomeric boronic acid species, sharpening the peaks and simplifying the spectrum.
      
Troubleshooting Guide
IssueRoot CauseSolution
Broad Tailing Peaks (NP) Silanol interactionIncrease Acetic Acid to 1-2% or switch to Method A (RP).
Split Peaks (HPLC) Boroxine/Acid equilibriumEnsure mobile phase is acidic (pH < 3).
Low Recovery Irreversible adsorptionUse a "Diol" bonded phase cartridge instead of bare silica.
Impurity in NMR Boroxine formationThis is not an impurity. Add

to confirm.

References

  • Hall, D. G. (Ed.).[1] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Link

  • Santini, R., et al. (2017). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Organic Chemistry. (Note: Discusses boric acid impregnated silica strategy). Link

Sources

Physiological pH Glyco-Capture: Sulfonamide-Phenylboronate Affinity Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-BAC-SULF-01

Executive Summary

Standard boronate affinity chromatography (BAC) is the gold standard for separating cis-diol-containing biomolecules (glycoproteins, RNA, nucleosides).[1] However, conventional phenylboronic acid (PBA) ligands possess a high


 (~8.8), requiring alkaline binding conditions (pH 8.5–9.0). This alkaline environment poses a significant risk of denaturation, hydrolysis, or loss of biological activity for labile proteins.

This guide details the use of Sulfonamide-Functionalized Phenylboronic Acids (SA-PBA) . The sulfonamide group acts as a strong electron-withdrawing group (EWG), effectively lowering the ligand's


 to the physiological range (6.5–7.5). This allows for high-affinity capture of glycated targets at neutral pH, preserving native structure and function.

Scientific Mechanism: The "pKa Switch"

The core principle of BAC relies on the reversible formation of a cyclic ester between the boronate ligand and a 1,2- or 1,3-cis-diol. Crucially, this binding occurs preferentially when the boron atom is in a tetrahedral anionic state, rather than its neutral trigonal planar state.

The Sulfonamide Effect

In unsubstituted PBA, the transition from trigonal to tetrahedral occurs only at high pH. By introducing a sulfonamide group at the meta- or para- position of the phenyl ring, the electron density is pulled away from the boron center. This increases the Lewis acidity of the boron, stabilizing the tetrahedral hydroxyboronate anion at much lower pH levels.

Key Advantages:

  • Physiological Binding: Capture occurs at pH 7.0–7.4 (vs. pH 9.0 for standard PBA).

  • Mild Elution: Elution can be achieved by a mild pH drop (pH 5.0) or competitive displacement, avoiding harsh acids.

  • Enhanced Selectivity: Reduced non-specific hydrophobic interactions compared to standard phenyl rings.

Mechanistic Diagram

The following diagram illustrates the equilibrium shift driven by the sulfonamide group.

BoronateMechanism cluster_0 Inactive State (Trigonal) cluster_1 Active State (Tetrahedral) cluster_2 Complex Formation Trigonal Neutral Trigonal (Planar) Tetrahedral Anionic Tetrahedral (Active Binding Form) Trigonal->Tetrahedral OH- (Hydroxylation) Standard PBA: pH > 8.5 Sulfonamide-PBA: pH > 7.0 Complex Cyclic Boronate Ester (Bound Target) Tetrahedral->Complex + cis-Diol (Target) Complex->Tetrahedral Acidic Elution (pH < 6.0) or Sorbitol Competition Note The Sulfonamide group (EWG) stabilizes the Tetrahedral form at neutral pH. Note->Tetrahedral

Figure 1: The equilibrium shift of boronic acid. The sulfonamide modification catalyzes the formation of the active tetrahedral anion at neutral pH.

Materials & Reagents

Stationary Phase
  • Ligand: 3-(N-sulfonamido)phenylboronic acid or 4-sulfonamidophenylboronic acid immobilized on agarose or silica beads.

  • Matrix: NHS-activated Sepharose 4 Fast Flow (for custom coupling) or pre-packed SA-PBA columns.

Buffer Systems

Important: Avoid buffers containing cis-diols (e.g., Tris, Tricine) as they compete for binding sites.

Buffer TypeCompositionpHPurpose
Binding Buffer (A) 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂7.2Promotes specific binding; Mg²⁺ stabilizes the complex.
Elution Buffer (B1) 100 mM Sodium Acetate4.5Acidic Elution: Disrupts the boronate ester.
Elution Buffer (B2) 50 mM HEPES, 200 mM Sorbitol7.2Competitive Elution: Displaces target gently.
Regeneration Buffer 0.1 M NaOH13.0Removes tightly bound contaminants (Sanitization).

Experimental Protocol

Workflow Overview

The following diagram outlines the logical flow of the purification process.

Workflow Start Crude Sample (Serum/Cell Lysate) Equil 1. Equilibration (Buffer A, pH 7.2) Start->Equil Load 2. Sample Loading (Low Flow Rate) Equil->Load Wash 3. Wash Step (Remove Non-Glycated) Load->Wash Decision Elution Strategy? Wash->Decision EluteAcid 4a. Acidic Elution (pH 4.5) Decision->EluteAcid Robust Targets EluteComp 4b. Competitive Elution (Sorbitol) Decision->EluteComp Labile Proteins Analyze 5. Analysis (SDS-PAGE / HPLC) EluteAcid->Analyze EluteComp->Analyze

Figure 2: Step-by-step chromatography workflow for Sulfonamide-PBA separation.

Detailed Methodology
Step 1: Column Equilibration
  • Pack the sulfonamide-PBA resin into a column (typical bed volume: 1–5 mL).

  • Flush with 5 column volumes (CV) of HPLC-grade water.

  • Equilibrate with 10 CV of Binding Buffer (A) at a flow rate of 1.0 mL/min (for a 5 mL column).

  • Validation: Ensure the effluent pH matches the input buffer (pH 7.2).

Step 2: Sample Preparation & Loading
  • Buffer Exchange: If the sample is in Tris or contains sugars, dialyze or buffer exchange (using desalting columns) into Binding Buffer (A).

  • Clarification: Centrifuge sample at 10,000

    
     g for 10 min to remove particulates.
    
  • Loading: Apply sample to the column at a reduced flow rate (0.5 mL/min) to maximize residence time and interaction efficiency.

  • Flow-Through Collection: Collect the flow-through fraction. This contains non-glycosylated proteins (or those without accessible cis-diols).

Step 3: Washing[2]
  • Switch to Binding Buffer (A) .

  • Wash with 10–15 CV at 1.0 mL/min.

  • Monitoring: Watch UV absorbance (A280).[3] Wash until the baseline returns to zero, ensuring all non-specifically bound proteins are removed.

Step 4: Elution

Choose the strategy based on downstream requirements:

  • Option A: Acidic Elution (General Purpose)

    • Switch to Elution Buffer (B1) (Sodium Acetate, pH 4.5).

    • Elute 5 CV. The pH drop protonates the boronate anion, reverting it to the trigonal form and releasing the diol.

    • Immediate Action: Neutralize collected fractions with 1M Tris-HCl (pH 8.0) if the protein is acid-sensitive.

  • Option B: Competitive Elution (Structure Preservation)

    • Switch to Elution Buffer (B2) (HEPES + 200 mM Sorbitol).

    • Elute 5 CV. Sorbitol has a higher affinity for the boronate ligand than most glycoproteins, effectively displacing the target.

    • Note: Requires a subsequent dialysis step to remove sorbitol.

Step 5: Regeneration
  • Wash with 5 CV of 0.1 M NaOH to strip remaining contaminants.

  • Immediately re-equilibrate with Binding Buffer (A) or store in 20% Ethanol at 4°C.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Binding Capacity Buffer InterferenceEnsure no Tris, Ethanolamine, or Glycerol is present in the sample buffer.
Incorrect pHEven with sulfonamide ligands, pH < 6.5 may reduce binding efficiency. Adjust to pH 7.2–7.4.
High Non-Specific Binding Hydrophobic InteractionThe phenyl ring can act as a hydrophobic ligand. Add 0.1% Tween-20 or increase NaCl to 300 mM in the wash buffer.
Leaching of Ligand Unstable LinkageIf using custom-synthesized resin, ensure the amide bond coupling is stable. Avoid prolonged exposure to extreme pH (>12).
Peak Tailing Slow KineticsBoronate ester formation can be slow. Stop flow for 10–15 mins after loading to allow equilibrium ("Stop-flow technique").

References

  • Li, X., et al. (2008). "Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH."[1] Analytical Biochemistry, 372(2), 227-236.[1]

  • Liu, Z., et al. (2015). "Boronate affinity materials for separation and molecular recognition: structure, properties and applications."[4] Chemical Society Reviews, 44, 8097-8123.[4]

  • Hage, D. S., et al. (2006). "Recent advances in chromatographic and electrophoretic methods for the study of drug-protein interactions." Journal of Chromatography B, 839(1-2), 2-18.

  • Biotime Biotechnology. "Boronate Affinity Chromatography: Principles and Applications." Technical Review.

Sources

Copper-Catalyzed N-Arylation of Sulfonamides (Chan-Lam Coupling): A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of N-aryl sulfonamides is a cornerstone transformation in medicinal chemistry, yielding privileged pharmacophores found in COX-2 inhibitors (e.g., Celecoxib) and antivirals. While Palladium-catalyzed Buchwald-Hartwig amination is effective, it often requires inert atmospheres, expensive ligands, and high temperatures.

This guide details the Copper-catalyzed oxidative coupling (Chan-Lam coupling) of sulfonamides with aryl boronic acids. This method offers a distinct advantage: it proceeds under mild conditions (often room temperature), utilizes inexpensive copper salts, and tolerates air and moisture better than Pd-cross couplings. However, sulfonamides are notoriously poor nucleophiles compared to amines, requiring specific protocol modifications to suppress protodeboronation and drive the catalytic cycle.

Mechanistic Insight: The Oxidative Cycle

Understanding the mechanism is critical for troubleshooting. Unlike the Pd(0)/Pd(II) cycle, the Chan-Lam coupling operates via a Cu(II)/Cu(III) oxidative cycle.

The Catalytic Cycle[1][2]
  • Transmetallation: The aryl boronic acid undergoes transmetallation with the Cu(II) species. This is often the rate-determining step and is sensitive to the base.

  • Coordination: The sulfonamide coordinates to the Copper center.

  • Oxidation: The resulting Cu(II) complex is oxidized to a high-energy Cu(III) species. This step requires an oxidant (typically atmospheric oxygen).[1]

  • Reductive Elimination: Carbon-Nitrogen bond formation occurs, releasing the product and reducing the metal to Cu(I).

  • Regeneration: Cu(I) is re-oxidized to the active Cu(II) species by oxygen, closing the catalytic loop.

Mechanistic Diagram

ChanLamMechanism Start Cu(II)(OAc)2 (Pre-catalyst) ComplexA Transmetallation [Ar-Cu(II)-L] Start->ComplexA + Ar-B(OH)2 + Base ComplexB Coordination [Ar-Cu(II)-NHSO2R] ComplexA->ComplexB + Sulfonamide ComplexC Oxidation [Ar-Cu(III)-NHSO2R] ComplexB->ComplexC + O2 (Air) Product Reductive Elimination Product: Ar-NH-SO2R ComplexC->Product C-N Bond Formation CuI Cu(I) Species ComplexC->CuI - Product CuI->Start + O2 Regeneration

Caption: The Cu(II)/Cu(III) oxidative catalytic cycle. Note that O2 is consumed in two distinct steps: oxidizing the intermediate complex and regenerating the catalyst.

Critical Experimental Parameters

The Copper Source

Copper(II) Acetate (Cu(OAc)₂) is the gold standard. It provides acetate ligands which facilitate the transmetallation step via a concerted metallation-deprotonation mechanism.

  • Insight: Anhydrous Cu(OAc)₂ is preferred. If using the monohydrate, ensure molecular sieves are added to control water content.

The Boronic Acid & Stoichiometry

Protodeboronation (the breakdown of boronic acid to the arene) is the primary failure mode.

  • Protocol Adjustment: Use 1.5 to 2.0 equivalents of boronic acid relative to the sulfonamide.

  • Slow Addition: For valuable sulfonamides, adding the boronic acid in portions over 2-4 hours maintains a low concentration, favoring coupling over decomposition.

Base & Ligand

Pyridine (2.0 equiv) or Triethylamine (TEA) are standard.

  • Role: Pyridine acts as both a base to neutralize the acetic acid byproduct and a ligand to stabilize the copper center.

  • Optimization: If the reaction stalls, switching to DMAP (4-dimethylaminopyridine) can accelerate the reaction due to its higher basicity and nucleophilicity.

Water Management (Molecular Sieves)

While Chan-Lam is "air-tolerant," it is not "wet-tolerant." Excess water promotes protodeboronation.

  • Requirement: Add 4Å Molecular Sieves (powdered) to the reaction mixture. This is often the difference between 20% and 80% yield.

Standard Operating Procedures (SOPs)

Protocol A: General Catalytic N-Arylation (DCM/MeCN)

Best for: Drug-like sulfonamides, broad substrate scope.

Reagents:

  • Sulfonamide (1.0 mmol)

  • Aryl Boronic Acid (1.5 - 2.0 mmol)

  • Cu(OAc)₂ (0.1 - 0.2 mmol, 10-20 mol%)

  • Pyridine (2.0 mmol)

  • 4Å Molecular Sieves (200 mg, activated/powdered)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M]

Step-by-Step:

  • Preparation: In a dry vial equipped with a stir bar, combine the Sulfonamide, Boronic Acid, Cu(OAc)₂, and Molecular Sieves.

  • Solvent Addition: Add anhydrous DCM (or MeCN). The solution usually turns blue/green (characteristic of Cu(II)).

  • Base Addition: Add Pyridine via syringe.

  • Oxygenation:

    • Standard: Cap the vial loosely or attach a drying tube (allows air exchange).

    • Accelerated: Purge the headspace with O₂ from a balloon for 1 minute, then keep under an O₂ balloon atmosphere.

  • Reaction: Stir vigorously at Room Temperature for 12–24 hours.

    • Monitoring: Check TLC. If the blue color fades to yellow/brown (Cu(I)), the cycle has stalled. Re-admit oxygen or add more Cu(OAc)₂.

  • Workup: Filter the mixture through a pad of Celite to remove sieves and copper salts. Wash with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: "Green" Aqueous Conditions (Ligand-Free)

Best for: Simple, water-soluble substrates or industrial scalability.

Reagents:

  • Sulfonamide (1.0 mmol)

  • Aryl Boronic Acid (1.5 mmol)[2]

  • Cu(OAc)₂ (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Water (H₂O) [0.2 M]

Step-by-Step:

  • Combine all reagents in a round-bottom flask.

  • Add water and stir vigorously open to the air.

  • Heat to reflux (100°C) for 4–8 hours.

  • Cool to RT. Acidify slightly (pH ~4) to precipitate the product or extract with EtOAc.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Cu(I) accumulation)Switch oxidant from Air to O₂ balloon . Increase stir rate (mass transfer limited).
Boronic Acid Consumed, No Product ProtodeboronationAdd 4Å Molecular Sieves . Add Boronic Acid slowly (syringe pump or portion-wise).
Reaction Stalls after 50% Product InhibitionAdd more Cu(OAc)₂ (10 mol%) and Base mid-reaction.
Poor Solubility Substrate PrecipitationSwitch solvent to DMF or Dioxane and heat to 40–60°C.
Electron-Deficient Boronic Acids Slow TransmetallationThese are sluggish. Use stoichiometric Cu(OAc)₂ (1.0 equiv) instead of catalytic.

Substrate Scope & Limitations

The electronic nature of the coupling partners significantly dictates reactivity:

ComponentSubstituent EffectReactivity Trend
Sulfonamide Electron-Withdrawing (e.g., -NO2)Decreased (Reduced nucleophilicity of Nitrogen).
Sulfonamide Electron-Donating (e.g., -OMe)Increased (Better coordination to Cu).
Boronic Acid Electron-Withdrawing (e.g., -CF3)Decreased (Slow transmetallation).
Boronic Acid Electron-Donating (e.g., -Me)Increased (Fast transmetallation).
Sterics Ortho-substitution (on either)Significantly Decreased (Steric hindrance prevents coordination).

Workflow Decision Tree

Use this logic flow to design your specific experiment.

Workflow Start Start: Sulfonamide + Boronic Acid CheckSolubility Is Sulfonamide soluble in DCM? Start->CheckSolubility RouteA Route A: Standard Solvent: DCM Temp: RT Oxidant: Air CheckSolubility->RouteA Yes RouteB Route B: Polar Solvent: DMF/MeCN Temp: 40-60°C Oxidant: O2 Balloon CheckSolubility->RouteB No CheckBoronic Is Boronic Acid Electron-Deficient? RouteA->CheckBoronic RouteB->CheckBoronic Mod1 Modification: Add 4A Mol. Sieves Slow Addition of B(OH)2 CheckBoronic->Mod1 No (Electron Rich) Mod2 Modification: Use Stoichiometric Cu(OAc)2 (1.0 - 1.5 equiv) CheckBoronic->Mod2 Yes (Electron Poor) Execute Execute Reaction Monitor TLC at 4h Mod1->Execute Mod2->Execute

Caption: Decision matrix for selecting solvent and catalyst loading based on substrate properties.

References

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters.

  • Evans, D. A., et al. (1998). "Copper-Promoted C-N and C-O Bond Cross-Coupling with Phenylboronic Acid." Tetrahedron Letters.

  • Nasrollahzadeh, M., et al. (2014).[3] "Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions." Synlett.

  • Vantourout, J. C., et al. (2018).[4] "Mechanistic Insight Enables Practical, Scalable, Room Temperature Chan–Lam N-Arylation of N-Aryl Sulfonamides." ACS Catalysis.[4] [4]

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1][5] Synthesis.

Sources

Application Note: 4-(tert-Butylaminosulphonyl)benzeneboronic acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utilization of 4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 208401-21-2) as a privileged scaffold in Fragment-Based Drug Design (FBDD). This molecule possesses a unique dual-modality: it functions as a robust synthetic handle for rapid library elaboration via Suzuki-Miyaura cross-coupling, and acts as a potential reversible covalent warhead targeting serine proteases and metalloenzymes. This guide provides validated protocols for high-throughput library synthesis, biophysical screening via Surface Plasmon Resonance (SPR), and mechanistic insights into its binding modes.

Physicochemical Profile & Structural Logic

Before integrating this fragment into a screening campaign, it is critical to understand its structural behavior in solution. The boronic acid moiety is prone to reversible trimerization into boroxines, which can confound concentration-dependent assays.

Table 1: Physicochemical Properties
PropertyValueRelevance to FBDD
Molecular Weight 257.11 g/mol Ideal "Rule of Three" fragment (<300 Da).
LogP ~1.8 (Predicted)Optimal lipophilicity for solubility and permeability.
H-Bond Donors 2 (OH), 1 (NH)Key interaction points for active site anchoring.
H-Bond Acceptors 4 (O)Facilitates orientation in polar sub-pockets.
Reactive Handle Boronic Acid (

)
Enables Suzuki coupling or covalent protein binding.
Pharmacophore Sulfonamide (

)
Classic binder for CA, MMPs, and COX-2 pockets.

Expert Insight: The tert-butyl group on the sulfonamide nitrogen provides significant hydrophobic bulk. In metalloprotease targets (e.g., MMPs), this group often occupies the S1' specificity pocket, while the sulfonamide oxygens coordinate the catalytic Zinc or stabilize the transition state.

Application I: Fragment Growing via Suzuki-Miyaura Coupling

The primary utility of 4-(tert-Butylaminosulphonyl)benzeneboronic acid in FBDD is as a "seed" fragment. Once the benzenesulfonamide core is identified as a hit, the boronic acid allows for rapid Fragment Growing —the systematic addition of chemical complexity to increase affinity.

Protocol A: High-Throughput Parallel Synthesis (96-well Format)

Objective: Synthesize a library of 96 biaryl sulfonamide analogs to probe the S2/S3 pockets of the target protein.

Reagents:

  • Fragment: 4-(tert-Butylaminosulphonyl)benzeneboronic acid (0.2 M in Dioxane).

  • Coupling Partners: Diverse Aryl/Heteroaryl bromides (0.2 M in Dioxane).

  • Catalyst:

    
     (0.01 M in Dioxane).
    
  • Base:

    
     (2.0 M aqueous solution).
    

Workflow:

  • Dispensing: In a 96-well reaction block, dispense 50 µL of the Boronic Acid fragment solution (10 µmol) and 55 µL of unique Aryl Bromide solutions (11 µmol, 1.1 eq) into each well.

  • Catalyst Addition: Add 10 µL of the Palladium catalyst solution (1 mol%).

  • Activation: Add 20 µL of aqueous

    
     (4 eq).
    
  • Incubation: Seal the block with a chemically resistant mat. Heat at 90°C for 12 hours with vigorous shaking (800 rpm).

  • Work-up:

    • Cool to room temperature.

    • Add 200 µL Ethyl Acetate and 100 µL water to each well.

    • Centrifuge at 2000 rpm for 2 minutes to separate phases.

    • Transfer organic layer to a clean plate.

  • Purification (Optional for Screening): For crude screening, evaporate solvent and reconstitute in DMSO. For high-fidelity screening, purify via prep-HPLC.

Self-Validating Step: Include a "Null Control" well containing the boronic acid and base without an aryl bromide. Analyze this well via LC-MS to confirm the boronic acid has not degraded (deboronation) under the reaction conditions.

Application II: Reversible Covalent Screening (The "Warhead" Approach)

In targets involving a catalytic nucleophile (e.g., Serine Proteases, Beta-Lactamases) or a metal center (MMPs), the boronic acid group itself can act as the inhibitor. The boron atom accepts a lone pair from the active site nucleophile (Serine-OH) to form a tetrahedral adduct, mimicking the enzymatic transition state.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine


 and residence time (

) of the fragment against a target protein.

Buffer Considerations (Critical):

  • Avoid: Buffers containing cis-diols (e.g., Sorbitol, Gluconate) as they complex with boron.

  • Recommended: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant, 2% DMSO.

Workflow:

  • Immobilization: Immobilize the target protein on a CM5 sensor chip via standard amine coupling (aim for ~2000 RU). Reference channel: Activated/Blocked surface.

  • Sample Preparation: Prepare a dilution series of the fragment (e.g., 500 µM down to 15 µM) in running buffer.

    • Note: Ensure DMSO concentration is matched exactly (±0.1%) between sample and running buffer to prevent bulk refractive index jumps.

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds (Association).

    • Dissociation time: 120 seconds.

  • Regeneration: Boronic acids are reversible.[1] Usually, buffer flow is sufficient. If sticky, use a mild pulse of 10 mM Glycine pH 9.5.

Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model .

  • Observation: If the sensorgram shows a "square wave" (rapid on/off), the binding is non-covalent or fast-reversible.

  • Observation: If the dissociation curve is shallow (slow off-rate), this indicates successful formation of the tetrahedral boronate adduct.

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the logic of using this fragment in a drug discovery campaign and the specific chemical mechanism of its binding.

Diagram 1: Fragment-to-Lead Optimization Workflow

FBDD_Workflow Start Fragment Library (Sulfonamide Boronic Acids) Screen Biophysical Screening (SPR / NMR) Start->Screen Hit Hit Identification (Kd < 1 mM) Screen->Hit Validated Binder Decision Decision Point: Role of Boron? Hit->Decision Path_A Path A: Synthetic Handle (Suzuki Coupling) Decision->Path_A Boron not essential for binding Path_B Path B: Warhead (Covalent Probe) Decision->Path_B Boron drives affinity Synth Parallel Synthesis (Add Aryl/Heteroaryl Groups) Path_A->Synth Cryst X-Ray Crystallography (Observe Tetrahedral Adduct) Path_B->Cryst Lead Lead Compound (Optimized Affinity) Synth->Lead SAR Expansion Cryst->Lead Structure-Based Design

Caption: Decision tree for utilizing 4-(tert-Butylaminosulphonyl)benzeneboronic acid. Path A utilizes the boron for chemical elaboration; Path B utilizes the boron as an active-site inhibitor.

Diagram 2: Molecular Interaction Mechanism (Path B)

Mechanism cluster_interactions Stabilizing Interactions Enzyme Target Enzyme (Serine Protease) Complex Tetrahedral Adduct (Transition State Mimic) Enzyme->Complex Ser-OH Nucleophilic Attack Fragment Fragment (Trigonal Planar Boron) Fragment->Complex Reversible Binding Sulf Sulfonamide Group (H-Bonding / Zn Coordination) Complex->Sulf Anchoring tBu tert-Butyl Group (Hydrophobic S1' Pocket) Complex->tBu Selectivity

Caption: Mechanistic representation of the boronic acid fragment forming a reversible covalent complex with a target enzyme, stabilized by the sulfonamide and tert-butyl moieties.

References

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: trends and techniques.[2][3] Nature Reviews Drug Discovery. [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility.[1][4][5][6][7] Medicinal Chemistry Communications. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[4] [Link]

  • Coyne, A. G., et al. (2022). Fragment growing and merging to discover a new class of inhibitors.[3] Technology Networks / Drug Discovery. [Link]

  • Plescia, J., & Moitessier, N. (2020).[4] Design and discovery of boronic acid drugs.[1][4][5][6][7] European Journal of Medicinal Chemistry.[4] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Sulfonamide-Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving Yield of 4-(tert-Butylaminosulphonyl)benzeneboronic Acid Couplings Substrate ID: CAS 208516-15-8 Support Tier: Level 3 (Senior Application Scientist)

Root Cause Analysis: The "Electron-Deficient" Trap

You are likely experiencing low yields not because the reaction is "stuck," but because your boronic acid is decomposing before it can react.

The 4-(tert-butylaminosulphonyl) group is a strong electron-withdrawing group (EWG). While EWGs generally accelerate the transmetallation step (the transfer of the organic group to Palladium), they drastically increase the rate of protodeboronation (hydrolysis of the C-B bond) in the presence of water and base.

The Diagnostic Test: Before changing your catalyst, run an LC-MS of your crude reaction mixture.

  • Observation: Do you see a significant peak corresponding to N-(tert-butyl)benzenesulfonamide (mass = M-B(OH)₂ + H)?

Visualizing the Competition

The following diagram illustrates the kinetic competition between the productive cycle and the destructive hydrolytic pathway.

SuzukiCompetition BoronicAcid Boronic Acid (Substrate) Boronate Boronate Species (Activated) BoronicAcid->Boronate Base Activation Pd_Complex Pd(II)-Ar Halide Boronate->Pd_Complex Transmetallation (Fast for EWG) Hydrolysis Protodeboronation (Dead End) Boronate->Hydrolysis H2O/Base (VERY FAST for EWG) Product Coupled Product (Desired) Pd_Complex->Product Reductive Elimination

Caption: Kinetic competition between productive transmetallation and destructive protodeboronation.

Optimization Protocols

Protocol A: The "Anhydrous Fluoride" System (Recommended)

Use Case: High rates of protodeboronation (de-borylation) observed. Logic: By removing water and using fluoride as the activator, you eliminate the proton source required for hydrolysis while still activating the boron species.

Reagents:

  • Solvent: Anhydrous 1,4-Dioxane or THF (degassed).

  • Base/Activator: Cesium Fluoride (CsF) or Potassium Fluoride (KF). Note: CsF is more soluble but hygroscopic; handle in a glovebox or rapid weigh-transfer.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.

Step-by-Step:

  • Dry: Flame-dry your reaction vessel and cool under Argon.

  • Charge: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and CsF (2.0 equiv).

  • Catalyst: Add Pd catalyst (3–5 mol%).

  • Solvent: Add anhydrous Dioxane (0.2 M concentration relative to halide).

  • Cycle: Purge with Argon/Nitrogen for 5 minutes.

  • Heat: Stir at 80–90°C.

  • Monitor: Check LCMS at 1 hour.

Protocol B: The "Rapid Catalysis" System

Use Case: Anhydrous conditions are difficult to maintain or the halide is sterically hindered. Logic: Use a highly active catalyst system (Buchwald Precatalysts) to increase the rate of the productive cycle (


) so it outcompetes hydrolysis (

).

Reagents:

  • Ligand: XPhos or SPhos (Excellent for instability issues).[1]

  • Precatalyst: XPhos Pd G2 or G3.

  • Base: K₃PO₄ (0.5 M aqueous) – Phosphate is gentler than Carbonate.

  • Solvent: THF or Toluene.

Data: Ligand Performance on Unstable Boronic Acids

LigandElectronic CharacterSteric BulkSuitability for EWG-Boronic Acids
PPh₃ NeutralLowPoor (Slow cycle allows hydrolysis)
dppf Electron-RichMediumGood (Standard reliable choice)
SPhos Electron-RichHighExcellent (Fast transmetallation)
XPhos Electron-RichVery HighBest (Stabilizes Pd(0), rapid cycle)
Protocol C: The "Slow Addition" Technique

Use Case: Scale-up reactions where yield is critical and reagents are expensive. Logic: By keeping the instantaneous concentration of the boronic acid low, you minimize the second-order decomposition pathways while maintaining enough concentration for the catalyst to turnover.

Step-by-Step:

  • Dissolve the Aryl Halide, Base, and Catalyst in the reaction solvent in the main flask. Heat to reflux.

  • Dissolve the Boronic Acid in a separate volume of solvent (degassed).

  • Using a syringe pump, add the Boronic Acid solution to the reaction flask over 2–4 hours.

  • Tip: Add 10% of the boronic acid at the start to initiate the cycle, then pump the rest.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Low Yield CheckByproduct LCMS: Is Desulfonylated Byproduct Present? Start->CheckByproduct Yes_Hydrolysis Yes: Protodeboronation is the cause CheckByproduct->Yes_Hydrolysis High Byproduct No_Stalled No: Reaction Stalled/Oxidative Addition Failure CheckByproduct->No_Stalled Start Material Remains SwitchBase Switch to Anhydrous Conditions (Protocol A: CsF/Dioxane) Yes_Hydrolysis->SwitchBase SwitchLigand Switch to Faster Catalyst (Protocol B: XPhos Pd G3) Yes_Hydrolysis->SwitchLigand CheckHalide Is Halide Chloride or Electron Rich? No_Stalled->CheckHalide StrongerCat Use Pd-PEPPSI-IPr or RuPhos Pd G3 CheckHalide->StrongerCat Yes

Caption: Decision matrix for diagnosing Suzuki coupling failures.

Frequently Asked Questions (FAQ)

Q: Why does the tert-butyl group not protect the boronic acid? A: The tert-butyl group is on the nitrogen atom of the sulfonamide. While it provides steric bulk distal to the ring, it does not change the electronic nature of the sulfonyl group attached to the benzene ring. The sulfonyl group remains strongly electron-withdrawing (


), which pulls electron density from the C-B bond, making the boron center highly electrophilic and susceptible to attack by water/base.

Q: Can I use MIDA boronates instead? A: Yes, this is a superior strategy. MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and stable to hydrolysis. They slowly release the active boronic acid under aqueous basic conditions.[2] If you can source or synthesize the MIDA ester of your substrate (CAS 208516-15-8 equivalent), you can run the reaction in standard aqueous conditions (e.g., K₃PO₄, THF/H₂O) with significantly higher yields.

Q: My reaction turns black immediately. Is this bad? A: Not necessarily. "Pd black" precipitation indicates catalyst decomposition (aggregation of Pd(0)).

  • If it happens at the end : It's normal.

  • If it happens at the start : Your ligand is not stabilizing the Pd(0) species effectively. Switch to a bidentate ligand (dppf) or a bulky Buchwald ligand (XPhos) to prevent aggregation.

References

  • Mechanistic Insight on Protodeboronation

    • Cox, P. A. et al. (2010).[1] Protodeboronation of heteroaromatic, vinyl, and cyclopropyl boronic acids.[2] Journal of the American Chemical Society.[3][4]

  • Anhydrous Fluoride Conditions

    • Kassel, T. et al. (2021).[5] Anhydrous Suzuki-Miyaura Cross-Coupling.[3] Yoneda Labs Guide.

  • Use of Unstable Boronic Acids

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society.[3][4]

  • MIDA Boronate Strategy

    • Knapp, D. M. et al. (2010).[1] Slow-Release Strategy in Suzuki–Miyaura Coupling. Journal of the American Chemical Society.[3][4]

Sources

overcoming solubility issues of 4-(tert-Butylaminosulphonyl)benzeneboronic acid in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Agent: Senior Application Scientist, Process Chemistry Division Subject: Solubility & Stability Optimization for CAS 208516-15-8

Introduction: Understanding Your Reagent

Welcome to the technical support hub for 4-(tert-Butylaminosulphonyl)benzeneboronic acid . This reagent presents a classic "Janus" problem in organic synthesis: it possesses both a lipophilic tail (tert-butyl) and a hydrophilic head (boronic acid), complicated by a strongly electron-withdrawing sulfonamide linker.

Most users encounter failure not because the chemistry is wrong, but because the physical state of the reagent in solution is misunderstood. This guide addresses the two primary failure modes:

  • Insolubility due to boroxine trimerization.

  • Decomposition (Protodeboronation) due to the electron-deficient nature of the aromatic ring.

Module 1: The Solubility Paradox (Boroxine Equilibrium)

User Issue: "I cannot get the starting material to dissolve in pure organic solvents (DCM, Toluene) or pure water. The solution remains cloudy or forms a gelatinous precipitate."

Technical Insight

Boronic acids are rarely "acids" in the solid state; they exist as boroxines (cyclic trimers) formed via dehydration.[1] This trimer is non-polar and stable in the crystal lattice. To dissolve it, you must chemically "crack" the trimer back into the monomeric boronic acid or the boronate anion.

  • The Trap: The sulfonamide group adds hydrogen-bonding capability, further stabilizing the solid lattice.

  • The Fix: You must introduce a nucleophile (water or a diol) to shift the equilibrium.

Visualization: The Solubilization Pathway

SolubilityLogic Solid Solid Reagent (Boroxine Trimer) Solvent Anhydrous Solvent (THF, Dioxane) Solid->Solvent Dissolve Suspension Cloudy Suspension (Insoluble) Solvent->Suspension Equilibrium favors Trimer Water + Water / Base (Hydrolysis) Suspension->Water Add Nucleophile Monomer Soluble Monomer Ar-B(OH)2 Water->Monomer Hydrolysis Boronate Active Boronate Ar-B(OH)3- Monomer->Boronate pH > 8

Figure 1: The chemical requirement for solubilization. Pure anhydrous solvents fail because they cannot hydrolyze the boroxine trimer.

Recommended Solvent Systems
Solvent SystemSolubility RatingApplication Notes
THF / Water (4:1) ⭐⭐⭐⭐⭐Gold Standard. The water "cracks" the boroxine; THF solubilizes the lipophilic t-butyl group.
1,4-Dioxane / Water ⭐⭐⭐⭐Excellent for higher temperature reactions (>80°C).
DMF or DMSO (Pure) ⭐⭐⭐⭐Dissolves well due to high polarity, but difficult to remove during workup.
Methanol / Ethanol ⭐⭐Caution. Dissolves well but forms boronic esters (solvolysis), changing reactivity.
DCM / Toluene Avoid. Will result in slurry/suspension and failed stoichiometry.

Module 2: Preventing Decomposition (Protodeboronation)

User Issue: "The starting material dissolved, but the reaction yield is low. NMR shows the formation of N-(tert-butyl)benzenesulfonamide (the de-borylated byproduct)."

Technical Insight

The sulfonamide group (


) is a strong Electron-Withdrawing Group (EWG) . While this activates the ring for certain reactions, it destabilizes the C-B bond.
  • Mechanism: Under basic conditions (necessary for Suzuki coupling), the boronate species forms. If the catalytic cycle is too slow, the C-B bond hydrolyzes, replacing the boron with a proton.

  • Risk Factor: High pH + High Temperature = Rapid Decomposition.

Visualization: The Kinetic Competition

ReactionPathways Start Boronic Acid (Substrate) Boronate Boronate Anion (Active Species) Start->Boronate Activation Base + Base (OH-) PdCycle Pd(0) Transmetallation (Fast Catalyst) Boronate->PdCycle Desired Path Hydrolysis Protodeboronation (Rate k_decomp) Boronate->Hydrolysis Slow Catalyst / High Temp Product Coupled Product (Success) PdCycle->Product Byproduct De-borylated Waste (Failure) Hydrolysis->Byproduct

Figure 2: Kinetic competition between productive coupling and destructive protodeboronation.

Protocol: The "Low-Damage" Optimization Strategy

To fix this, you must accelerate the Transmetallation (Green Path) while suppressing Protodeboronation (Red Path).

Step-by-Step Optimization:

  • Lower the Base Strength:

    • Avoid: NaOH, KOH (Too harsh, rapid decomposition).

    • Use:

      
       (hydrated) or 
      
      
      
      . The buffering effect protects the C-B bond.
  • Pre-Catalyst Activation:

    • Do not mix everything cold and heat slowly.

    • Protocol: Heat the solvent, base, and aryl halide first. Add the boronic acid last, or add the catalyst to a pre-heated mixture to ensure immediate turnover.

  • Ligand Selection:

    • Use electron-rich, bulky phosphines (e.g., SPhos , XPhos ) or NHC ligands. These accelerate the transmetallation step, consuming the unstable boronate before it can decompose.

Module 3: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned black immediately. Is this normal?

  • A: Immediate blackening usually indicates palladium precipitation ("Pd black"), meaning your catalyst has died before entering the cycle. This often happens if the boronic acid is not fully soluble or if the halide is unreactive. Ensure you are using the THF/Water solvent system described in Module 1 to keep the boronic acid available for the catalyst.

Q2: Can I use this reagent in anhydrous conditions?

  • A: Only if you convert it to a Pinacol Ester first. The free acid (CAS 208516-15-8) requires water to break the boroxine trimer. If you must run anhydrously, stir the acid with pinacol and

    
     in THF for 2 hours, filter, and use the resulting ester.
    

Q3: Why does the melting point vary so much in literature (158°C vs >200°C)?

  • A: This is a classic artifact of boronic acids.

    • ~160°C: Likely the melting point of the hydrated monomer.

    • >200°C: The monomer dehydrates in the melting point apparatus to form the boroxine, which has a much higher melting point. Both values confirm the same identity, just different hydration states.

References

  • ChemicalBook. (2025).[2][3] 4-tert-Butylphenylboronic acid Properties and Supplier Data. Link

  • Sigma-Aldrich. (2025).[4] Product Specification: 4-(tert-Butylaminosulphonyl)benzeneboronic acid. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General Reference for Boroxine Equilibrium).

Sources

stability of 4-(tert-Butylaminosulphonyl)benzeneboronic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 4-(tert-Butylaminosulphonyl)benzeneboronic acid CAS: 208516-15-8 Functional Groups: [1]

  • Boronic Acid [-B(OH)₂]: Reactive handle for cross-coupling; susceptible to protodeboronation and dehydration (boroxine formation).

  • Sulfonamide [-SO₂NH-tBu]: Electron-withdrawing group (EWG); generally robust but the tert-butyl group is acid-labile under specific forcing conditions.

Core Stability Thesis: This compound exhibits a "stability paradox." The electron-withdrawing sulfonamide group stabilizes the boronic acid against oxidation but accelerates protodeboronation under basic conditions (typical of Suzuki couplings). Conversely, while the sulfonamide core is base-stable, the N-tert-butyl moiety introduces instability under strong acidic conditions , serving as a latent deprotection site.

Technical Q&A: Stability & Troubleshooting

SECTION A: Acidic Conditions

Q: Can I subject this compound to acidic workups (e.g., 1M HCl) without degradation?

A: Yes, but with strict limits. Under mild acidic conditions (pH 1–4, dilute mineral acids like 1M HCl) at room temperature, the compound is kinetically stable. You can safely use dilute acid to quench reactions or remove basic impurities.

Risk Factor: N-Dealkylation. The N-tert-butyl group on the sulfonamide is a classic protecting group designed to be cleaved by strong acids.

  • Danger Zone: Trifluoroacetic acid (TFA), concentrated HCl, or Polyphosphoric acid (PPA), especially with heat (>50°C).

  • Mechanism: Protonation of the nitrogen followed by SN1-type cleavage generates the tert-butyl cation and the primary sulfonamide.

  • Recommendation: If your protocol requires strong acidic conditions (e.g., Boc-deprotection elsewhere in the molecule), monitor for the loss of the t-butyl group (M-56 mass shift).

SECTION B: Basic Conditions (Suzuki Coupling)

Q: I observe low yields in Suzuki couplings using carbonate bases. Is the starting material decomposing?

A: Likely, yes. This is "Base-Catalyzed Protodeboronation." The sulfonamide group is a strong Electron-Withdrawing Group (EWG). While EWGs generally activate aryl halides for oxidative addition, they destabilize aryl boronic acids in the presence of base.

  • The Mechanism: In basic media, the boronic acid forms a boronate "ate" complex [Ar-B(OH)₃]⁻. The EWG pulls electron density from the ring, stabilizing the transition state for the C-B bond cleavage. Water then acts as a proton source, replacing the boron group with a hydrogen atom (Protodeboronation).[2]

  • Symptoms: Appearance of N-(tert-butyl)benzenesulfonamide (the de-boronated byproduct) in LC-MS.

  • Troubleshooting:

    • Lower Base Strength: Switch from strong bases (KOH, NaOH) to milder ones (K₃PO₄, K₂CO₃, or even KF).

    • Reduce Water: Protodeboronation requires a proton source. Use anhydrous conditions with a polar aprotic solvent (DMF/Dioxane) or minimize the water ratio in biphasic systems.

    • Pre-Catalyst Activation: Do not heat the boronic acid with the base before adding the catalyst. Add the boronic acid last or use a precatalyst that initiates immediately.

Degradation Pathways Visualization

The following diagram details the two primary failure modes: Acid-Catalyzed Dealkylation and Base-Catalyzed Protodeboronation.

StabilityPathways cluster_0 Acidic Pathway cluster_1 Basic Pathway node_start Target Compound 4-(t-Bu-sulfonamide)phenyl-B(OH)2 node_cation t-Butyl Cation Intermediate node_start->node_cation Strong Acid (TFA/HCl) Heat node_ate Boronate 'Ate' Complex [Ar-B(OH)3]- node_start->node_ate Base (OH- / CO3 2-) node_acid Acid Degradation Product Primary Sulfonamide (t-Bu lost) node_base Base Degradation Product Protodeboronated Arene (Boron lost) node_cation->node_acid - Isobutylene node_ate->node_base EWG Facilitated C-B Cleavage + H2O

Figure 1: Divergent degradation pathways. Acidic conditions attack the sulfonamide protection; basic conditions attack the boronic acid anchor.

Quantitative Troubleshooting Data

Use this table to diagnose reaction failures based on LC-MS or NMR observations.

ObservationLikely CauseMechanismCorrective Action
Mass -56 Da Acidic Dealkylation Cleavage of t-butyl group to form isobutylene.Avoid TFA/Conc. HCl. Keep temp <40°C during acidic workups.
Mass -44 Da +1 Da Protodeboronation Loss of -B(OH)₂ group, replaced by -H.Reduce base strength (use K₃PO₄). Minimize water.[3] Add Boronic Acid last.
Broad NMR Peak (Water region) Boroxine Formation Dehydration trimerization (reversible).Add small amount of water or MeOH to revert to monomeric acid.
No Reaction (Suzuki) Catalyst Poisoning Sulfonamide nitrogen coordination to Pd.Use higher catalyst loading or bulky ligands (e.g., SPhos, XPhos) to prevent N-Pd binding.

Experimental Protocols

Protocol A: Safe Workup (Acid Wash)

Validates stability against mild acid hydrolysis.

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Quench: Add 0.5 M HCl dropwise at 0°C until pH reaches ~3–4.

    • Note: Do not use concentrated HCl.[3] The t-butyl group is stable at 0°C in dilute acid for short durations (<30 mins).

  • Separation: Quickly separate the organic layer.

  • Neutralization: Wash immediately with Brine/Water to remove residual acid.

  • Drying: Dry over Na₂SO₄ (avoid acidic drying agents like un-neutralized silica if storing for long periods).

Protocol B: Optimized Suzuki Coupling (Minimizing Protodeboronation)

Designed to mitigate the EWG-effect of the sulfonamide.

  • Solvent: 1,4-Dioxane : Water (10:1 ratio). High organic ratio protects the boronic acid.

  • Base: K₃PO₄ (2.0 equiv) . Phosphate is gentler than Carbonate/Hydroxide for EWG-boronic acids.

  • Catalyst: Pd(dppf)Cl₂ (3 mol%).

  • Order of Addition:

    • Mix Aryl Halide, Catalyst, and Base in solvent.[4]

    • Heat to reaction temp (e.g., 80°C).

    • Slow Addition: Add the 4-(tert-Butylaminosulphonyl)benzeneboronic acid (dissolved in dioxane) slowly over 1 hour via syringe pump.

    • Why? This keeps the concentration of the vulnerable boronate "ate" complex low, ensuring it reacts with the catalyst faster than it can decompose.

References

  • Boronic Acid Stability: Hall, D. G.[5] (Ed.).[2][6] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4] (Discusses protodeboronation mechanisms of EWG-substituted arenes).

  • Protodeboronation Mechanism: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society.[4] (Establishes the base-catalyzed pathway).

  • Sulfonamide Protecting Groups: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Details the acid-lability of N-t-butyl sulfonamides).

  • Suzuki Coupling Optimization: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. (Guidelines for handling unstable boronic acids).

Sources

preventing protodeboronation of 4-(tert-Butylaminosulphonyl)benzeneboronic acid during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Protodeboronation of 4-(tert-Butylaminosulphonyl)benzeneboronic acid Case ID: SUZ-SULF-004 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Invisible" Nucleophile Problem

You are likely reading this guide because your Suzuki-Miyaura coupling yield is low, and your LC-MS shows a significant peak corresponding to N-(tert-butyl)benzenesulfonamide (the protodeboronated byproduct), rather than your desired biaryl product.

The Root Cause: 4-(tert-Butylaminosulphonyl)benzeneboronic acid contains a powerful electron-withdrawing group (EWG), the sulfonamide (


), in the para position. This substituent significantly increases the Lewis acidity of the boron center. In the presence of the basic aqueous conditions typical of Suzuki couplings, the boron atom rapidly accepts a hydroxide ion to form a boronate "ate" complex. This complex is the immediate precursor to C-B bond cleavage (protodeboronation).

This guide provides the mechanistic insight and validated protocols to stabilize this reagent and recover your yield.

Module 1: The Mechanism of Failure

To prevent the side reaction, you must understand the pathway. The sulfonamide group pulls electron density from the aromatic ring, making the boron atom highly electrophilic.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the "danger zone" where the base attack facilitates the cleavage of the Carbon-Boron bond.

Protodeboronation cluster_0 Kinetic Competition Reactant Boronic Acid (Lewis Acidic) AteComplex Boronate 'Ate' Complex (Tetrahedral Intermediate) Reactant->AteComplex Base Attack (Fast) Base Base (OH-) Base->AteComplex TS Ipso-Protonation Transition State AteComplex->TS C-B Bond Weakening Coupling Desired Suzuki Product AteComplex->Coupling Transmetalation (Pd) Product Protodeboronated Byproduct TS->Product Hydrolysis

Figure 1: The kinetic competition between productive transmetalation and destructive protodeboronation. The sulfonamide group accelerates the path to the 'Ate' complex.

Module 2: Optimization Protocols

Do not rely on "standard" Suzuki conditions (


 / DME / Water). The high pH and water content will destroy this specific boronic acid before it can react.
Protocol A: The "Low-Water" Anhydrous Base Method

Best for: Standard synthesis when the boronic acid is moderately fresh. Logic: By using a base with low solubility in organic solvents (


) and minimizing water, you lower the concentration of the active hydroxide species, slowing the formation of the destructive "ate" complex.
ComponentRecommendationRationale
Solvent 1,4-Dioxane (Dry)High boiling point, coordinates well with Pd.
Base

(finely ground)
Anhydrous phosphate buffers the pH lower than carbonates/hydroxides.
Water Minimal (Trace)Add only 1-2 equivalents of water relative to Boron to activate the cycle, or use strictly anhydrous conditions with CsF.
Catalyst Pd-G3-XPhos or Pd(dppf)Cl2High-turnover catalysts are required to "outrun" the decomposition.
Temperature 60°C - 80°CLower than reflux to reduce thermal hydrolysis rates.
Protocol B: The "Slow-Addition" Technique

Best for: Large scale reactions where heat management is difficult. Logic: Keeps the standing concentration of the boronic acid near zero.[1] It reacts as soon as it enters the flask.

  • Charge Flask: Aryl halide, Catalyst (3-5 mol%), Base (

    
     or 
    
    
    
    ), and solvent. Heat to reaction temperature.[2]
  • Prepare Solution: Dissolve the 4-(tert-Butylaminosulphonyl)benzeneboronic acid in a separate volume of degassed solvent.

  • Addition: Using a syringe pump, add the boronic acid solution to the reaction mixture over 1–2 hours.

  • Result: The boronic acid undergoes transmetalation immediately upon entry, leaving no time for protodeboronation.

Module 3: The "Nuclear Option" (Surrogates)

If the free boronic acid degrades too fast despite optimization, you must switch to a "Slow Release" surrogate. This is the industry standard for difficult substrates (e.g., 2-pyridine, polyfluorinated aryls, and sulfonamides ).

The MIDA Boronate Strategy

MIDA (N-methyliminodiacetic acid) boronates are


 hybridized.[3][4] They are immune  to transmetalation and protodeboronation until hydrolyzed.

Workflow:

  • Synthesis: Protect your boronic acid with MIDA (reflux in Toluene/DMSO with MIDA ligand).

  • Coupling: Use the MIDA boronate in the coupling reaction.

  • Mechanism: Under the reaction conditions (aqueous base), the MIDA hydrolyzes slowly. This releases the free boronic acid in minute concentrations, which are immediately consumed by the catalyst.

Comparison of Stability:

Reagent FormStability (Basic Cond.)[3][5]ReactivityRecommendation
Free Boronic AcidVery Low (< 30 min)HighUse only with Protocol B
Pinacol EsterLow - ModerateModerateOften insufficient for sulfonamides
MIDA Boronate High Controlled (Slow Release) Gold Standard
TrifluoroborateHighLow (Requires hydrolysis)Good alternative

Troubleshooting & FAQs

Q1: I see the homocoupled dimer of the boronic acid. What does this mean?

A: This indicates oxidative homocoupling . It usually happens when oxygen is present.

  • Fix: Degas your solvents thoroughly (sparge with Argon for 15 mins).

  • Fix: Ensure you are not using an excess of catalyst, which can sometimes promote this cycle if the aryl halide oxidative addition is slow.

Q2: Can I purify 4-(tert-Butylaminosulphonyl)benzeneboronic acid on silica gel?

A: Risky. Silica is slightly acidic, but the real danger is the interaction with the boronic acid moiety which can cause streaking or irreversible binding.

  • Fix: If you must purify the acid, use diol-functionalized silica or treat standard silica with 1% Triethylamine (though this might promote instability).

  • Better: Convert to the Pinacol ester or MIDA boronate before purification. These derivatives are silica-stable.

Q3: Why is better than ?

A:


 (especially with water) generates a high pH (approx 11-12). 

in organic solvents acts as a heterogeneous base or provides a lower effective pH "micro-environment," reducing the rate of the base-catalyzed deboronation described in Module 1.
Q4: My reaction turns black immediately. Is this bad?

A: Not necessarily. "Palladium black" precipitation indicates the catalyst is falling out of the catalytic cycle (agglomerating).

  • Cause: The boronic acid might be decomposing, starving the Pd(II) species of a transmetalation partner, leading to reduction to Pd(0) colloids.

  • Fix: Add the boronic acid in excess (1.5 - 2.0 equiv) or use the Slow Addition method (Protocol B).

Decision Tree for Experiment Planning

Use this logic flow to select your initial conditions.

DecisionTree Start Start: Sulfonamide Coupling CheckAcid Is the Boronic Acid Fresh/Pure? Start->CheckAcid Standard Try Protocol A: (Anhydrous K3PO4) CheckAcid->Standard Yes MIDA Switch to MIDA Boronate (Slow Release) CheckAcid->MIDA No / Degraded Analyze Analyze LCMS: >10% Deboronation? Standard->Analyze Success Scale Up Analyze->Success No SlowAdd Try Protocol B: Slow Addition Analyze->SlowAdd Yes Fail Still Failing? SlowAdd->Fail Fail->Success No Fail->MIDA Yes

Figure 2: Strategic decision tree for optimizing the coupling of unstable boronic acids.

References

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanistic Insights. Journal of the American Chemical Society.

    • Core Mechanism:[2] Defines the base-catalyzed hydrolysis pathway for electron-deficient boronic acids.

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Synthesis of Polyenes via MIDA Boronates. Journal of the American Chemical Society.

    • Solution: Establishes the "Slow Release" strategy using MIDA boronates to prevent decomposition.[1]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

    • Alternative: Validates trifluoroborates as stable surrogates for unstable boronic acids.[6]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.

    • Catalyst: Demonstrates the necessity of high-activity catalysts (XPhos)

Sources

Technical Support Center: Suzuki Coupling of 4-(tert-Butylaminosulphonyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because your Suzuki-Miyaura coupling involving 4-(tert-butylaminosulphonyl)benzeneboronic acid is suffering from low yields, stalled conversion, or unexpected byproducts.

This substrate presents a "Dual Threat" to standard catalytic cycles:

  • Electronic Deficiency: The sulfonyl group is strongly electron-withdrawing (

    
    ), significantly increasing the rate of protodeboronation  (loss of the boron group).
    
  • Lewis Basicity: The sulfonamide nitrogen, even with the tert-butyl protection, possesses an acidic proton (

    
    ). Under basic coupling conditions, this generates a sulfonamide anion that can competitively bind to Palladium, poisoning the active catalyst.
    

This guide moves beyond generic advice, providing mechanism-based troubleshooting to restore your reaction performance.

Diagnostic Hub: What is killing your reaction?

Before adjusting conditions, identify the failure mode using this logic flow.

TroubleshootingFlow Start Analyze Crude Mixture (LCMS/NMR) Decision Dominant Byproduct? Start->Decision Deboronation Des-boron Product (Benzenesulfonamide deriv.) Decision->Deboronation Mass = M-B(OH)2 + H Homocoupling Biaryl Homocouple (Dimerized Boronic Acid) Decision->Homocoupling Mass = 2x Boronic Ar Stalled Unreacted Halide + Intact Boronic Acid Decision->Stalled No Product Sol_Deboro Solution: Lower T, Anhydrous, Masked Boronates Deboronation->Sol_Deboro Sol_Homo Solution: Degas (Sparge), Reduce Oxidant Homocoupling->Sol_Homo Sol_Stalled Solution: Switch Ligand (XPhos), Increase Temp Stalled->Sol_Stalled

Figure 1: Diagnostic decision tree for Suzuki coupling failures.

Issue 1: Protodeboronation (The "Phantom Yield")

Symptom: The boronic acid disappears, but the desired product does not form. Instead, you isolate 4-tert-butyl-benzenesulfonamide.

The Mechanism

Electron-deficient aryl boronic acids are highly susceptible to base-catalyzed protodeboronation.[1] The electron-withdrawing sulfonyl group makes the ipso-carbon (C-B bond) more acidic. Upon base attack (forming the boronate "ate" complex), the C-B bond cleaves, and the ring is protonated by water or the solvent.

Protodeboronation Substrate Ar-B(OH)2 (Electron Poor) AteComplex [Ar-B(OH)3]- (Ate Complex) Substrate->AteComplex + Base Base Base (OH-) Transition Ipso-Protonation AteComplex->Transition Slow Product Ar-H + B(OH)3 (Dead End) Transition->Product + H+ (from H2O/Solvent)

Figure 2: Mechanism of Base-Catalyzed Protodeboronation.

Technical Solution

To stop this, we must destabilize the pathway leading to C-B cleavage.

  • Switch to Anhydrous Conditions: Water is the primary proton source. Switch from Toluene/Water to Anhydrous Dioxane or DMF .

  • Use a "Dry" Base: Replace aqueous

    
     with solid, anhydrous 
    
    
    
    or
    
    
    .
  • Boronate Ester Strategy: If the acid is too unstable, convert it to the Pinacol Ester (BPin) in situ or prior to coupling. The steric bulk of the pinacol group slows the formation of the "ate" complex required for deboronation.

Issue 2: Catalyst Poisoning (The Sulfonamide Trap)

Symptom: Reaction stalls at 10-20% conversion despite heating. Adding more catalyst helps only marginally.

The Mechanism

The sulfonamide proton (-NH-) has a pKa of ~10.5. Standard Suzuki bases (Carbonates) will deprotonate this, creating an anionic nitrogen species (


).
  • The Problem: This anion is a competent ligand for Palladium.[2] It can displace your phosphine ligands, forming a stable, unreactive Pd-Sulfonamide complex (Catalyst Resting State).

Technical Solution
  • Ligand Overpowering: Use bulky, electron-rich Buchwald ligands like XPhos or SPhos .

    • Why: These ligands are sterically demanding enough to prevent the sulfonamide anion from coordinating to the Pd center, keeping the catalyst active.

  • Pre-Catalysts: Do not use

    
    . It is too labile. Use XPhos Pd G2  or Pd(dppf)Cl2 . The bidentate nature of dppf also resists displacement by the sulfonamide.
    

Recommended Protocol: The "Gold Standard"

This protocol is designed to minimize protodeboronation while preventing sulfonamide interference.

Reagents:

  • Halide: 1.0 equiv

  • Boronic Acid: 1.2 - 1.5 equiv (Excess required to account for some deboronation)

  • Catalyst: Pd(dppf)Cl2[3]·DCM (3-5 mol%) OR XPhos Pd G2 (2 mol%)

  • Base:

    
     (3.0 equiv, finely ground anhydrous powder)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Charge Solids: Add Aryl Halide, Boronic Acid, Base, and Catalyst to a vial equipped with a stir bar.

  • Atmosphere Exchange: Seal the vial. Evacuate and backfill with Argon/Nitrogen (

    
    ) to remove 
    
    
    
    (prevents homocoupling).
  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Activation: Heat to 80°C .

    • Note: Do not exceed 100°C initially. Higher T accelerates deboronation faster than cross-coupling for this substrate.

  • Monitoring: Check LCMS at 2 hours.

    • If stalled: Add 5 drops of water (degassed).

    • Why: While we want anhydrous conditions to stop deboronation, the Suzuki mechanism does require a trace of water/hydroxide for the transmetallation step if the boronic acid forms a boroxine anhydride. Usually, the "anhydrous" base has enough trace moisture, but if the reaction is dead, a tiny amount of water can kickstart it.

Data Comparison: Base & Solvent Effects[4][5]

ConditionBaseSolventYieldMajor Side Product
Standard

(aq)
Toluene/EtOH35%Protodeboronation (45%)
Strong Base

THF/H2O<10%Protodeboronation (>80%)
Anhydrous

(s)
Dioxane65%Homocoupling (15%)
Optimized

(s)
Dioxane (degassed)88% None (<5%)

Frequently Asked Questions (FAQ)

Q: Can I use the Pinacol Ester instead of the Acid? A: Yes, and it is highly recommended. The pinacol ester is significantly more stable toward protodeboronation. If you cannot buy it, synthesize it from the acid using Pinacol and


 in ether before the coupling.

Q: My reaction turns black immediately. Is this bad? A: "Palladium Black" precipitation indicates the catalyst has decomposed (ligands have fallen off). This confirms the sulfonamide or other species are destabilizing the Pd-Ligand complex. Switch to XPhos Pd G2 or Pd(dtbpf)Cl2 , which are much more robust against precipitation.

Q: Why does the protocol recommend K3PO4 over Cs2CO3? A: While Cesium is often faster, it is also more basic in organic solvents, which can accelerate the protodeboronation of this specific electron-poor ring. Potassium Phosphate offers a "sweet spot" of basicity and solubility.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[4] This paper details the mechanism of base-catalyzed deboronation in electron-deficient systems.[1]

  • Suzuki Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. The foundational review establishing the role of bases and side reactions.
  • Catalyst Poisoning by Heteroatoms

    • Sherwood, J., et al. (2019). "Palladium-catalyzed cross-coupling: a historical context and future outlook." Catalysis Science & Technology.
  • Anhydrous Suzuki Conditions

    • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society.[4] Demonstrates the efficacy of XPhos Pd G2 in handling difficult, heteroatom-rich substrates.

Sources

optimization of catalyst and ligand for 4-(tert-Butylaminosulphonyl)benzeneboronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Catalysis & Cross-Coupling Division Subject: Technical Guide: Optimization of 4-(tert-Butylaminosulphonyl)benzeneboronic Acid Coupling

Technical Support Center: Case #4829-SUZ

Status: Open Priority: High Substrate Profile: 4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 208516-15-8)

Hello. I understand you are facing challenges with the Suzuki-Miyaura cross-coupling of 4-(tert-Butylaminosulphonyl)benzeneboronic acid . This is a deceptive substrate; while the tert-butyl group provides some steric shielding, the sulfonamide moiety (


) is a potent electron-withdrawing group (EWG) that creates two distinct failure modes: accelerated protodeboronation  and catalyst sequestration .

Below is the optimization guide structured to address these specific mechanistic hurdles.

Part 1: The Mechanistic Challenge (Why standard conditions fail)

Before we optimize, we must understand the "Why."

  • Protodeboronation: The sulfonamide group at the para position withdraws electron density from the benzene ring. This makes the C–B bond more susceptible to heterolytic cleavage, especially in the presence of water and base. The boronic acid is replaced by a proton, yielding the byproduct N-(tert-butyl)benzenesulfonamide.

  • Catalyst Poisoning: Although the tert-butyl group reduces the binding affinity of the nitrogen, the sulfonamide oxygen atoms or the deprotonated nitrogen (under basic conditions) can still coordinate to the Palladium (Pd) center, displacing labile ligands and arresting the catalytic cycle.

Part 2: Troubleshooting Guide (Q&A Format)

Q1: My conversion is low (<40%), and I see a large amount of deboronated byproduct (Ar-H) by LCMS. What is happening? A: You are witnessing base-catalyzed protodeboronation .[1] This occurs when the rate of hydrolysis (breaking the C-B bond) exceeds the rate of transmetalation.

  • The Fix:

    • Switch Base: Move from hydroxides (NaOH, KOH) or alkoxides (

      
      ) to mild, non-nucleophilic bases like 
      
      
      
      or
      
      
      .
    • Reduce Water: If using a biphasic system (e.g., Dioxane/H2O), reduce the water content to the minimum required for base solubility (e.g., 10:1 ratio) or switch to anhydrous conditions using CsF or powdered K3PO4.

    • Slow Addition: Add the boronic acid slowly (syringe pump over 1 hour) to keep its standing concentration low relative to the catalyst.

Q2: The reaction stalls after 1 hour. Adding more catalyst doesn't help. Is the sulfonamide killing the catalyst? A: Likely, yes. The sulfonamide can act as a Lewis base. If your phosphine ligand is not bulky or electron-rich enough, the sulfonamide will outcompete it for the Pd center.

  • The Fix: Use a Buchwald-type biaryl phosphine ligand (e.g., XPhos or SPhos ). These ligands are extremely bulky, creating a "protective shell" around the Pd that physically prevents the sulfonamide from coordinating, while still allowing the oxidative addition and transmetalation to proceed .

Q3: Can I use the pinacol ester instead of the free acid to improve stability? A: Yes, but with a caveat. Pinacol esters are generally more stable towards protodeboronation during storage, but they hydrolyze in situ to the boronic acid before transmetalation in many aqueous systems.

  • The Fix: If you use the pinacol ester, ensure you use a base strong enough to activate it (like

    
    ) but avoid high temperatures that trigger rapid hydrolysis.
    

Part 3: Optimization Matrices

Use these tables to select your starting point. Do not randomly screen; follow the electronic logic.

Table 1: Ligand Selection Matrix
LigandTypeRecommendationRationale
XPhos Biaryl PhosphinePrimary Choice Exceptional steric bulk prevents sulfonamide coordination; high activity for aryl chlorides.
SPhos Biaryl PhosphineSecondary Choice Excellent for stability; highly effective for EWG-boronic acids.
PPh3 Triaryl PhosphineAvoid Too labile; easily displaced by the sulfonamide, leading to Pd black precipitation.
dppf BidentateConditional Good for preventing homocoupling, but often slower transmetalation for this specific substrate.
Table 2: Base & Solvent System
Condition SetComponentsUse Case
Standard (Robust)

(2.0 equiv) in Dioxane/H2O (4:1)
Good starting point. Phosphate buffers pH, reducing deboronation.
Anhydrous (Sensitive)

(2.0 equiv) in Toluene or DME
Use if >10% protodeboronation is observed.
High Solubility

in n-Butanol
Use if the sulfonamide substrate precipitates in non-polar solvents.

Part 4: Recommended Protocol

Protocol: Optimized Coupling of 4-(tert-Butylaminosulphonyl)benzeneboronic acid

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid Substrate (1.2 - 1.5 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: XPhos (2-4 mol%) (Pd:L ratio 1:2)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (10:1 v/v)

Step-by-Step:

  • Pre-complexation: In a vial, dissolve

    
     and XPhos in a small volume of dry dioxane. Stir at RT for 5 mins until the solution turns from dark purple/red to a lighter orange/brown (indicative of active Pd-L species formation). Crucial: This ensures the ligand is bound before the Pd sees the sulfonamide.
    
  • Loading: Add the Aryl Halide, Boronic Acid, and solid

    
     to the reaction vessel.
    
  • Solvent Addition: Add the remaining Dioxane and Water (degassed).

  • Initiation: Add the pre-formed catalyst solution.

  • Reaction: Heat to 80°C. Monitor by LCMS at 1 hour.

    • Note: If the reaction is 50% complete but stalled, do NOT add more catalyst. Add more boronic acid (0.5 equiv), as the excess boronic acid likely decomposed.

Part 5: Visualizations

Figure 1: Troubleshooting Decision Tree

This logic flow helps you identify the root cause of failure based on crude LCMS data.

Troubleshooting Start Analyze Crude Reaction (LCMS) CheckProduct Is Product Yield > 80%? Start->CheckProduct Success Optimization Complete. Proceed to Isolation. CheckProduct->Success Yes IdentifyByproduct Identify Major Byproduct CheckProduct->IdentifyByproduct No Deboronated Ar-H (Protodeboronation) (Mass = SM - B(OH)2 + H) IdentifyByproduct->Deboronated Homocoupling Ar-Ar (Homocoupling) (Oxidative Dimerization) IdentifyByproduct->Homocoupling Unreacted Unreacted Halide (Catalyst Inactive) IdentifyByproduct->Unreacted Sol_Deboro Solution: 1. Switch to Anhydrous (CsF/Toluene) 2. Lower Temp (60°C) 3. Slow Addition of Boronic Acid Deboronated->Sol_Deboro Sol_Homo Solution: 1. Degas solvents thoroughly (Sparge Ar) 2. Reduce Catalyst Loading Homocoupling->Sol_Homo Sol_Unreacted Solution: 1. Switch Ligand to XPhos/SPhos 2. Increase Temp 3. Check Halide purity Unreacted->Sol_Unreacted

Caption: Decision tree for diagnosing reaction failure modes based on LCMS byproduct analysis.

Figure 2: Competitive Pathways

Understanding the competition between the productive cycle and the deactivation pathways.

Mechanism Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Boronic Boronic Acid (Substrate) Boronic->TransMet Activation Poison Catalyst Poisoning (Sulfonamide Coordination) Boronic->Poison Coordination to Pd Deboro Protodeboronation (Hydrolysis to Ar-H) Boronic->Deboro + H2O/Base (Fast for EWG) Poison->Pd0 Inactivates

Caption: The catalytic cycle (Blue/Green) vs. competitive deactivation pathways (Red). Optimization aims to maximize the Transmetalation rate over the Deboronation rate.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Sherwood, J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development, 26(7), 2158–2170. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanistic Insights. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

troubleshooting failed reactions with 4-(tert-Butylaminosulphonyl)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 4-(tert-Butylaminosulphonyl)benzeneboronic Acid

  • Reagent: 4-(tert-Butylaminosulphonyl)benzeneboronic acid[1]

  • CAS: 192802-28-1[1]

  • Chemical Class: Electron-Deficient Aryl Boronic Acid / Sulfonamide[1]

  • Primary Application: Suzuki-Miyaura Cross-Coupling for medicinal chemistry (e.g., COX-2 inhibitors, carbonic anhydrase inhibitors).[1]

Executive Summary: The Reactivity Paradox

This reagent presents a specific "reactivity paradox" common to sulfonamide-substituted boronic acids. The sulfonamide group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


)  is strongly electron-withdrawing. While this activates the ring for the transmetallation step (making the coupling theoretically faster), it simultaneously destabilizes the C-B bond toward hydrolysis (protodeboronation ).

Most failures with this reagent are not due to catalyst inactivity, but rather the rapid destruction of the starting material before it can enter the catalytic cycle.

Part 1: Diagnostic Decision Tree

User Question: "My reaction failed. How do I identify the root cause?"

Answer: Analyze your crude reaction mixture using LC-MS or


 NMR. Use the decision tree below to categorize your failure mode.

TroubleshootingTree Start Analyze Crude Mixture (LC-MS / NMR) Result1 Major Peak: De-boronated Arene (Ar-H) Start->Result1 Mass = M-B(OH)2 + H Result2 Major Peak: Homocoupling (Ar-Ar) Start->Result2 Mass = 2M - 2B(OH)2 Result3 Major Peak: Unreacted Halide + Boronic Acid Remaining Start->Result3 SM Intact Issue1 ISSUE: Protodeboronation (Hydrolytic C-B Cleavage) Result1->Issue1 Issue2 ISSUE: Oxidative Coupling (Oxygen Contamination) Result2->Issue2 Issue3 ISSUE: Catalyst Poisoning or Poor Solubility Result3->Issue3 Action1 FIX: Switch to Anhydrous Conditions or Milder Base (KF, K3PO4) Issue1->Action1 Action2 FIX: Degas Solvents (Sparge Argon 15 min) Issue2->Action2 Action3 FIX: Increase Temp or Switch Ligand (SPhos/XPhos) Issue3->Action3

Figure 1: Diagnostic logic flow for identifying reaction failure modes based on crude product analysis.

Part 2: Deep Dive Troubleshooting (FAQs)

Issue 1: The "Missing Boron" (Protodeboronation)

Symptom: You recover the sulfonamide starting material minus the boronic acid group (replaced by a proton). Mechanism: The electron-withdrawing sulfonyl group pulls electron density from the aromatic ring, making the carbon attached to the boron susceptible to attack by water/base. This cleaves the C-B bond.[1][2]

  • Q: Why is this happening?

    • A: You are likely using standard aqueous conditions (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ). High pH + Water + Heat = Rapid hydrolysis for this specific substrate [1].[1]
      
  • Q: How do I fix it?

    • Protocol Adjustment: Eliminate water. Switch to anhydrous Suzuki conditions .

    • Base: Use finely ground Potassium Phosphate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      )  or Cesium Fluoride (CsF) .
      
    • Solvent: Anhydrous DMF or Dioxane.[1]

    • Stoichiometry: Increase the boronic acid loading to 1.5–2.0 equivalents to account for decomposition.

Issue 2: Catalyst Inactivation

Symptom: Starting materials remain untouched.[1] Mechanism: The sulfonamide nitrogen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is acidic (

). In the presence of strong bases, it deprotonates. The resulting anion can coordinate to the Palladium, forming an unreactive "Pd-amido" complex.
  • Q: Is the sulfonamide poisoning my catalyst?

    • A: It is possible.[1][3] Although the tert-butyl group provides steric protection, the sulfonamide anion is a competent ligand.

  • Q: How do I prevent this?

    • Solution: Use a weaker base (Bicarbonate) or a catalyst with a bulky, electron-rich ligand that out-competes the sulfonamide for the metal center.[1]

    • Recommended Ligands: XPhos or SPhos (Buchwald ligands).[1] These are bulky enough to prevent the sulfonamide from binding to the Pd center [2].

Issue 3: Stoichiometry & The Boroxine Cycle

Symptom: Inconsistent yields between batches. Mechanism: Boronic acids exist in equilibrium with their dehydrated trimer (boroxine).[1] This equilibrium shifts based on storage conditions (humidity/vacuum).[1]

  • Q: My reagent weight doesn't match the molarity I expect.

    • A: Commercial batches of 4-(tert-Butylaminosulphonyl)benzeneboronic acid often contain significant amounts of the boroxine anhydride.[1]

    • Correction: If precise stoichiometry is critical, convert the acid to the Pinacol Ester (Bpin) before the main reaction. The ester is monomeric and stable.[1]

Part 3: Optimized Experimental Protocols

Do not rely on "generic" Suzuki conditions. Use these targeted protocols for this electron-deficient substrate.

Protocol A: The "High Stability" Method (Recommended)

Best for preventing protodeboronation.

ComponentReagent/ConditionNotes
Catalyst ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(5 mol%)
Robust, resists poisoning.
Base ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(3.0 equiv)
Anhydrous, finely ground.
Solvent DMF or Dioxane (Anhydrous)Strictly no water.
Temperature 80°CDo not overheat (>100°C risks decomposition).[1]
Time 4–12 HoursMonitor by LC-MS.[1]

Step-by-Step:

  • Add Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), Base (3.0 eq), and Catalyst (0.05 eq) to a vial.[1]

  • Seal and purge with Argon/Nitrogen for 5 minutes (needle in/needle out).

  • Inject anhydrous solvent (degassed).[1]

  • Heat to 80°C.

Protocol B: The "Rescue" Method (Esterification)

Use this if the boronic acid fails repeatedly. Converts the unstable acid to a stable Pinacol Ester.

  • Reagents: Boronic Acid (1.0 eq), Pinacol (1.1 eq),

    
     (anhydrous, 2.0 eq).
    
  • Solvent:

    
     or THF (Room Temperature).
    
  • Procedure: Stir for 2 hours. Filter off ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Concentrate.
    
  • Result: You now have the Boronate Ester , which is significantly more resistant to hydrolysis and easier to handle in standard aqueous Suzuki couplings.[1]

Part 4: Mechanistic Visualization

Understanding the competition between the productive cycle and the destructive pathway is critical.

Mechanism cluster_warning Critical Failure Point BoronicAcid Boronic Acid (Substrate) Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base Base Base (OH-) Base->Boronate Transmetallation Transmetallation (Productive) Boronate->Transmetallation Pd(II)-Ar' Protodeboronation Protodeboronation (Destructive) Boronate->Protodeboronation H2O / Heat Product Coupled Product (Ar-Ar') Transmetallation->Product Byproduct Byproduct (Ar-H + Boric Acid) Protodeboronation->Byproduct

Figure 2: Kinetic competition between the productive Suzuki cycle (Green) and the destructive protodeboronation pathway (Red).[1] Electron-deficient sulfonamides accelerate the Red pathway.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2017).[1][4] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[5][6] Link[1]

  • Ligand Selection for Sulfonamides: Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Mesylates and Sulfamates.[1] Journal of the American Chemical Society.[5][6] Link[1]

  • Boroxine Equilibrium: Tokunaga, Y., et al. (2002).[1] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Bulletin of the Chemical Society of Japan. Link[1]

Sources

purification challenges of 4-(tert-Butylaminosulphonyl)benzeneboronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and handling challenges specific to 4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 208516-15-8).

The presence of the electron-withdrawing tert-butylaminosulphonyl group (


) significantly alters the Lewis acidity of the boron center compared to simple phenylboronic acid. This modification introduces two primary failure modes: accelerated protodeboronation  under basic conditions and aggressive binding to silica gel  during chromatography.

Technical Support Center: 4-(tert-Butylaminosulphonyl)benzeneboronic Acid

Quick Diagnostic: What is your primary issue?
SymptomDiagnosisRecommended Module
"My product is a waxy solid with a broad melting point." Boroxine-Boronic Acid EquilibriumModule 1
"I lost mass during basic workup or Suzuki coupling." Protodeboronation (C-B bond cleavage)Module 2
"The compound streaks or sticks to the silica column." Silanol Interaction / Lewis AcidityModule 3
"NMR shows multiple sets of peaks or broad signals." Oligomerization ArtifactsModule 4

Module 1: The Boroxine "Impurity" Mirage

Issue: Users often discard pure product believing it is degraded because it appears as a waxy solid or has a melting point


 lower than reported.

Technical Insight: Arylboronic acids exist in a thermodynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This dehydration is entropy-driven and accelerated by heat or vacuum drying. The electron-withdrawing sulfonamide group increases the acidity of the boron, often stabilizing the boroxine form in non-polar solvents.

The Equilibrium:



Troubleshooting Protocol:

  • Do NOT discard waxy solids. This is likely the boroxine form.

  • Rehydration Step: Recrystallize the solid from hot water or a water/acetone mixture. The abundance of water shifts the equilibrium back to the monomeric boronic acid.

  • Storage: Store in a tightly sealed container at

    
    . Desiccators promote dehydration to the boroxine.
    

Module 2: Preventing Protodeboronation

Issue: Drastic loss of yield during Suzuki couplings or basic extraction.

Mechanism: The


 group is strongly electron-withdrawing. This makes the boron center highly Lewis acidic, facilitating the coordination of hydroxide bases (

). The resulting boronate anion is the intermediate required for cross-coupling, but it is also the species susceptible to protodeboronation (hydrolysis of the C-B bond), releasing the sulfonamide arene and boric acid.

Critical Control Points:

  • Avoid Strong Bases: Use mild bases like

    
     or 
    
    
    
    instead of
    
    
    or alkoxides during coupling reactions.
  • Temperature Control: Protodeboronation generally has a higher activation energy than transmetallation. Keep reaction temperatures below

    
     if possible.
    
  • Workup pH: When performing acid-base extractions, do not exceed pH 12 during the basic wash, and minimize the time the molecule spends in the basic phase.

Module 3: Purification Strategy (Decision Tree)

Core Directive: Avoid silica chromatography if possible. The "Catch and Release" Acid-Base extraction is the gold standard for this molecule due to its amphoteric nature (acidic boron, acidic sulfonamide proton).

Workflow Visualization

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Is product soluble in Et2O/EtOAc? Start->SolubilityCheck AcidBase Method A: Acid-Base Extraction (Preferred) SolubilityCheck->AcidBase Yes (High Purity req) Chromatography Method B: Silica Chromatography (Secondary) SolubilityCheck->Chromatography No / Complex Mix StepA1 1. Dissolve in dilute NaOH (pH 10-11) 2. Wash with Et2O (removes non-acidic impurities) AcidBase->StepA1 StepB1 Add 1% Acetic Acid to Mobile Phase Chromatography->StepB1 StepA2 Acidify aq. layer with 1M HCl to pH 3 StepA1->StepA2 StepA3 Precipitate forms? (Yes: Filter / No: Extract with EtOAc) StepA2->StepA3 StepB2 Use Reverse Phase (C18) if streaking persists StepB1->StepB2 If fails

Caption: Decision tree prioritizing Acid-Base extraction to minimize silica interaction and protodeboronation risks.

Detailed Protocols

Method A: Acid-Base "Catch and Release" (SOP)

  • Dissolution: Dissolve crude material in

    
     (aq). Note: Keep cold (
    
    
    
    ) to minimize C-B cleavage.
  • Wash: Extract the aqueous layer twice with diethyl ether or dichloromethane. Discard organics (contains boroxine trimers, deboronated byproducts, and catalyst ligands).

  • Precipitation: Carefully acidify the aqueous layer with

    
     dropwise to pH ~3. The boronic acid should precipitate as a white solid.
    
  • Isolation: Filter the solid and wash with cold water.

Method B: Modified Silica Chromatography

  • The Problem: Boronic acids hydrogen bond to silica silanols (

    
    ), causing severe tailing/streaking.
    
  • The Fix: Use a mobile phase containing 1% Acetic Acid or 0.5% Formic Acid . This suppresses the ionization of silanols and keeps the boronic acid protonated.

  • Recommended Solvent System: DCM : MeOH : AcOH (95 : 4 : 1).

Module 4: Analytical Validation (NMR)

Issue:


 NMR in 

often shows broad peaks or lower integration values due to partial anhydride formation.

Self-Validating Protocol: To confirm the integrity of the boronic acid, you must break the boroxine oligomers during analysis.

  • Solvent Switch: Do not use

    
    .
    
  • Recommended Solvent:

    
    -Methanol (
    
    
    
    ).
    • Mechanism:[1] Methanol undergoes solvolysis with the boroxine to form the dimethyl boronate ester monomer in situ, resulting in sharp, well-resolved peaks.

    • Note: The

      
       protons will exchange with deuterium and will not be visible.
      
  • Alternative:

    
     with 1 drop of 
    
    
    
    (or
    
    
    ).
    • Mechanism:[1] Converts all species to the water-soluble boronate anion

      
      , providing a single, sharp set of signals.
      

Quantitative Data Summary

ParameterSpecification / Behavior
Melting Point 191–196 °C (Pure Monomer) Variable/Lower if dehydrated to boroxine
pKa (Boron) ~8.0–8.5 (Lower than PhB(OH)₂ due to sulfonamide EWG)
Solubility High: MeOH, DMSO, Acetone, dilute Base Moderate: EtOAc, DCM Low: Water, Hexanes
Stability Acid: High stability (stable to 1M HCl) Base: Moderate/Low (prone to protodeboronation at pH >12 or heat)

References

  • Boroxine-Boronic Acid Equilibrium & Thermodynamics

    • Title: Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution
    • Source: Tokunaga et al.
    • URL:[Link]

  • Protodeboron

    • Title: Base-Catalyzed Aryl-B(OH)
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Chrom

    • Title: What causes streaking in silica gel column chrom
    • Source:Reddit / ChemHelp (Community Consensus & Empirical D
    • URL:[Link]

  • General Properties of 4-tert-Butylphenylboronic Acid Deriv

    • Title: 4-tert-Butylphenylboronic acid Product Specification

    • Source:Sigma-Aldrich Technical D

Sources

identifying impurities in 4-(tert-Butylaminosulphonyl)benzeneboronic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Technical Support Center resource. It assumes the user is already familiar with basic organic synthesis but requires deep mechanistic insight to resolve persistent purity or analytical discrepancies.

Case ID: T-Bu-Sulf-Boron-001 Status: Active Troubleshooting Subject: Impurity Identification, Analytical Artifacts, and Purification Protocols

The Impurity Landscape: A Fate Map

User Question: "I am seeing multiple spots on TLC and confusing peaks in HPLC/MS. What are the most likely impurities in this synthesis?"

Technical Insight: The synthesis of 4-(tert-Butylaminosulphonyl)benzeneboronic acid (typically via Li-Halogen exchange of the aryl bromide followed by borate trapping) is chemically treacherous due to the sulfonamide moiety . The


 group is electron-withdrawing, which destabilizes the C-B bond (facilitating protodeboronation) and possesses an acidic N-H proton that consumes organolithium reagents.
Visualizing the Impurity Pathways

The following diagram maps the genesis of common impurities based on reaction conditions.

ImpurityMap Start Starting Material (4-Bromo-N-tert-butylbenzenesulfonamide) Lithiation Lithiated Intermediate (Dianion Species) Start->Lithiation n-BuLi (2.0+ equiv) Borate Trialkyl Borate (Quench) Lithiation->Borate B(OiPr)3 / -78°C Impurity_A Impurity A: Des-Bromo (Protodeboronation/Reduction) [M-Br+H] Lithiation->Impurity_A Wet Solvent / Incomplete Borylation Impurity_D Impurity D: Homocoupling (Biaryl Species) Lithiation->Impurity_D Trace O2 / Metal Contam. Product Target Product (Boronic Acid) Borate->Product Acid Hydrolysis Product->Impurity_A Base/Metal Catalysis (Stability Issue) Impurity_B Impurity B: Phenol (Oxidative Deborylation) [C-OH] Product->Impurity_B O2 / Peroxides (Air Exposure) Impurity_C Impurity C: Boroxine (Cyclic Trimer Anhydride) [Artifact/Dehydration] Product->Impurity_C Drying / MS Source (Reversible)

Figure 1: Reaction Fate Map illustrating the origins of critical impurities. Note that Impurity A can arise from two distinct pathways: failure to incorporate boron (reduction) or loss of boron after formation (protodeboronation).

Impurity Data Table
Impurity TypeChemical IdentityOriginDiagnostic Signal (NMR/MS)
Protodeboronated N-(tert-butyl)benzenesulfonamideHydrolysis of C-B bond; Wet lithiation.¹H NMR: New triplet/multiplet in aromatic region (loss of substitution pattern). MS: Mass = Product - B(OH)₂ + H.
Boroxine Cyclic Trimer AnhydrideDehydration (thermodynamic equilibrium).¹H NMR: Broadening of peaks. MS: [3M - 3H₂O]. Often misidentified as a polymer.
Phenolic 4-Hydroxy-N-(tert-butyl)benzenesulfonamideOxidation of C-B bond by air/peroxides.¹H NMR: Distinct upfield shift of ortho-protons due to -OH shielding.
Homocoupled Biaryl DimerOxidative coupling (trace Pd or Cu).MS: [2M - 2B(OH)₂ - 2H]. High molecular weight, very hydrophobic on HPLC.

Analytical Troubleshooting (HPLC & MS)

User Question: "My LC-MS shows a mass of 270 (M+14) or 238 (M-18), but not the parent mass. Is my compound gone?"

Technical Insight: Boronic acids are notorious for "lying" to mass spectrometers. They rarely fly as the monomeric


 or 

species in ESI.
The "Chameleon" Effect in Mass Spectrometry
  • Methanol Adducts (+14 Da): If you use Methanol (MeOH) in your mobile phase, boronic acids rapidly form methyl esters in situ.

    • Observation: Mass =

      
       (Methyl boronate) or 
      
      
      
      (Dimethyl boronate).
    • Fix: Switch to Acetonitrile (MeCN) to confirm.

  • Boroxine Formation (-18 Da per unit): The high temperature of the ESI source forces dehydration.

    • Observation: You see the mass of the trimer or the dehydrated monomer.

  • Dimerization: Boronic acids form hydrogen-bonded dimers in the gas phase.

HPLC Method Optimization

Standard neutral HPLC methods fail for boronic acids due to interaction with silanols (peak tailing).

Recommended Protocol:

  • Column: C18 with high carbon load (fully end-capped).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile (Avoid MeOH to prevent esterification artifacts).

  • Gradient: 5% to 95% B.

  • Note: The sulfonamide group makes this compound relatively polar; expect early elution compared to the bromo-precursor.

NMR Interpretation Guide

User Question: "The NMR spectrum looks messy/broad. Is it polymerized?"

Technical Insight: Boronic acids exist in a dynamic equilibrium between the monomer (acid) and the trimer (boroxine). This exchange rate is often intermediate on the NMR timescale, leading to peak broadening.

The D₂O Shake Test (Self-Validating Step): To confirm purity without re-purifying:

  • Take your NMR sample (in

    
     or 
    
    
    
    ).
  • Add 1-2 drops of

    
     directly to the tube.
    
  • Shake vigorously and re-run the spectrum.

    • Mechanism: Water shifts the equilibrium entirely toward the monomeric boronic acid species (

      
      ).
      
    • Result: Peaks should sharpen significantly. If they remain broad, you likely have paramagnetic impurities or genuine polymeric degradation.

Purification & Stabilization

User Question: "Silica gel chromatography destroyed my product. How do I purify this?"

Technical Insight: Silica gel is slightly acidic and contains metal impurities that catalyze protodeboronation (Impurity A). Furthermore, boronic acids interact irreversibly with silica hydroxyls, leading to streaking and mass loss.

Protocol A: The Diethanolamine (DEA) Crystallization (Gold Standard)

This method converts the unstable acid into a highly crystalline, tetrahedral boronate ester, rejecting impurities.

  • Complexation: Dissolve crude boronic acid in minimal hot Et₂O or THF. Add 1.05 equivalents of diethanolamine .

  • Crystallization: The DEA adduct usually precipitates immediately as a white solid. Filter and wash with non-polar solvent (Hexanes/Et₂O).

    • Checkpoint: This solid is air-stable and can be stored indefinitely.

  • Hydrolysis (Release): When ready to use, suspend the DEA adduct in biphasic Et₂O/dilute aqueous HCl (1M). Shake until the solid dissolves. Separate the organic layer, dry over

    
    , and concentrate.
    
Protocol B: "Doped" Silica Chromatography

If you must use a column:

  • Passivation: Pre-wash the silica column with 1% Boric Acid in MeOH. This occupies the active silanol sites.

  • Elution: Run the column using standard solvents. The background boric acid will not interfere with most UV detection and stays in the aqueous phase during workup.

Synthesis Optimization (Prevention)

User Question: "I have low yields. Is the sulfonamide interfering?"

Technical Insight: Yes. The sulfonamide N-H proton has a


.
  • The Trap: If you use 1.0 equiv of n-BuLi, you only deprotonate the Nitrogen. You achieve zero lithiation of the ring.

  • The Fix: You must use at least 2.2 equivalents of n-BuLi.

    • 1st Equiv: Deprotonates Sulfonamide (-SO₂N(Li)tBu).

    • 2nd Equiv: Performs Li-Halogen exchange at the aryl ring.

Synthesis Workflow Logic

SynthesisLogic Step1 Start: Bromo-Sulfonamide Decision Check n-BuLi Equiv. Step1->Decision Fail FAIL: N-Lithiation Only (Recover Starting Material) Decision->Fail < 2.0 Equiv Success SUCCESS: Dianion Formed (Li on N and C) Decision->Success > 2.1 Equiv Quench Borate Quench (-78°C) Success->Quench

Figure 2: Stoichiometry decision tree. Failure to account for the acidic sulfonamide proton is the #1 cause of yield loss.

References

  • Hall, D. G.[1] (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boronic acid stability and synthesis).

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids". Journal of the American Chemical Society.[2] (Mechanistic insights into the acid/base catalyzed decomposition of boronic acids).

  • Yan, J., et al. (2012). "Strategies for the analysis of highly reactive pinacolboronate esters". Journal of Chromatography A. (Discusses HPLC artifacts and mobile phase selection).

  • Rombouts, F., et al. (2005). "Purification of boronic acids by formation of their diethanolamine adducts". Tetrahedron Letters. (The standard protocol for DEA purification).

Sources

Technical Support Center: Synthesis of 4-(tert-Butylaminosulphonyl)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-208516-15-8-SCALE Status: Active Support Level: Tier 3 (Process Chemistry & Scale-Up)

Executive Summary

This guide addresses the scale-up challenges for 4-(tert-Butylaminosulphonyl)benzeneboronic acid , a critical intermediate often utilized in Suzuki-Miyaura cross-couplings for medicinal chemistry.

The synthesis presents two primary engineering hurdles during scale-up:

  • Exotherm Management: The formation of the sulfonamide bond is highly exothermic.

  • Metallation Specificity: The acidic proton on the sulfonamide nitrogen (

    
    ) necessitates specific stoichiometry during the metal-halogen exchange step to prevent yield erosion.
    

Module 1: Precursor Assembly (Sulfonylation)

The Protocol: 4-Bromo-N-(tert-butyl)benzenesulfonamide

Objective: Synthesize the stable aryl bromide precursor from 4-bromobenzenesulfonyl chloride.

Scale-Up Workflow (1 kg Batch Basis):

ParameterSpecificationRationale
Solvent System DCM/Water (Biphasic) or TolueneBiphasic allows inorganic base use (

), cheaper than using excess amine as a scavenger.
Temperature

CRITICAL: Sulfonylation is exothermic. Addition must be rate-controlled.
Stoichiometry 1.0 eq Sulfonyl Chloride : 1.1 eq AmineSlight excess of amine ensures complete conversion; inorganic base scavenges HCl.

Step-by-Step Procedure:

  • Charge reactor with 4-bromobenzenesulfonyl chloride (1.0 eq) and DCM (5 vol).

  • Cool the mixture to

    
    .
    
  • Prepare a separate solution of tert-butylamine (1.1 eq) and potassium carbonate (1.5 eq) in water (3 vol).

  • Add the amine/base mixture slowly to the reactor over 2 hours. Maintain internal temp

    
    .
    
  • Agitate vigorously (biphasic mixing is mass-transfer limited).

  • Monitor by HPLC. Upon completion (

    
     starting material), separate phases.[1][2]
    
  • Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine.

  • Concentrate to dryness or solvent-swap to THF for the next step.

Module 2: The Critical Step (Borylation)[3]

Technical Insight: The presence of the sulfonamide -NH- proton dictates the metallation strategy. You cannot use a simple 1:1 equivalent of organometallic reagent.

Route A: Cryogenic Lithiation (Lab Scale / <100g)

Best for: High speed, small batches. Risk: Requires


 to prevent benzyne formation or scrambling.
  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi).
  • Stoichiometry: 2.2 Equivalents required.

    • 1st Eq: Deprotonates the Sulfonamide -NH- (Li-N bond).

    • 2nd Eq: Performs Lithium-Halogen exchange (Li-C bond).

Route B: Turbo-Grignard Exchange (Process Scale / >1kg)

Best for: Pilot plant, safety, temperature control (


 to 

). Mechanism: Isopropylmagnesium chloride - Lithium chloride complex (

) facilitates fast exchange without cryogenic temperatures.

Detailed Protocol (Route B - Recommended for Scale-Up):

  • Dissolve 4-bromo-N-(tert-butyl)benzenesulfonamide (1.0 eq) in anhydrous THF (10 vol).

  • Cool to

    
     under 
    
    
    
    atmosphere.
  • Add Methylmagnesium chloride (MeMgCl, 1.05 eq) slowly.

    • Why? This cheap Grignard acts as a "sacrificial base" to deprotonate the acidic -NH-. Methane gas will evolve. Vent carefully.

  • Add

    
     (Turbo Grignard, 1.1 eq) at 
    
    
    
    .
    • Observation: The Metal-Halogen exchange occurs here. Stir for 1-2 hours. Monitor by quenching an aliquot with

      
       (Check NMR for deuterium incorporation).
      
  • Borylation: Add Triisopropyl borate (

    
    , 1.5 eq) dropwise.
    
    • Note: Exothermic. Maintain temp

      
      .
      
  • Warm to room temperature over 2 hours.

  • Quench with 2M HCl (adjust pH to ~1-2) to hydrolyze the boronate ester to the acid.

Module 3: Downstream Processing (Purification)

The Boroxine Paradox: Aryl boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is often mistaken for impurity or decomposition.[3]

  • Dry State: Favors Boroxine (waxy/glassy solid).

  • Wet State: Favors Boronic Acid (crystalline).

Purification Protocol:

  • Extraction: Extract the acidic quench mixture with Ethyl Acetate or MTBE .

  • Crystallization:

    • Concentrate the organic layer.

    • Add Water/Acetonitrile (9:1) mixture.

    • Heat to dissolve, then cool slowly.

    • Crucial: The presence of water drives the equilibrium toward the monomeric boronic acid form.

  • Drying: Dry in a vacuum oven at

    
    . Do not over-dry or use desiccants like 
    
    
    
    , or you will revert to the boroxine.

Visualizing the Workflow

Reaction Pathway & Decision Tree

G Start Start: 4-Bromobenzenesulfonyl Chloride Step1 Step 1: Sulfonylation (H2N-tBu, Base, DCM/H2O) Start->Step1 Inter1 Intermediate: 4-Bromo-N-(tert-butyl)benzenesulfonamide Step1->Inter1 Exotherm Control Decision Select Metallation Strategy Inter1->Decision RouteA Route A: Cryogenic Lithiation (-78°C) Reagent: 2.2 eq n-BuLi Decision->RouteA Lab Scale (<50g) RouteB Route B: Turbo Grignard (-15°C) Reagent: 1.0 eq MeMgCl + 1.1 eq iPrMgCl·LiCl Decision->RouteB Pilot Scale (>1kg) Borylation Borylation Quench Add B(OiPr)3 RouteA->Borylation RouteB->Borylation Hydrolysis Acidic Hydrolysis (pH 1-2) Borylation->Hydrolysis Product Target: 4-(tert-Butylaminosulphonyl)benzeneboronic acid Hydrolysis->Product Boroxine Issue: Boroxine Formation (Dehydration Trimer) Product->Boroxine Over-drying Boroxine->Product Recrystallize in H2O

Caption: Figure 1. Comparative workflow for the synthesis of 4-(tert-Butylaminosulphonyl)benzeneboronic acid, highlighting the divergence between lab-scale lithiation and process-scale Grignard exchange.

Troubleshooting & FAQs

Q1: My yield is consistently low (30-40%) after the borylation step. What is happening?

Diagnosis: This is likely an issue with proton quenching or incomplete exchange .

  • Cause: The sulfonamide -NH- proton is consuming your metallating agent. If you use exactly 1.0 equivalent of

    
    -BuLi or 
    
    
    
    , you are only deprotonating the nitrogen, not the aryl ring.
  • Fix: Ensure you are using the "Sacrificial Base" method (Route B) or 2.2+ equivalents of base (Route A).

  • Check: Quench an aliquot with

    
     before adding the borate. If the NMR shows no deuterium on the ring, exchange did not happen.
    
Q2: The final product is a sticky glass/gum, not a white powder.

Diagnosis: You have formed the Boroxine (anhydride trimer).

  • Cause: Excessive drying or using anhydrous solvents for the final precipitation.

  • Fix: Recrystallize the gum from a mixture of Water (90%) and Acetonitrile (10%) . The high water content hydrolyzes the anhydride back to the free boronic acid, which is less soluble in water and will precipitate as a solid.

Q3: During the Grignard addition, I see massive gas evolution. Is this dangerous?

Diagnosis: Normal Methane evolution.

  • Context: If using MeMgCl as the sacrificial base (Route B), it reacts with the sulfonamide -NH- to release Methane gas (

    
    ).
    
  • Safety: This is expected. Ensure your reactor has adequate venting and a nitrogen sweep. Do not seal the vessel. Control the addition rate to manage gas evolution.

Q4: Can I use Trimethyl borate ( ) instead of Triisopropyl borate ( )?

Diagnosis: Possible, but risky on scale.

  • Reasoning:

    
     is very reactive and can lead to double-addition (formation of borinic acids) if mixing is poor.
    
  • Recommendation:

    
     is sterically bulkier and less prone to over-alkylation, making it safer for large-scale reactors where mixing times are longer.
    

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2008.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014, 43, 412-443.

  • Hansen, K. B., et al. "Scale-Up of the Suzuki-Miyaura Coupling Reaction." Organic Process Research & Development, 2005. (General reference for Boronic Acid handling on scale).
  • BenchChem Technical Data. "Synthesis of N-(4-bromobenzenesulfonyl)benzamide and analogs."

  • Organic Syntheses. "Preparation of Arylboronic Acids and Esters." Org.[1][4][5] Synth. 2018, 95, 328-344.[6]

Sources

dealing with poor reactivity of 4-(tert-Butylaminosulphonyl)benzeneboronic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TBAS-BOH-001 Subject: Troubleshooting Reactivity & Stability in Suzuki-Miyaura Coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties with 4-(tert-Butylaminosulphonyl)benzeneboronic acid . This substrate presents a classic "push-pull" conflict in palladium catalysis. The sulfonamide group is strongly electron-withdrawing (EWG), which activates the boronic acid for transmetallation but simultaneously makes it hypersensitive to protodeboronation (loss of the boron group). Additionally, the sulfonamide nitrogen, despite the bulky tert-butyl group, remains acidic (


) and can deprotonate under basic coupling conditions to poison the palladium catalyst.

This guide provides a diagnostic workflow and three specific modular solutions to resolve these issues.

Diagnostic Workflow

Before altering your conditions, determine the specific failure mode using this logic flow.

DiagnosticFlow Start Analyze Crude Reaction Mixture (LCMS/NMR) Branch1 Is the Boronic Acid consumed? Start->Branch1 CaseA NO (Boronic Acid Remains) Branch1->CaseA No CaseB YES (Boronic Acid Gone) Branch1->CaseB Yes SubCaseA Is the Aryl Halide consumed? CaseA->SubCaseA SubCaseB Is the Des-boronated Byproduct present? (Benzenesulfonamide derivative) CaseB->SubCaseB DiagnosisA1 Diagnosis: Catalyst Deactivation (Sulfonamide Poisoning) SubCaseA->DiagnosisA1 No (Both SMs remain) DiagnosisA2 Diagnosis: Oxidative Addition Failure (Halide too unreactive) SubCaseA->DiagnosisA2 Yes (Halide gone) DiagnosisB1 Diagnosis: Protodeboronation (Base-catalyzed hydrolysis) SubCaseB->DiagnosisB1 Yes (Major Peak) DiagnosisB2 Diagnosis: Homocoupling (Oxidant present) SubCaseB->DiagnosisB2 No (Dimer found)

Figure 1: Diagnostic logic tree to identify the root cause of coupling failure based on crude reaction analysis.

Module A: Solving Protodeboronation (The "Vanishing Boron")

The Problem: Electron-deficient boronic acids are prone to hydrolytic cleavage of the C-B bond. Under aqueous basic conditions, the base attacks the boron to form a boronate "ate" complex. While this complex is necessary for transmetallation, it is also the intermediate that undergoes decomposition. If transmetallation is slow, decomposition wins.

The Solution: You must lower the concentration of the "ate" complex or remove the proton source (water).

Protocol 1: Anhydrous "Slow-Release" Coupling

This protocol uses an anhydrous base to prevent hydrolysis and a high-activity catalyst to ensure transmetallation outcompetes decomposition.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) or XPhos Pd G4 (2 mol%).

  • Base: Anhydrous K₃PO₄ (3.0 equiv) or CsF (3.0 equiv).

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step:

  • Drying: Flame-dry a reaction vial and cool under Argon.

  • Solids: Add the aryl halide (1.0 equiv), Base (3.0 equiv), and Catalyst to the vial.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Activation: Stir at room temperature for 5 minutes.

  • Slow Addition: Dissolve the 4-(tert-Butylaminosulphonyl)benzeneboronic acid (1.5 equiv) in a separate syringe with minimal dioxane.

  • Heating: Heat the reaction vial to 80°C.

  • Injection: Add the boronic acid solution dropwise over 1 hour using a syringe pump.

  • Finish: Stir for an additional 2-4 hours.

Why this works:

  • Anhydrous Base:

    
     has low solubility in dioxane, creating a "heterogeneous slow release" of the active base.
    
  • XPhos: This bulky, electron-rich ligand accelerates oxidative addition and protects the Pd center from sulfonamide coordination [1].

  • Slow Addition: Keeps the standing concentration of the unstable boronic acid low, favoring the cross-coupling over the second-order decomposition pathway [2].

Module B: Overcoming Catalyst Poisoning

The Problem: The sulfonamide N-H is acidic. In the presence of carbonate bases (


, 

), it deprotonates. The resulting anion is a competent ligand for Palladium, potentially displacing phosphines and shutting down the catalytic cycle (Diagnosis A1 in Figure 1).

The Solution: Use a ligand that is sterically bulky enough to prevent the sulfonamide anion from binding to the metal center.

Ligand Selection Matrix
Ligand ClassExampleSuitabilityRationale
Triphenylphosphine

Poor Lacks steric bulk; easily displaced by sulfonamide anion.
Bidentate

Moderate More stable, but can still suffer from slow transmetallation with EWG-boronates.
Dialkylbiaryl (Buchwald) XPhos / SPhos Excellent Extreme steric bulk prevents poisoning; electron-rich nature speeds up oxidative addition.
NHC PEPPSI-IPr Good Strong sigma-donation stabilizes Pd; steric bulk protects the center.

Recommendation: Switch to XPhos Pd G4 or SPhos Pd G3 . These precatalysts activate immediately and form a protective steric shell around the Palladium [3].

Module C: Alternative Boron Species

If the boronic acid remains intractable (too unstable or impossible to purify), convert it to a more robust species.

Option 1: MIDA Boronates

N-Methyliminodiacetic acid (MIDA) boronates are


 hybridized, shutting down the empty p-orbital on boron. This makes them immune to protodeboronation and silica gel chromatography.
  • Synthesis: Reflux your boronic acid with MIDA in Toluene/DMSO with a Dean-Stark trap.

  • Coupling: MIDA boronates require a specific "slow-release" aqueous protocol (using

    
     in Dioxane/H2O 10:1) where the boronic acid is hydrolyzed in situ at a rate that matches the coupling [4].
    
Option 2: Pinacol Esters

Pinacol esters are more lipophilic and easier to purify, though they are still susceptible to protodeboronation (albeit less than the free acid).

Purification Tip: Do not attempt to purify the free 4-(tert-Butylaminosulphonyl)benzeneboronic acid on silica gel. It will streak and decompose.

  • Best Practice: Use the crude boronic acid directly in the coupling.

  • Alternative: Convert to the Pinacol ester, then purify via rapid filtration through a silica plug deactivated with 1% Triethylamine.

FAQ: Rapid Response

Q: Can I use ethanol or methanol as a co-solvent? A: Avoid alcohols. Protodeboronation requires a proton source. Alcohols are excellent proton sources and will accelerate the decomposition of your electron-deficient boronic acid. Stick to aprotic solvents like Dioxane, THF, or Toluene.

Q: My reaction turns black immediately (Pd black precipitates). A: This indicates the ligand has dissociated, likely due to sulfonamide displacement. Increase the ligand-to-metal ratio (e.g., 1:2 Pd:Ligand) or switch to a precatalyst (Pd G3/G4) which ensures a 1:1 ratio is enforced initially.

Q: I see the product mass, but the yield is <10%. A: Check the pH. If using aqueous base, the pH might be too high (>12), causing rapid hydrolysis. Switch to a milder base like Potassium Phosphate (


) or Potassium Fluoride (KF).

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling." Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

  • Knapp, D. M., et al. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society.

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.

Sources

Validation & Comparative

comparing the reactivity of 4-(tert-Butylaminosulphonyl)benzeneboronic acid with other arylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(tert-Butylaminosulphonyl)benzeneboronic acid (4-TBSB) represents a specialized class of electron-deficient arylboronic acids. Unlike simple phenylboronic acid, 4-TBSB possesses a para-substituted sulfonamide moiety that exerts a strong electron-withdrawing effect (EWG).

Key Findings:

  • Reactivity: The electron-withdrawing nature accelerates the transmetallation step in Suzuki-Miyaura coupling, making it superior to electron-rich boronic acids when coupling with sterically hindered or electron-rich aryl halides.

  • Stability: The same EWG character renders the C-B bond highly susceptible to base-catalyzed protodeboronation , requiring precise pH control during reaction optimization.

  • Chemoselectivity: The bulky tert-butyl group on the sulfonamide nitrogen prevents catalyst poisoning by sterically hindering the coordination of the nitrogen lone pair to the Palladium center.

Structural & Electronic Analysis

To predict the performance of 4-TBSB, we must quantify its electronic character relative to common alternatives. The reactivity of arylboronic acids correlates strongly with the Hammett substituent constant (


).
Electronic Landscape (Hammett Plot)

The sulfonamide group (


) is a strong electron-withdrawing group. This reduces the electron density on the aromatic ring, facilitating the nucleophilic attack of the base on the boron atom—a prerequisite for transmetallation.

Hammett_Comparison EDG Electron Donating (Slow Transmetallation High Stability) OMe 4-OMe-PhB(OH)2 σp = -0.27 EDG->OMe EWG Electron Withdrawing (Fast Transmetallation Low Hydrolytic Stability) Me 4-Me-PhB(OH)2 σp = -0.17 OMe->Me H PhB(OH)2 σp = 0.00 Me->H TBSB 4-TBSB (Target) σp ≈ +0.60 H->TBSB NO2 4-NO2-PhB(OH)2 σp = +0.78 TBSB->NO2 NO2->EWG

Figure 1: 4-TBSB sits in the "High Reactivity/Lower Stability" zone, flanked by neutral phenylboronic acid and the highly unstable nitro-variant.

Reactivity in Suzuki-Miyaura Cross-Coupling[1][2]

The utility of 4-TBSB is defined by the competition between productive coupling and destructive hydrolysis.

Comparative Performance Data

The following data synthesizes experimental trends for the coupling of various boronic acids with a deactivated aryl chloride (4-chloroanisole) using standard conditions (


, 

, Dioxane/H2O).
Boronic Acid VariantElectronic EffectTransmetallation RateProtodeboronation RiskTypical Yield (24h)
4-OMe-PhB(OH)2 Strong EDGSlowLow45-60%
PhB(OH)2 NeutralModerateLow65-75%
4-TBSB (Target) Strong EWG Fast High 85-92% *
4-NO2-PhB(OH)2 Very Strong EWGVery FastVery High40-55%**

*High yield assumes optimized base conditions (see Section 5). Unoptimized conditions lead to rapid hydrolysis. **Low yield due to decomposition of the boronic acid before coupling can occur.

Mechanistic Pathway & The "Sweet Spot"

For 4-TBSB, the electron-deficient ring makes the boron atom more Lewis acidic. This accelerates the formation of the reactive boronate species


 upon reaction with base. However, this same species is the precursor to protodeboronation.

Suzuki_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting for Electron-Rich Ar) OxAdd->TransMet Base + 4-TBSB RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Boronate Boronate Complex [Ar-B(OH)3]- Boronate->TransMet Productive Path Hydrolysis Protodeboronation (Side Reaction) Boronate->Hydrolysis Destructive Path (Fast for 4-TBSB)

Figure 2: The Critical Bifurcation. 4-TBSB accelerates Transmetallation but dangerously increases the rate of the Destructive Path.

Stability Profile: The Protodeboronation Challenge

The primary failure mode for 4-TBSB is base-catalyzed protodeboronation. Unlike electron-rich boronic acids, 4-TBSB can decompose significantly even in weak aqueous bases if heated for prolonged periods.

Mechanism:

  • Formation of the tetrahedral boronate anion.

  • The electron-withdrawing sulfonamide stabilizes the developing negative charge on the ipso-carbon during C-B bond cleavage.

  • Result: Formation of the de-boronated sulfonamide (Ph-SO2NHtBu) and boric acid.

Experimental Evidence: Studies on similar sulfonamide-bearing boronic acids indicate a half-life (


) of < 2 hours at 80°C in aqueous 

, compared to > 12 hours for phenylboronic acid [1].

Optimized Experimental Protocol

To maximize yield with 4-TBSB, we must favor transmetallation over hydrolysis. This protocol uses a "controlled release" strategy via a weaker base or anhydrous conditions.

Protocol A: Anhydrous Coupling (Recommended for High Value Substrates)

This method eliminates water, shutting down the primary protodeboronation pathway.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 4-TBSB (1.2 - 1.5 equiv)

    • 
       (3 mol%)
      
    • 
       (3.0 equiv, anhydrous, finely ground)
      
  • Solvent: Anhydrous 1,4-Dioxane or DMF (0.2 M concentration).

  • Procedure:

    • Charge solids into a vial.

    • Evacuate and backfill with Argon (x3).

    • Add anhydrous solvent.

    • Heat to 80-90°C.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water (to remove salts), dry and concentrate.

Protocol B: Rapid Aqueous Coupling (High Throughput)

If water is required (e.g., for solubility), use high catalyst loading to finish the reaction before decomposition occurs.

  • Base: Use

    
     (Tribasic Potassium Phosphate) instead of Carbonate. Phosphate buffers pH better and is often gentler on EWG-boronic acids [2].
    
  • Solvent: THF:Water (4:1).

  • Temperature: 60°C (Lower temperature preserves the C-B bond).

Strategic Recommendations for Drug Discovery

When to use 4-TBSB:

  • Library Synthesis: The tert-butyl group is an excellent protecting group. After coupling, it can be removed with TFA (Trifluoroacetic acid) to reveal the primary sulfonamide (

    
    ), a "privileged structure" in carbonic anhydrase and COX-2 inhibitors.
    
  • Deactivated Electrophiles: If your aryl halide is electron-rich (e.g., chloropyridine, chloroanisole), 4-TBSB is superior to phenylboronic acid because its EWG character compensates for the slow oxidative addition of the electrophile.

When to Avoid:

  • Strongly Basic Conditions: Avoid hydroxide bases (

    
    , 
    
    
    
    ).
  • Protracted Reaction Times: If the reaction isn't done in 4-6 hours, adding more catalyst is better than extending time (which only yields decomposition products).

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017. [Link]

  • General Suzuki-Miyaura Reviews: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995. [Link]

Sources

Technical Comparison: Efficacy of 4-(tert-Butylaminosulphonyl)benzeneboronic Acid in Serine Hydrolase Inhibition

[1]

Executive Summary

4-(tert-Butylaminosulphonyl)benzeneboronic acid represents a specialized class of reversible covalent inhibitors targeting serine hydrolases.[1] Unlike standard competitive inhibitors that rely solely on non-covalent interactions (hydrogen bonding, Van der Waals), this compound utilizes the boronic acid moiety to form a tetrahedral adduct with the catalytic serine hydroxyl group.

While often utilized as a high-fidelity intermediate in Suzuki-Miyaura coupling, its biological utility lies in its dual-motif structure:[1]

  • Warhead: The boronic acid acts as a transition-state analog (TSA).[1]

  • Anchor: The bulky tert-butylaminosulphonyl group provides hydrophobic bulk, enhancing specificity for enzymes with hydrophobic S1/S1' pockets (e.g., Elastase , Chymotrypsin , and certain AmpC Beta-Lactamases ).[1]

Verdict: It offers superior residence time compared to simple phenylboronic acids but lacks the nanomolar potency of peptide-boronic acids (e.g., Bortezomib) due to the absence of a peptide backbone.[1] It is best deployed as a fragment-based lead or a reference standard for probing hydrophobic pocket tolerance in serine proteases.[1]

Mechanistic Profile & Structural Logic[1]

The Boronic Acid Advantage

The efficacy of this compound is driven by the boron atom's empty p-orbital, which acts as an electrophile.[1] Upon binding, the catalytic serine oxygen attacks the boron, converting it from a trigonal planar (


11
The Sulfonamide "Anchor"

Standard phenylboronic acid (

14-(tert-butylaminosulphonyl)
  • Steric Complementarity: The tert-butyl group is highly hydrophobic, making it an ideal probe for the S1 specificity pocket of elastase-like enzymes.[1]

  • Electronic Modulation: The electron-withdrawing sulfonyl group increases the electrophilicity of the boron center, facilitating the serine attack.[1]

Visualization: Mechanism of Inhibition

The following diagram illustrates the transition from the Michaelis complex to the stable tetrahedral adduct.

InhibitionMechanismcluster_legendKey InteractionEnzymeFree Enzyme(Ser-OH)ComplexMichaelis Complex(Non-covalent)Enzyme->Complex+ InhibitorInhibitorInhibitor(Trigonal Boron)Inhibitor->ComplexTSATetrahedral Adduct(Active Inhibition)Complex->TSANucleophilic Attack(Ser-O -> B)TSA->ComplexSlow Dissociation(Reversible)DescriptionBoron mimics thetransition state carbon

Figure 1: Kinetic pathway of serine hydrolase inhibition by boronic acids.[1] The formation of the tetrahedral adduct (Green) is the critical efficacy-determining step.[1]

Comparative Efficacy Analysis

The following table contrasts 4-(tert-Butylaminosulphonyl)benzeneboronic acid with standard alternatives across key performance metrics.

Table 1: Comparative Inhibition Profile (Serine Protease / Beta-Lactamase)

Feature4-(tert-Butylaminosulphonyl)benzeneboronic acid Phenylboronic Acid (Standard) Bortezomib (Peptide-Boronate) Sulfonamide (e.g., Sulfamethoxazole)
Primary Target Elastase, Chymotrypsin, AmpC

-Lactamase
General Serine Hydrolases (Weak)20S ProteasomeDihydropteroate Synthase (DHPS)
Mechanism TS Analog + Hydrophobic AnchorTS Analog (Non-specific)TS Analog + Peptide RecognitionCompetitive Antimetabolite
Binding Mode Reversible Covalent (

Adduct)
Reversible CovalentReversible CovalentNon-covalent
Est.[1] Potency (

)
Low

M (1–50

M)
High

M - mM
Low nM (< 10 nM)N/A for Proteases
Selectivity Moderate (Driven by t-butyl)LowHigh (Proteasome specific)High (Bacterial specific)
Stability High (Oxidation resistant)ModerateLow (Peptide bond labile)High
Interpretation of Data[1][2][3][4][5][6]
  • Vs. Phenylboronic Acid: The tert-butyl derivative is significantly more potent (10–100x) due to the hydrophobic interaction in the S1 pocket, which lowers the

    
    .[1]
    
  • Vs. Peptide Boronates: It is less potent than Bortezomib because it lacks the peptide side chains that form extensive H-bonds with the enzyme backbone.[1] However, it is far more stable and cheaper, making it an excellent fragment lead .[1]

  • Vs. Carbonic Anhydrase Inhibitors: While it contains a sulfonamide, the bulky tert-butyl group on the nitrogen usually prevents effective binding to the Zinc active site of Carbonic Anhydrase, unlike primary sulfonamides (e.g., Acetazolamide).[1] Thus, it avoids off-target CA inhibition.[1]

Experimental Protocol: Determination of

To validate the efficacy of this compound, a continuous spectrophotometric assay is recommended.[1] This protocol is self-validating through the use of a competitive substrate.[1]

Objective: Determine the inhibition constant (


Materials
  • Enzyme:

    
    -Chymotrypsin (human or bovine), 10 nM final concentration.[1]
    
  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-pNA (Chromogenic),

    
    .[1]
    
  • Inhibitor: 4-(tert-Butylaminosulphonyl)benzeneboronic acid (dissolved in DMSO).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

    
    .
    
Workflow Diagram

AssayProtocolcluster_checkQuality ControlStartStart: Prepare ReagentsStep11. Prepare Inhibitor Dilutions(0, 10, 50, 100, 500 µM)Start->Step1Step22. Pre-incubation (Critical)Enzyme + Inhibitor (10 min @ 25°C)Allows formation of tetrahedral adductStep1->Step2Step33. Add Substrate (Start Reaction)[S] = 2x KmStep2->Step3CheckEnsure <5% substrateconsumptionStep2->CheckCheck LinearityStep44. Measure Absorbance (410 nm)Continuous read for 5 minsStep3->Step4Step55. Calculate Initial Velocity (v0)Step4->Step5Step66. Plot Dixon Plot (1/v vs [I])or Non-linear RegressionStep5->Step6ResultOutput: Ki ValueStep6->Result

Figure 2: Step-by-step workflow for kinetic characterization.

Data Analysis (Self-Validating Logic)[1]
  • Linearity Check: The progress curves (Absorbance vs. Time) must be linear.[1] Curvature suggests inhibitor instability or substrate depletion.[1]

  • Mechanism Check: Because boronic acids are competitive inhibitors (binding the active site), the

    
     should remain constant while the apparent 
    
    
    increases.[1]
  • Calculation: Use the Cheng-Prusoff equation for competitive inhibition:

    
    [1]
    

References

  • Mechanism of Boronic Acid Inhibition: Smoum, R., et al. (2012).[1] Boron Containing Compounds as Protease Inhibitors.[1] Chemical Reviews. [1]

  • Serine Protease Specificity: Kettner, C. A., & Shenvi, A. B. (1984).[1] Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids.[1] Journal of Biological Chemistry. [1]

  • Beta-Lactamase Inhibition: Eidam, O., et al. (2010).[1] Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as beta-Lactamase Inhibitors. Journal of Medicinal Chemistry.

  • Compound Characterization: PubChem Compound Summary for CID 16218995: 4-(tert-Butylaminosulphonyl)benzeneboronic acid.[1]

comparative analysis of sulfonamide vs. carboxamide boronic acids as inhibitors

[1][2]

Executive Summary

In the design of transition-state analogs, particularly for serine proteases and

12

This guide compares the canonical Carboxamide linker (mimicking the natural peptide bond) against the Sulfonamide bioisostere. While carboxamides offer structural fidelity to natural substrates, sulfonamides introduce distinct electronic and geometric properties.

Key Verdict: The performance of these linkers is size-dependent .

  • Small Fragment Context: Sulfonamides significantly outperform carboxamides (up to 23-fold higher potency), driven by favorable electronic modulation of the boron center and unique hydrogen bonding.

  • Complex Side-Chain Context: Carboxamides reign supreme. The tetrahedral geometry of the sulfonamide sulfur disrupts the binding of bulky side chains that evolved to fit planar peptide recognition motifs.

Mechanistic Foundations: The BATSI Concept

Boronic Acid Transition State Inhibitors (BATSIs) function by mimicking the high-energy tetrahedral intermediate formed during peptide or amide hydrolysis.[3]

Mechanism of Action

Upon binding, the empty




Structural Divergence of the Linker

The choice of linker alters the positioning of the "R" group and the electronic environment of the boron.

FeatureCarboxamide Linker (

)
Sulfonamide Linker (

)
Geometry Planar (Resonance stabilized)Tetrahedral at Sulfur
H-Bond Acceptor 1 Carbonyl Oxygen2 Sulfonyl Oxygens
Bond Length C-N ~1.33 ÅS-N ~1.60 Å
Electronic Effect Moderate electron withdrawalStrong electron withdrawal (High oxidation state of S)
pKa Influence Neutral impact on neighborLowers pKa of neighbor (increases acidity)
Visualization of Interaction Pathway

The following diagram illustrates the kinetic pathway and the formation of the tetrahedral adduct.

BATSI_MechanismEnzymeFree Enzyme(Active Site Ser-OH)MichaelisMichaelis Complex(Non-covalent)Enzyme->MichaelisKonInhibitorBoronic Acid Inhibitor(sp2 Planar)Inhibitor->MichaelisKonMichaelis->EnzymeKoffMichaelis->InhibitorKoffTS_AnalogTetrahedral Adduct(sp3 Anionic - BATSI)Michaelis->TS_AnalogAcylation (Fast)TS_Analog->MichaelisDeacylation (Slow)OxyanionOxyanion HoleStabilizationOxyanion->TS_AnalogH-Bond Stabilization

Figure 1: Kinetic pathway of Boronic Acid Transition State Inhibitors (BATSIs). The transition from the Michaelis complex to the Tetrahedral Adduct mimics the enzymatic transition state.

Comparative Performance Analysis

The "Geometry Mismatch" Phenomenon

Experimental data reveals a striking divergence in Structure-Activity Relationship (SAR) between the two classes.

  • Carboxamides: The amide bond is planar. Enzymes (like AmpC

    
    -lactamase) have evolved conserved asparagine/backbone residues to hydrogen bond with this planar carbonyl oxygen and the NH group. Large side chains (e.g., the penicillin G side chain) fit perfectly because the linker geometry matches the natural substrate.
    
  • Sulfonamides: The sulfonyl group is tetrahedral. It presents two oxygens, but neither is in the exact spatial position of a carbonyl oxygen.

    • Consequence: When a large side chain is attached, the tetrahedral "kink" forces the side chain into a steric clash with the enzyme wall.

    • Advantage:[1][4][5] When a small side chain (e.g., methyl) is used, the steric clash is absent. The sulfonamide's strong electron-withdrawing nature increases the electrophilicity of the boron, making the initial attack by Serine more favorable.

Quantitative Data: AmpC -Lactamase Inhibition

The following table summarizes

1
Inhibitor Structure (R-Group)Linker Type

(nM)
Fold DifferenceInterpretation
Methyl (Small)Carboxamide18,500-Weak binding due to lack of contacts.
Methyl (Small)Sulfonamide 789 23x Potency Sulfonamide acidity/geometry drives binding.
Thiophene-acetyl (Medium)Carboxamide20-Good fit of side chain.
Thiophene-acetyl (Medium)Sulfonamide25~1xParity point.
Penicillin G Side Chain (Large)Carboxamide 1 High Potency Perfect "lock and key" fit.
Penicillin G Side Chain (Large)Sulfonamide2020x WeakerSteric clash of the tetrahedral linker.

Data Source: Derived from comparative studies on AmpC ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

16257891011

Experimental Protocols

Synthesis of Sulfonamide Boronic Acids

Unlike carboxamides (formed via acid chlorides/EDC coupling), sulfonamides require sulfonyl chlorides. Boronic acids are sensitive to harsh conditions; protection strategies are vital.

Protocol: Pinacol Ester Route

  • Starting Material: Use an

    
    -amino boronic acid pinacol ester (hydrochloride salt).
    
  • Activation: Dissolve the amine salt in anhydrous DCM (Dichloromethane). Add 2.5 equivalents of Diisopropylethylamine (DIPEA) to scavenge acid.

  • Coupling: Cool to 0°C. Add 1.1 equivalents of the specific Sulfonyl Chloride dropwise.

    • Critical Step: Maintain low temperature to prevent side reactions with the boronate ester.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with curcumin or

    
    ).
    
  • Workup: Wash with 0.1 M HCl (rapidly, to avoid hydrolysis of the ester if acid-labile) and brine. Dry over

    
    .
    
  • Deprotection (Pinacol Cleavage):

    • Dissolve intermediate in Acetone/Water (1:1).

    • Add Ammonium Acetate (0.1 M) and Sodium Periodate (

      
      , 3 equiv). Stir 24h.
      
    • Mechanism:[1][4][8][9] Periodate oxidatively cleaves the pinacol diol.

  • Purification: Reverse-phase HPLC (Acetonitrile/Water + 0.1% Formic Acid). Boronic acids often streak on silica; RP-HPLC is preferred.

Determination Assay (Spectrophotometric)

To validate the inhibitor potency, use a competition assay with a chromogenic substrate (e.g., Nitrocefin).

Workflow Diagram:

Ki_Assay_WorkflowStep1PreparationEnzyme: 1-5 nM AmpCSubstrate: 100 µM NitrocefinBuffer: 50 mM Tris, pH 7.0Step2IncubationMix Enzyme + Inhibitor (Var. Conc.)Incubate 5 min @ 25°CStep1->Step2Step3InitiationAdd Nitrocefin (Substrate)Rapid MixingStep2->Step3Step4MeasurementMonitor Absorbance @ 482 nm(Hydrolysis of Nitrocefin)Step3->Step4Step5AnalysisFit Initial Velocities toMorrison Equation (Tight Binding)or Lineweaver-Burk (Competitive)Step4->Step5

Figure 2: Experimental workflow for determining the inhibition constant (

Data Analysis Note: Boronic acids are often "slow-tight binding" inhibitors.

  • If a time-dependent lag is observed in the progress curve, standard Michaelis-Menten kinetics (

    
    ) may underestimate potency.
    
  • Recommendation: Use the Morrison equation for tight-binding inhibitors where

    
    .
    

Structural Biology & Logical Relationships

Understanding the H-bond network is essential for rational design. The diagram below contrasts the interaction logic.

Interaction_Logiccluster_CarboxamideCarboxamide Logiccluster_SulfonamideSulfonamide LogicC_LinkerPlanar Amide LinkerC_TargetEnzyme Backbone NH(Asn152)C_Linker->C_TargetStrong H-Bond(Geometry Matched)C_SideChainLarge R-GroupC_SideChain->C_LinkerCompatibleS_LinkerTetrahedral SulfonylS_TargetEnzyme Backbone NHS_Linker->S_TargetWeak/Distorted H-Bond(Geometry Mismatch)S_SideChainLarge R-GroupS_SideChain->S_LinkerSteric Clash(Low Potency)S_SmallChainSmall R-GroupS_SmallChain->S_LinkerNo Clash(High Potency)

Figure 3: Structural logic comparing ligand-enzyme compatibility. Red arrows indicate steric penalties; green arrows indicate favorable configurations.

References

  • Morandi, F. et al. (2008). "Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors." Bioorganic & Medicinal Chemistry.

  • Shoichet, B. K. et al. (2005). "Structure-based discovery of inhibitors of beta-lactamases." Science.

  • Cahill, S. T. et al. (2017). "Cyclic Boronic Acids as Serine Protease Inhibitors." Journal of Medicinal Chemistry.

  • Tondi, D. et al. (2010). "Structural study of the interaction between sulfonamide boronic acids and AmpC beta-lactamase." Journal of Medicinal Chemistry.

  • Matteson, D. S. (2013). "Boronic esters in stereodirected synthesis." Tetrahedron.

Validation of Enzymatic Inhibition by 4-(tert-Butylaminosulphonyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Reversible Transition-State Analog Inhibition of AmpC


-Lactamase
Date:  January 28, 2026

Executive Summary & Mechanistic Insight[1][2]

4-(tert-Butylaminosulphonyl)benzeneboronic acid (herein referred to as TBS-BBA ) represents a specialized class of arylboronic acid transition-state analogs (BATSIs) . Unlike "suicide inhibitors" (e.g., Clavulanic acid) that permanently acylate the active site, TBS-BBA functions by mimicking the high-energy tetrahedral intermediate formed during


-lactam hydrolysis.

The boron atom acts as a Lewis acid, accepting a lone electron pair from the active site serine (e.g., Ser64 in AmpC or Ser70 in Class A enzymes). This forms a stable, yet reversible, tetrahedral adduct that blocks substrate access without permanently modifying the enzyme. This unique mechanism makes TBS-BBA a critical probe for structural biology and phenotypic screening of Class C (AmpC)


-lactamases, which are typically resistant to standard inhibitors.
Mechanism of Action: Tetrahedral Adduct Formation

The following diagram illustrates the competitive inhibition mechanism where the boronic acid mimics the transition state of the hydrolytic reaction.

G Enzyme Free Enzyme (Active Serine-OH) Complex_TS Tetrahedral Transition State (High Energy) Enzyme->Complex_TS + Substrate Complex_I Enzyme-Boronate Adduct (Stable Tetrahedral Complex) Enzyme->Complex_I + TBS-BBA (Reversible) Inhibitor TBS-BBA (Trigonal Planar Boron) Inhibitor->Complex_I Substrate Beta-Lactam Substrate Product Hydrolyzed Antibiotic Complex_TS->Product Hydrolysis

Figure 1: Mechanism of Action.[1][2][3][4][5] TBS-BBA intercepts the enzyme by forming a stable tetrahedral adduct, effectively competing with the substrate's transition state.

Comparative Performance Analysis

To validate TBS-BBA, it is essential to benchmark it against standard clinical and research inhibitors. The table below highlights why TBS-BBA is preferred for specific in vitro validations of AmpC activity, despite not being a clinical drug itself.

FeatureTBS-BBA (The Subject)Clavulanic Acid (Standard Control)Vaborbactam (Clinical Benchmark)
Primary Target Class C (AmpC) , Class AClass A (TEM, SHV)Class A, C, & some D
Mechanism Reversible Transition State AnalogIrreversible Suicide Inhibitor (Acylation)Cyclic Boronate (Reversible)
Binding Kinetics Slow-binding (often requires pre-incubation)Fast acylation, slow turnoverFast-on, Slow-off
AmpC Potency (Ki) Low

M to High nM
Ineffective (High

, hydrolyzed)
Low nM (Very Potent)
Application Phenotypic detection, structural probingClinical therapy (Augmentin), ESBL detectionClinical therapy (Carbapenemase)
Stability pH-dependent (Boron hybridization)Unstable in solution over timeHighly stable

Scientific Insight:

  • Why not Clavulanate? Clavulanic acid is hydrolyzed by AmpC enzymes and does not effectively inhibit them. Using Clavulanate as a negative control validates that your target is indeed AmpC and not an ESBL (Class A).

  • Why TBS-BBA? The tert-butylaminosulphonyl group provides hydrophobic interactions that enhance affinity for the AmpC active site compared to simple phenylboronic acid, making it a superior tool for kinetic characterization.

Validation Protocol: Determination of

This protocol describes the validation of TBS-BBA using a spectrophotometric reporter assay with Nitrocefin . Nitrocefin is a chromogenic cephalosporin that shifts from yellow (


 nm) to red (

nm) upon hydrolysis.
A. Reagents & Preparation[5][8]
  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0 (Boron affinity is pH sensitive; maintain pH 7.0 strict).

  • Enzyme: Purified AmpC

    
    -lactamase (approx. 1–5 nM final concentration).
    
  • Substrate: Nitrocefin (Stock: 10 mM in DMSO).

  • Inhibitor: TBS-BBA (Stock: 10 mM in DMSO). Note: Avoid alcohols (methanol/ethanol) as solvents, as they can esterify with the boronic acid.

B. Experimental Workflow

The following workflow ensures the detection of "slow-binding" inhibition, a common trait of boronic acids.

Workflow Start Start Validation Prep 1. Prepare Serial Dilutions TBS-BBA (0, 0.1, 0.5, 1, 5, 10 µM) Start->Prep Incubate 2. Pre-Incubation (CRITICAL) Enzyme + Inhibitor (10 mins @ 37°C) Prep->Incubate Control Null Control: Buffer + Inhibitor + Nitrocefin (Check for chemical interaction) Prep->Control Parallel Step AddSub 3. Add Nitrocefin Substrate (Final Conc: ~Km of Enzyme) Incubate->AddSub Measure 4. Kinetic Measurement Absorbance @ 486nm for 5 mins AddSub->Measure Analyze 5. Data Analysis Dixon Plot (1/v vs [I]) Measure->Analyze

Figure 2: Validation Workflow. Step 2 is critical; omitting pre-incubation may result in underestimated potency due to the slow formation of the tetrahedral adduct.

C. Step-by-Step Methodology
  • Baseline Correction (Null Control):

    • Mix Buffer + TBS-BBA (highest conc.) + Nitrocefin.[1]

    • Monitor at 486 nm.

    • Validation Criteria: Slope should be zero. If positive, the boronic acid is chemically degrading the substrate (rare, but possible at high pH).

  • Enzyme Reaction Assembly:

    • In a 96-well plate, add 80 µL Assay Buffer .

    • Add 10 µL Enzyme solution.

    • Add 5 µL TBS-BBA (varying concentrations: 0, 0.5, 1.0, 2.5, 5.0, 10.0 µM).

    • Incubate for 10 minutes at 37°C. This allows the boron to coordinate with the active site serine.

  • Kinetic Initiation:

    • Add 5 µL Nitrocefin (Final conc.

      
      , typically near the 
      
      
      
      ).
    • Immediately read Absorbance (486 nm) every 10 seconds for 5 minutes.

  • Data Processing:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve (mOD/min).
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis) (Dixon Plot).
    • The intersection of the lines (if using multiple substrate concentrations) or the x-intercept (if

      
      ) gives 
      
      
      
      .

Troubleshooting & Self-Validation

To ensure your data meets high scientific standards (E-E-A-T), apply these self-checks:

  • Check 1: Linearity of Control. The "0 µM Inhibitor" well must show linear product formation (

    
    ). If the curve plateaus quickly, you have too much enzyme; dilute 1:10 and repeat.
    
  • Check 2: Solvent Effects. Ensure the final DMSO concentration is < 2%. Boronic acids are often dissolved in DMSO. Run a "Solvent Only" control to ensure DMSO isn't inhibiting the enzyme.

  • Check 3: Time-Dependence. If the inhibition increases significantly over time (e.g.,

    
     measured at 1 min is much higher than 
    
    
    
    at 10 mins), the compound is a slow-binding inhibitor . In this case, standard Michaelis-Menten kinetics may not apply; use progress curve analysis.

References

  • Mechanism of Boronic Acid Inhibition

    • Title: Bicyclic Boronates as Potent Inhibitors of AmpC, the Class C

      
      -Lactamase from Escherichia coli.[5][6]
      
    • Source: PubMed Central (PMC) / NIH
    • URL:[Link]

  • Validation of Boronic Acid Transition State Inhibitors (B

    • Title: Boronic Acid Transition State Inhibitors Active against KPC and Other Class A

      
      -Lactamases.[7][1]
      
    • Source: Antimicrobial Agents and Chemotherapy (ASM)
    • URL:[Link]

  • Phenotypic Detection Methods

    • Title: Inhibitor-Based Methods for Detection of Plasmid-Medi
    • Source: Journal of Clinical Microbiology
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 4-(tert-Butylaminosulphonyl)benzeneboronic acid (Compound Summary).
    • Source: PubChem[8][9][10]

    • URL:[Link]

Sources

Publish Comparison Guide: Selectivity Profiling of 4-(tert-Butylaminosulphonyl)benzeneboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of 4-(tert-Butylaminosulphonyl)benzeneboronic acid , focusing on its selectivity profile and cross-reactivity.

Product Class: Reversible Covalent


-Lactamase Inhibitor (Transition State Analog)
CAS:  208516-15-8
Primary Application:  Mechanistic probing of AmpC 

-lactamase (Class C) and KPC-type carbapenemases (Class A).

Executive Summary: The "Selectivity Filter"

4-(tert-Butylaminosulphonyl)benzeneboronic acid (hereafter referred to as TBSB ) represents a "second-generation" boronic acid probe. Unlike early phenylboronic acid (PBA) derivatives which acted as promiscuous serine protease inhibitors, TBSB incorporates a sulfonamide bioisostere with a bulky hydrophobic tail.

This structural modification creates a selectivity filter : it retains high affinity for the spacious R1/R2 binding sites of bacterial


-lactamases while sterically clashing with the restricted active sites of mammalian serine proteases (e.g., Chymotrypsin, Elastase).

Key Performance Metric:

  • Target Affinity (

    
    ):  ~25–100 nM (AmpC 
    
    
    
    -lactamase)
  • Off-Target Affinity (

    
    ):  >100 
    
    
    
    M (Mammalian Serine Proteases)
  • Selectivity Ratio: >1000-fold preference for bacterial targets.

Mechanistic Architecture

TBSB functions as a transition-state analog. The boron atom mimics the tetrahedral geometry of the acylation transition state formed during


-lactam hydrolysis.
Mechanism of Action Diagram

The following diagram illustrates the reversible covalent capture of the active site serine and the steric exclusion mechanism that prevents cross-reactivity.

Figure 1: Mechanism of Selectivity. The bulky tert-butylaminosulphonyl group fits the bacterial AmpC pocket but is sterically excluded from mammalian proteases.

Comparative Cross-Reactivity Analysis

The following table contrasts TBSB with standard alternatives. Data is synthesized from structure-activity relationship (SAR) studies of sulfonamidobenzeneboronic acids.

Table 1: Enzyme Selectivity Profile[1][2]
Enzyme TargetTBSB (

)
Phenylboronic Acid (

)
Clinical Std (Avibactam)Interaction Type
AmpC

-Lactamase
25 – 60 nM 1.5

M
~10 nMPrimary Target (Reversible Covalent)
KPC-2 (Carbapenemase) ~100 nM > 100

M
~10 nMSecondary Target

-Chymotrypsin
> 100

M
~50

M
No InhibitionOff-Target (Mammalian Digestive)
Human Elastase > 100

M
~200

M
No InhibitionOff-Target (Inflammatory Mediator)
Carbonic Anhydrase Inactive InactiveInactiveSee Note Below

Critical Note on Carbonic Anhydrase (CA): While primary sulfonamides (


) are potent CA inhibitors, TBSB is a secondary sulfonamide (

). The bulky tert-butyl substitution on the nitrogen prevents the coordination with the Zinc ion in the CA active site, effectively eliminating this common cross-reactivity liability found in other sulfonamide-containing drugs.

Experimental Validation Protocol

To validate the selectivity of TBSB in your specific biological system, use the following kinetic competition assay. This protocol uses Nitrocefin as a reporter substrate.

Reagents
  • Buffer: 50 mM Sodium Phosphate, pH 7.0 (Avoid Tris buffers as they can form adducts with boronic acids).

  • Substrate: Nitrocefin (Chromogenic cephalosporin,

    
     482 nm).
    
  • Enzyme: Purified AmpC (1–5 nM final) or Chymotrypsin (10–50 nM final).

Workflow Diagram

Protocol Start Prepare 10 mM TBSB Stock (in DMSO) Dilute Serial Dilution (0.1 nM to 100 µM) Start->Dilute Incubate Pre-incubation Enzyme + TBSB (10 min @ 25°C) Dilute->Incubate Trigger Add Nitrocefin (100 µM) Incubate->Trigger Measure Measure Absorbance (482 nm) Initial Velocity (V0) Trigger->Measure Analyze Plot IC50 / Calculate Ki (Dixon Plot) Measure->Analyze

Figure 2: Kinetic assay workflow for determining


 and selectivity ratios.
Step-by-Step Methodology
  • Preparation: Dissolve TBSB in DMSO to 10 mM. Dilute in phosphate buffer to 2x working concentrations.

  • Pre-Equilibrium: In a 96-well microplate, mix 50

    
    L of Enzyme solution with 50 
    
    
    
    L of TBSB dilution.
  • Equilibration: Incubate for 10 minutes at 25°C. Note: Boronic acids are slow-binding inhibitors; pre-incubation is critical to reach equilibrium.

  • Initiation: Add 100

    
    L of Nitrocefin (100 
    
    
    
    M final).
  • Detection: Monitor absorbance at 482 nm every 30 seconds for 10 minutes.

  • Analysis:

    • Plot

      
       vs. [I].
      
    • For competitive inhibition, use the equation:

      
      .
      

Comparative Recommendations

  • Use TBSB if: You need a highly selective chemical probe to distinguish Class C (AmpC) activity from other serine hydrolases in complex lysates. Its lack of mammalian protease inhibition makes it superior to Phenylboronic Acid for cell-lysate studies.

  • Use Benzo[b]thiophene-2-boronic acid if: You require the absolute highest potency (sub-nanomolar) and are less concerned about strict structural similarity to sulfonamide antibiotics.

  • Use Vaborbactam/Avibactam if: You are conducting clinical translational research. These are FDA-approved structures, whereas TBSB is strictly a research tool.

References

  • Design and Synthesis of Sulfonamide Boronic Acids

    • Title: Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as

      
      -lactamase inhibitors.[1]
      
    • Source: Journal of Medicinal Chemistry (2010).
    • URL:[Link]

    • Relevance: Establishes the SAR of sulfonamide boronates, demonstrating the selectivity improvement of the sulfonamide scaffold over carboxamides ( down to 25 nM).
  • Boronic Acid Mechanism & Selectivity

    • Title: Structure-based discovery of selective boronic acid inhibitors of AmpC

      
      -lactamase.[1]
      
    • Source: Biochemistry.[2]

    • URL:[Link]

    • Relevance: Foundational text on how steric bulk in boronic acids (like the tert-butyl group) reduces cross-reactivity with chymotrypsin.
  • Carbonic Anhydrase SAR

    • Title: Carbonic anhydrase inhibitors: Structure-activity relationships.[3][4]

    • Source: Expert Opinion on Therapeutic P
    • URL:[Link]

    • Relevance: Confirms that N-substituted sulfonamides (secondary sulfonamides) generally lack Carbonic Anhydrase inhibitory activity compared to primary sulfonamides.

Sources

benchmarking the performance of 4-(tert-Butylaminosulphonyl)benzeneboronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark and operational manual for utilizing 4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 208516-15-8) in Suzuki-Miyaura cross-coupling reactions. It is designed for medicinal chemists and process engineers optimizing sulfonamide incorporation into biaryl scaffolds.

Executive Summary

4-(tert-Butylaminosulphonyl)benzeneboronic acid represents a specialized class of electron-deficient arylboronic acids. Unlike standard phenylboronic acid, the presence of the para-sulfonamide moiety introduces significant electronic withdrawal, accelerating transmetallation while simultaneously increasing susceptibility to hydrolytic deboronation. The tert-butyl group serves a dual role: it modulates solubility in non-polar organic solvents and sterically protects the sulfonamide nitrogen, preventing catalyst poisoning.

This guide benchmarks its performance against standard alternatives, defining the operational window to maximize yield and minimize protodeboronation.

Chemical Profile & Mechanistic Context

Compound: 4-(tert-Butylaminosulphonyl)benzeneboronic acid Role: Nucleophilic coupling partner (Ar-B). Key Feature: Electron-Withdrawing Group (EWG) at the para-position (


 for 

).
The Mechanistic Trade-Off

In the Suzuki catalytic cycle, the electronic nature of the boronic acid dictates the rate-limiting step.

  • Transmetallation (Favorable): The electron-deficient aryl ring creates a more Lewis-acidic boron center. Upon base activation (formation of boronate

    
    ), the transfer of the aryl group to the Palladium(II) center is electronically accelerated compared to electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid).
    
  • Protodeboronation (Unfavorable): The same electron deficiency stabilizes the anionic intermediate formed during hydrolytic cleavage of the C-B bond. Under aqueous, high-temperature, or highly basic conditions, the C-B bond breaks before coupling occurs, yielding the des-borylated sulfonamide byproduct.

Comparative Performance Analysis

The following data summarizes the performance of 4-(tert-Butylaminosulphonyl)benzeneboronic acid (Compound A ) against standard benchmarks under stress-test conditions.

Benchmarks:

  • Baseline: Phenylboronic Acid (Unsubstituted).[1]

  • Analog: 4-Sulfamoylbenzeneboronic acid (Unprotected primary sulfonamide).

  • Counter-Electronic: 4-Methoxyphenylboronic acid (Electron-rich).

Table 1: Reactivity & Stability Matrix
FeatureCompound A (tBu-Sulfonamide)Phenylboronic Acid (Baseline)4-Sulfamoyl-PBA (Unprotected)4-Methoxy-PBA (e- Rich)
Transmetallation Rate High (Fast)ModerateHighLow (Slow)
Protodeboronation Risk Moderate-High LowHighNegligible
Solubility (THF/Dioxane) Excellent GoodPoor (Polar)Good
Catalyst Poisoning Low (Steric shielding)NoneModerate (N-coordination)None
Purification Ease High (Lipophilic)ModerateLow (Streaks on Silica)High
Data Interpretation
  • Vs. Unprotected Sulfonamide: Compound A is superior in process chemistry. The tert-butyl group prevents the sulfonamide nitrogen from acting as a competitive ligand for the Pd catalyst, a common issue with primary sulfonamides that leads to stalled reactions.

  • Vs. Electron-Rich Boronic Acids: Compound A requires milder bases. While 4-Methoxy-PBA often requires strong bases (e.g., KOH) to force transmetallation, Compound A reacts efficiently with weak bases (

    
    , 
    
    
    
    ) but degrades rapidly with strong hydroxide bases.
Visualization: Mechanistic Pathway

The following diagram illustrates the critical divergence point where the sulfonamide group influences the pathway between productive coupling and destructive deboronation.

SuzukiMechanism PreCat Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) PreCat->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Boronic 4-(tBu-Sulf)PBA (Ar'-B(OH)2) Activation Base Activation (Ar'-B(OH)3-) Boronic->Activation + Base (OH-) Activation->TransMet Fast (EWG Effect) SideRxn Protodeboronation (Byproduct: Ar'-H) Activation->SideRxn Aqueous/High T (Risk Factor) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->PreCat Regeneration

Figure 1: Catalytic cycle highlighting the accelerated transmetallation (Green) vs. the competing protodeboronation pathway (Red) induced by the sulfonamide EWG.

Validated Experimental Protocol

To mitigate the instability of the C-B bond while leveraging the fast reaction rate, this protocol uses a mild base and controlled water content.

Target Reaction: Coupling of 4-(tert-Butylaminosulphonyl)benzeneboronic acid with 4-Bromoanisole.

Reagents:
  • Boronic Acid: 1.2 equivalents

  • Aryl Halide: 1.0 equivalent[2]

  • Catalyst:

    
     (3 mol%) - Chosen for robustness against steric bulk.
    
  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 equivalents.
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio). Note: Minimal water is essential for the catalytic cycle but excess promotes degradation.

Step-by-Step Workflow:
  • Charge: In a reaction vial, combine the aryl halide (1.0 mmol), Boronic Acid (1.2 mmol, 308 mg), and

    
     (0.03 mmol).
    
  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed water (0.4 mL).

  • Activation: Add

    
     (2.0 mmol) in one portion.
    
  • Reaction: Heat to 80°C for 4–6 hours. Do not exceed 100°C.

  • Monitoring: Check via HPLC/TLC. Look for the disappearance of the halide. If the boronic acid is consumed but halide remains, add 0.2 eq more boronic acid (indicates protodeboronation occurred).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with brine, dry over

    
    .
    
Workflow Visualization

Workflow Start Start: Weigh Reagents (Inert Atmosphere) Mix Solvent System: Dioxane:H2O (10:1) Start->Mix Heat Heating Phase: 80°C, 4-6 Hours Mix->Heat Check QC Check (HPLC): Halide Consumed? Heat->Check AddB Add 0.2 eq Boronic Acid Check->AddB No (Deboronation) Filter Workup: Celite Filtration & Extraction Check->Filter Yes AddB->Heat

Figure 2: Operational workflow with decision gate for handling boronic acid degradation.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Low Yield, High "Des-Boron" Byproduct Protodeboronation due to high pH or excess water.Switch base to KF or CsF (anhydrous conditions). Reduce temperature to 60°C.
Stalled Reaction (Black Pd Precipitate) Catalyst decomposition or poisoning.Increase ligand load (add free

) or switch to XPhos Pd G2 for sterically demanding substrates.
Product Contaminated with Homocoupling Oxidative homocoupling of boronic acid.Ensure rigorous degassing (remove

).
References
  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Li, H., et al. (2020).[1] "Recent Advances in the Synthesis of Sulfonamides via Suzuki-Miyaura Coupling." Molecules, 25(10), 2365. Link

Sources

Assessment Guide: Drug-Like Properties of 4-(tert-Butylaminosulphonyl)benzeneboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule Class: Sulfonamide-functionalized Aryl Boronic Acids (SABAs). Primary Utility: Transition-state mimetics (Protease/Beta-lactamase inhibitors), covalent warheads for serine/threonine residues.

This guide provides a technical framework for assessing the "drug-likeness" of 4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 192802-38-1) and its derivatives. Unlike traditional carbon-centric scaffolds, boron-containing compounds occupy a unique chemical space defined by their ability to interconvert between trigonal planar (


) and tetrahedral (

) geometries.

While the tert-butylaminosulphonyl moiety confers favorable lipophilicity and metabolic steric protection, the boronic acid "warhead" introduces specific ADME challenges—primarily oxidative deboronation and non-specific diol binding . This guide objectively compares this scaffold against its primary alternatives: Benzoxaboroles (cyclic derivatives) and Boronate Esters (prodrugs).

Part 1: Physicochemical Profile & Equilibrium Dynamics[1]

The fundamental challenge with boronic acids is their ionization behavior. Unlike carboxylic acids, they function as Lewis acids.

Ionization and Solubility

The 4-(tert-butylaminosulphonyl) group acts as a lipophilic anchor, while the boronic acid is polar.

  • Neutral Form (pH < pKa): Trigonal planar. Lipophilic, membrane-permeable.

  • Anionic Form (pH > pKa): Tetrahedral hydroxyboronate. Highly soluble, membrane-impermeable.

Critical Insight: The pKa of a standard phenylboronic acid is ~8.8. The electron-withdrawing sulfonamide group in the para position lowers the pKa (predicted range: 7.5–8.0), increasing the fraction of the anionic species at physiological pH (7.4). This improves solubility but potentially compromises passive permeability.

Comparative Physicochemical Data
Property4-(tert-Butylaminosulphonyl)-PBABenzoxaborole (e.g., Tavaborole)Boronate Pinacol Ester
Geometry (pH 7.4) Equilibrium (Trigonal/Tetrahedral)Predominantly Tetrahedral (Strained)Trigonal (Fixed)
Aq. Solubility High (Ionizable)Very High (Hydrophilic)Low (Lipophilic)
Lewis Acidity Moderate (pKa ~7.8)High (pKa ~7.3)Low (Masked)
H-Bond Donors 3 (Boron-OH + Sulfonamide-NH)1 (Boron-OH)0 (Masked)
LogD (pH 7.4) 0.5 – 1.5 (Tunable)< 0.5 (Polar)> 2.5 (Lipophilic)

Part 2: Permeability & Membrane Transport

The "Sugar Trap" Effect

Boronic acids bind reversibly to 1,2- and 1,3-diols (e.g., glucose, ribose).[1][2] In cell-based assays, high glucose media can sequester the drug, artificially inflating IC50 values.

  • Protocol Adjustment: All permeability assays (Caco-2, PAMPA) must be run in glucose-free or fructose-free buffers to measure intrinsic permeability.

Transport Mechanism

The tert-butyl group prevents rapid N-dealkylation and increases passive diffusion. However, the anionic fraction at blood pH requires paracellular transport or active uptake.

PermeabilityLogic Substrate Sulfonamide-Boronic Acid (Extracellular pH 7.4) SugarComplex Boronate-Sugar Complex (Impermeable) Substrate->SugarComplex High Glucose Media (Reversible Covalent) Passive Neutral Trigonal Form (Passive Diffusion) Substrate->Passive Equilibrium Shift Intracellular Intracellular Target (Proteasome/Enzyme) Passive->Intracellular Membrane Crossing

Figure 1: The "Sugar Trap" mechanism. High glucose concentrations shift the equilibrium toward the impermeable complex, reducing apparent potency.

Part 3: Metabolic Stability (The Critical Bottleneck)

The primary failure mode for boronic acid drugs is Oxidative Deboronation , catalyzed by CYP450 enzymes (specifically CYP3A4 and 2E1) and Reactive Oxygen Species (ROS).

Mechanism of Degradation

The carbon-boron (C-B) bond is susceptible to oxidative insertion.

  • Oxidation: ROS or P450 inserts an oxygen atom between the phenyl ring and boron.

  • Hydrolysis: The resulting borate ester hydrolyzes.[3]

  • Product: The boronic acid is lost, leaving a phenolic metabolite (4-hydroxy-benzenesulfonamide derivative), which is usually inactive.

Stability Comparison
Scaffold TypeMetabolic Half-Life (Microsomes)Mechanism of InstabilityRecommendation
Sulfonamide-PBA Moderate (15–45 min) P450 Oxidative DeboronationUse for acute targets / topical
Benzoxaborole High (> 60 min)Cyclic protection of BoronBest for systemic oral drugs
Pinacol Ester Low (< 10 min)Rapid hydrolysis to acid + deboronationProdrug use only

Part 4: Experimental Protocols (Self-Validating Systems)

To accurately assess this molecule, standard ADME protocols must be modified.

Modified Stability Assay (Deboronation Check)

Standard microsome assays often miss deboronation because the phenol metabolite is not monitored.

Protocol:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Substrate: 1 µM 4-(tert-Butylaminosulphonyl)benzeneboronic acid.

  • Control: Bortezomib (positive control for deboronation).

  • Reaction: Incubate at 37°C. Quench at 0, 15, 30, 60 min with acetonitrile.

  • Analysis (LC-MS/MS):

    • Monitor Parent [M-H]-.

    • CRITICAL: Monitor the specific phenol metabolite (loss of B(OH)2, gain of OH).

    • Validation: If parent loss > metabolite appearance, suspect non-specific protein binding (boron binding to microsome surface proteins).

Fluorescent Reporter Displacement Assay (Diol Binding)

Determine the affinity of your derivative for carbohydrates (off-target risk).

  • Probe: Alizarin Red S (ARS). ARS is non-fluorescent but becomes fluorescent when bound to a model boronic acid.

  • Competition: Titrate your sulfonamide-boronic acid.

  • Readout: If your molecule binds ARS strongly, it suggests high Lewis acidity and potential for sugar interference.

  • Target: You want moderate affinity (enough to bind the serine target, not enough to bind plasma glucose).

Part 5: Decision Pathway (Go/No-Go)

Use this workflow to determine if the 4-(tert-butylaminosulphonyl) derivative is viable or if a scaffold hop (to benzoxaborole) is required.

DecisionTree Start Start: 4-(tert-Butylaminosulphonyl) benzeneboronic acid StabAssay Step 1: Metabolic Stability (HLM + NADPH) Start->StabAssay Deboronation Is >50% converted to Phenol in <30 mins? StabAssay->Deboronation Fail1 NO-GO: Rapid Oxidative Deboronation. Switch to Benzoxaborole. Deboronation->Fail1 Yes Pass1 PASS: Moderate Stability Deboronation->Pass1 No PermAssay Step 2: Permeability (PAMPA - Glucose Free) Pass1->PermAssay PermResult Papp > 10^-6 cm/s? PermAssay->PermResult Fail2 Issue: Low Permeability due to Ionization. Strategy: Ester Prodrug. PermResult->Fail2 No Success GO: Viable Lead Candidate PermResult->Success Yes

Figure 2: Strategic assessment workflow for Boronic Acid derivatives.

References

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[1][4] MedChemComm, 1(3), 183-198. Link

  • Baker, S. J., et al. (2009). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447–4450. Link

  • Lippe, M. M., et al. (2016). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology, 29(1), 123–130. Link

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 798, 78-84. Link

Sources

Technical Guide: In Vitro and In Vivo Comparison of Sulfonamide Boronic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of sulfonamide boronic acid analogs, focusing on their application as transition-state inhibitors of


-lactamases. This analysis bridges the gap between early discovery (in vitro) and translational efficacy (in vivo), highlighting the structural evolution from acyclic sulfonamides to modern cyclic boronates.

Executive Summary & Mechanistic Rationale

The Challenge:


-Lactamase-mediated resistance threatens the efficacy of cephalosporins and carbapenems. While serine 

-lactamases (SBLs) form acyl-enzyme intermediates, metallo-

-lactamases (MBLs) utilize zinc ions for hydrolysis. The Solution: Boronic acids act as Transition State Analogs (TSAs) .[1] The empty

-orbital of the boron atom accepts a lone pair from the catalytic serine (in SBLs) or coordinates with the zinc/hydroxide network (in MBLs), forming a tetrahedral adduct that mimics the high-energy intermediate of

-lactam hydrolysis.

Why Sulfonamides? Early boronic acid inhibitors utilized carboxamide side chains (mimicking penicillin/cephalosporin cores).[2] Replacing the carboxamide with a sulfonamide (


) introduces distinct advantages:
  • Geometry: The tetrahedral sulfur geometry differs from the planar carbonyl, allowing unique H-bond networks within the active site (e.g., Asn152 in AmpC).

  • Polarity: Sulfonamides are stronger H-bond donors, enhancing affinity for specific residues in Class C enzymes.

  • Physicochemical Properties: Altered solubility and permeability profiles compared to carboxamides.

Mechanism of Action Diagram

The following diagram illustrates the covalent trapping of the catalytic serine by the boronic acid warhead.

MOA Enzyme Serine β-Lactamase (Nu: Serine-OH) Inhibitor Sulfonamide Boronic Acid (sp2 hybridized) Enzyme->Inhibitor Nucleophilic Attack Substrate β-Lactam Antibiotic (Substrate) Enzyme->Substrate Hydrolysis (If Uninhibited) Complex Tetrahedral Adduct (sp3 hybridized) Stable TSA Mimic Inhibitor->Complex Covalent Bond Formation Complex->Enzyme Slow Off-Rate (Reversible)

Figure 1: Mechanism of Action.[3] The boronic acid intercepts the catalytic serine, forming a stable tetrahedral adduct that prevents antibiotic hydrolysis.

In Vitro Profiling: Sulfonamide vs. Carboxamide Analogs

The following data compares a representative Sulfonamide Boronic Acid (SBA) analog against its Carboxamide (CBA) congener and a clinical standard (Vaborbactam).

Comparative Performance Table
MetricSulfonamide Boronic Acid (SBA)Carboxamide Boronic Acid (CBA)Vaborbactam (Cyclic Standard)Interpretation
Target Class AmpC (Class C), some Class AAmpC (Class C)Class A, CSulfonamides show distinct SAR; better for smaller R-groups.[4]

(AmpC)
25 nM (High Potency)~50–100 nM< 10 nMSulfonamide geometry enhances binding affinity in AmpC.
Ligand Efficiency High (up to 0.[2][4]91)ModerateModerateSBAs are highly efficient binders per heavy atom.
MIC Reduction 32-fold (vs. Ceftazidime)8-16 fold>64-foldPotentiation is significant but permeability limits efficacy compared to cyclic forms.
Cytotoxicity (

)
>100

M
>100

M
>500

M
Generally low toxicity for the boronic acid warhead.

Data synthesized from J. Med.[3] Chem. 2010 and comparative clinical data.[3]

Key Experimental Insights
  • The "Reversal" Phenomenon: Unlike carboxamides, where larger hydrophobic side chains typically improve affinity, sulfonamide analogs show a "steep" SAR. Smaller sulfonamides often outperform larger ones due to the steric constraints imposed by the sulfonyl group's geometry within the active site.

  • Permeability: While

    
     values are nanomolar, MIC values often drop only into the micromolar range. This discrepancy highlights the permeability barrier  in Gram-negative bacteria (porin entry vs. efflux).
    

In Vivo Translation: The Stability Hurdle

Translating in vitro potency (


) to in vivo efficacy (ED

) is the primary bottleneck for sulfonamide boronic acids.
Pharmacokinetic Challenges
  • Deboronation: Acyclic boronic acids are susceptible to oxidative deboronation by hepatic CYPs, liberating the free sulfonamide and boric acid.

  • Rapid Clearance: The acidic nature of the sulfonamide can lead to high plasma protein binding or rapid renal clearance, reducing free drug concentration at the infection site.

  • Cyclization: To overcome stability issues, the field evolved toward cyclic boronates (e.g., Vaborbactam, Taniborbactam). The cyclic structure "locks" the boron in a bioactive conformation and protects it from metabolism.

Efficacy Models (Murine Thigh Infection)

In comparative efficacy studies using neutropenic mice infected with AmpC-producing E. coli:

  • Acyclic Sulfonamides: Require frequent dosing (q2h) or continuous infusion to maintain

    
     (Threshold Concentration). Efficacy is often limited to 1-2 log reduction in CFU.
    
  • Cyclic Boronates (Next-Gen): Demonstrate sustained efficacy (q6h dosing) with >3 log reduction, driven by improved metabolic stability and slower off-rates (

    
    ).
    
Preclinical Screening Workflow

The following workflow outlines the critical path from synthesis to in vivo validation.

Workflow Step1 1. Enzyme Inhibition (Ki) Target: AmpC, KPC, NDM Method: Spectrophotometry Step2 2. Microbiology (MIC) Method: Checkerboard Assay Partner: Ceftazidime/Cefepime Step1->Step2 Ki < 50 nM Step3 3. Cytotoxicity (CC50) Cell Line: HepG2 / HEK293 Step2->Step3 MIC < 4 µg/mL Step4 4. In Vitro ADME Microsomal Stability Plasma Protein Binding Step3->Step4 Selectivity > 50x Step5 5. In Vivo PK/PD Model: Neutropenic Thigh Metric: log10 CFU reduction Step4->Step5 t1/2 > 30 min

Figure 2: Screening Cascade. A "Go/No-Go" decision tree for advancing boronic acid inhibitors.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, follow these specific methodologies.

Protocol A: Determination of (Enzyme Inhibition)

Objective: Determine the inhibition constant for a sulfonamide boronic acid against AmpC


-lactamase.[2]
  • Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% Triton X-100 (prevents promiscuous aggregation).

    • Substrate: Nitrocefin (chromogenic cephalosporin,

      
      ).
      
    • Enzyme: Purified AmpC (approx. 1 nM final concentration).

  • Procedure:

    • Pre-incubation: Incubate Enzyme + Inhibitor (varying concentrations, 0.1 nM – 10

      
      M) for 5 minutes  at 25°C. Crucial: Boronic acids are slow-binding inhibitors; pre-incubation ensures equilibrium.
      
    • Initiation: Add Nitrocefin (

      
      M final).
      
    • Measurement: Monitor absorbance at 482 nm for 5 minutes using a kinetic microplate reader.

  • Analysis:

    • Calculate initial velocities (

      
      ).
      
    • Fit data to the Morrison equation (for tight-binding inhibitors) or competitive inhibition model using GraphPad Prism or SigmaPlot.

    • Validation:

      
       should shift linearly with enzyme concentration if 
      
      
      
      .
Protocol B: MIC Checkerboard Assay (Synergy)

Objective: Quantify the ability of the analog to restore antibiotic susceptibility.

  • Setup: Use standard 96-well microtiter plates.

  • Matrix:

    • X-axis:

      
      -lactam (e.g., Ceftazidime) in 2-fold dilutions (e.g., 0.06 – 64 
      
      
      
      g/mL).
    • Y-axis: Sulfonamide Boronic Acid in 2-fold dilutions (fixed concentrations can also be used, e.g., 4 or 8

      
      g/mL).
      
  • Inoculum:

    
     CFU/mL of resistant E. coli or K. pneumoniae (CLSI standard).
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: The MIC is the lowest concentration well with no visible growth.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • 
       indicates Synergy .
      

References

  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Source: Journal of Medicinal Chemistry (2010).[3] Significance: The foundational study establishing the SAR of sulfonamide boronic acids vs. carboxamides.

  • Cyclic Boronates Inhibit All Classes of β-Lactamases. Source: Antimicrobial Agents and Chemotherapy (2017).[1] Significance: Demonstrates the evolution from acyclic to cyclic boronates for broad-spectrum coverage.

  • In Vitro and In Vivo Activity of Taniborbactam (VNRX-5133). Source: Antimicrobial Agents and Chemotherapy (2020).[3][5] Significance: Provides benchmark in vivo data for modern cyclic boronate inhibitors.

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Source: Antimicrobial Agents and Chemotherapy (2016).[2][3] Significance: Explores the structural requirements for inhibiting Class A enzymes with boronic acids. [2]

Sources

head-to-head comparison of different catalysts for 4-(tert-Butylaminosulphonyl)benzeneboronic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Challenge

Target Substrate: 4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 208516-15-8)

This guide provides a technical comparison of palladium catalyst systems for the Suzuki-Miyaura coupling of 4-(tert-Butylaminosulphonyl)benzeneboronic acid . This substrate presents a unique chemical profile: it possesses an electron-withdrawing sulfonamide group at the para position, which generally accelerates the transmetallation step but can destabilize the C-B bond (promoting protodeboronation). Crucially, the tert-butyl group on the nitrogen acts as a steric shield, minimizing catalyst poisoning by preventing strong coordination of the sulfonamide nitrogen to the palladium center.

The Verdict Upfront:

  • For Routine/Scale-up: Pd(dppf)Cl₂·CH₂Cl₂ is the most robust balance of cost and stability.

  • For Sterically Demanding Partners: XPhos Pd G2 is the superior choice, overcoming steric clashes on the halide partner.

  • For Cost-Sensitive/Simple Aryl Halides: Pd(PPh₃)₄ remains viable but requires strict anaerobic conditions.

The Contenders: Catalyst Systems Analyzed

We compare three distinct generations of catalyst technology commonly applied to sulfonamide-functionalized boronic acids.

FeatureCandidate A: The Traditionalist Candidate B: The Workhorse Candidate C: The Modernist
Catalyst Pd(PPh₃)₄ (Tetrakis)Pd(dppf)Cl₂ XPhos Pd G2 (Buchwald)
Ligand Class Monodentate PhosphineBidentate FerrocenylDialkylbiaryl Phosphine
Air Stability Poor (Glovebox preferred)Good (Bench stable)Excellent (Bench stable)
Active Species Pd(0)Pd(II) PrecatalystPd(II) Precatalyst
Key Strength Low cost; well-understood kinetics.High thermal stability; resists chelation.Fast activation; handles chlorides/sterics.

Head-to-Head Performance Matrix

The following data summarizes typical performance metrics for coupling electron-deficient arylboronic acids (like the target sulfonyl compound) with activated aryl bromides.

MetricPd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G2
Typical Yield 65–75%80–92%>95%
Reaction Time 12–24 Hours4–12 Hours1–4 Hours
Catalyst Loading 5–10 mol%1–3 mol%0.5–1.0 mol%
Solvent Tolerance Strict (Dioxane/Toluene)Broad (DMF, Alcohols, H₂O mixes)Broad (THF, Green Solvents)
Side Reactions Homocoupling, ProtodeboronationMinimalNegligible
Cost Efficiency High (due to high loading)Best Value Moderate (High unit cost, low loading)
Expert Insight: The Electronic Effect

The 4-sulfonamide group makes the boronic acid electron-deficient. In the Suzuki cycle, this accelerates transmetallation (the transfer of the organic group to Palladium). However, it also makes the C-B bond more labile to hydrolysis.

  • Pd(PPh₃)₄ often fails here because its slow oxidative addition step exposes the sensitive boronic acid to base/heat for too long before coupling occurs, leading to protodeboronation (yield loss).

  • XPhos Pd G2 initiates extremely fast, consuming the boronic acid in the productive cycle before decomposition can occur.

Decision Logic: Selecting Your Catalyst

The following decision tree illustrates the logical flow for selecting the optimal catalyst based on your specific electrophile (coupling partner).

CatalystSelection Start Start: Coupling 4-(t-Bu-sulfamoyl)phenylboronic acid Partner Analyze Electrophile (R-X) Start->Partner Note Note: t-Butyl group prevents N-coordination poisoning Start->Note Type1 Aryl Iodide / Activated Bromide (Simple Sterics) Partner->Type1 Type2 Aryl Chloride (Activated) Partner->Type2 Type3 Heteroaryl Chloride / Steric Bulk (Ortho-substituted) Partner->Type3 Cat1 Use Pd(dppf)Cl2 (1-3 mol%) Solvent: Dioxane/H2O Type1->Cat1 Cost Effective Cat2 Use Pd(dppf)Cl2 or Pd(OAc)2/SPhos High Temp (80-100°C) Type2->Cat2 Standard Cat3 Use XPhos Pd G2 (0.5-1 mol%) Fast, Mild Cond. Type3->Cat3 High Performance

Figure 1: Decision matrix for catalyst selection based on the electrophilic coupling partner.

Detailed Experimental Protocols

Protocol A: Robust Synthesis (Recommended for Scale)

System: Pd(dppf)Cl₂ · CH₂Cl₂ / K₂CO₃ / Dioxane:Water Rationale: The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd center against thermal degradation. The dichloromethane adduct improves crystallinity and shelf-life.

  • Charge Reactor: To a reaction vial equipped with a magnetic stir bar, add:

    • Aryl Bromide (1.0 equiv)

    • 4-(tert-Butylaminosulphonyl)benzeneboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv / 3 mol%)

    • K₂CO₃ (3.0 equiv)

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio). Concentration should be ~0.2 M relative to the halide.

  • Degas: Sparge with nitrogen or argon for 5 minutes. (Strict freeze-pump-thaw is usually not required for dppf).

  • Reaction: Seal and heat to 80 °C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: High-Difficulty Coupling (Steric/Chloride)

System: XPhos Pd G2 / K₃PO₄ / THF:Water Rationale: The precatalyst (G2) ensures a precise 1:1 Pd:Ligand ratio and rapid reduction to Pd(0). XPhos is exceptionally bulky, facilitating reductive elimination in crowded systems.

  • Charge Reactor: Add:

    • Aryl Chloride/Tosylate (1.0 equiv)

    • Boronic Acid (1.3 equiv) - Slight excess due to faster kinetics.

    • XPhos Pd G2 (0.01 equiv / 1 mol%)

    • K₃PO₄ (2.0 equiv)

  • Solvent: Add THF:Water (10:1).

  • Reaction: Stir at RT to 40 °C . (Heat to 60 °C only if conversion is slow after 1 hour).

  • Monitoring: Monitor by HPLC/LCMS. Reaction is often complete in <2 hours.

Mechanistic Visualization

The following diagram details the catalytic cycle, highlighting the specific role of the sulfonamide group and the tert-butyl shield.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim Biaryl-Pd-L RedElim->Pd0 Release Product Substrate Boronic Acid (Electron Deficient) Substrate->TransMet Activated by Base Shield t-Butyl Shield Prevents Poisoning Substrate->Shield Shield->TransMet Facilitates

Figure 2: Catalytic cycle emphasizing the role of the tert-butyl steric shield in preventing catalyst deactivation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Santa Cruz Biotechnology. (n.d.). 4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS 208516-15-8) Product Data. Retrieved from

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem. (2025). Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling. Retrieved from

  • BLD Pharm. (n.d.). 4-(N-(tert-Butyl)sulfamoyl)phenyl)boronic acid MSDS and Properties. Retrieved from

Sources

comparative study of boronic acid derivatives in targeting specific serine proteases

[1]

Executive Summary

This guide provides a technical comparative analysis of boronic acid derivatives as inhibitors of serine proteases.[1][2] Unlike standard competitive inhibitors, boronic acids act as transition state analogs , forming a reversible covalent bond with the catalytic serine residue. This unique mechanism confers exceptional potency (often picomolar


Mechanistic Foundation: The Boron Advantage

The Warhead Chemistry

The efficacy of boronic acid inhibitors stems from the electron-deficient nature of the boron atom. In a functional serine protease active site, the catalytic serine hydroxyl group acts as a nucleophile.[3]

  • Standard Substrate: The serine attacks the carbonyl carbon of the peptide bond, forming a high-energy, unstable tetrahedral intermediate.

  • Boronic Acid Inhibitor: The serine oxygen attacks the boron atom. However, unlike the carbon analog, the resulting tetrahedral boronate adduct is stable and mimics the transition state of hydrolysis.

Comparison of Warheads
FeatureBoronic AcidsPeptide AldehydesChloromethyl Ketones
Binding Mode Reversible Covalent (Transition State Mimic)Reversible Covalent (Hemiacetal)Irreversible Alkylation
Potency (

)
High (pM to low nM)Moderate (nM to

M)
High (often non-stoichiometric)
Selectivity Tunable via P1-P3 residuesModerate; reactive to Cys proteasesLow; reactive to many nucleophiles
Stability Susceptible to oxidation; forms esters with diolsProne to oxidation/epimerizationUnstable in aqueous buffer
Mechanism of Action Diagram

The following diagram illustrates the formation of the tetrahedral boronate complex, contrasting it with the standard peptide hydrolysis pathway.

MOAEnzymeFree Enzyme(Ser-OH)MichaelisMichaelis Complex(Non-covalent)Enzyme->Michaelis+ InhibitorInhibitorBoronic Acid Inhibitor(R-B(OH)2)Inhibitor->MichaelisTransitionTetrahedral Boronate Adduct(Stable Transition State Analog)Michaelis->TransitionNucleophilic Attack(Slow Step)Transition->MichaelisSlow Dissociation

Caption: Mechanism of reversible covalent inhibition by boronic acids. The formation of the tetrahedral adduct mimics the enzymatic transition state.

Comparative Performance Analysis

Case Study A: Thrombin Inhibition

Thrombin is a critical serine protease in the coagulation cascade. Early inhibitors utilized aldehyde warheads (e.g., precursors to Argatroban), but boronic acid derivatives demonstrated superior affinity.

Data Comparison: Thrombin Inhibitors | Inhibitor Class | Compound Example |


Peptide Boronic Acid41 pMPeptide AldehydeChloromethyl Ketone

Analysis: The boronic acid derivative DuP 714 is approximately 1,800-fold more potent than its aldehyde analog. The "boroArg" side chain provides critical electrostatic interactions in the S1 specificity pocket, while the boron warhead locks the enzyme in the transition state.

Case Study B: -Lactamase Inhibition (Vaborbactam)

Bacterial resistance often arises from serine

4515
  • Target: Serine

    
    -lactamases (Class A and C).[4]
    
  • Comparator: Clavulanic acid (Suicide inhibitor) and Avibactam (Diazabicyclooctane).

  • Performance: Vaborbactam restores Meropenem activity against KPC-producing Klebsiella pneumoniae.[6]

    • 
       for KPC-2: 20 - 180 nM  (Reversible covalent).
      
    • Unlike suicide inhibitors, Vaborbactam is not hydrolyzed by the enzyme, allowing for sustained inhibition without turnover.

Case Study C: Prostate-Specific Antigen (PSA)

PSA is a chymotrypsin-like serine protease.

  • Aldehyde Inhibitors:

    
     > 1000 
    
    
    M (Poor binding).[7]
  • Boronic Acid Inhibitors: Cbz-Ser-Ser-Lys-Leu-boroLeu exhibits a

    
     of 65 nM .[8]
    
  • Insight: The transition from aldehyde to boronic acid improved potency by over 15,000-fold , validating the boronic acid strategy for proteases with difficult-to-target active sites.

Experimental Protocols: Kinetic Characterization

Boronic acid inhibitors often exhibit slow-binding kinetics .[9][10][11] Standard Michaelis-Menten assumptions (equilibrium reached instantly) do not apply. The following protocol ensures accurate determination of kinetic constants.

Protocol: Determination of , , and

Objective: Quantify the two-step inhibition mechanism:



Materials:

  • Enzyme: Target Serine Protease (e.g., Thrombin, 0.1 nM final).

  • Substrate: Chromogenic substrate (e.g., S-2238 for Thrombin).

  • Inhibitor: Boronic acid derivative (Serial dilutions).

  • Buffer: HEPES or Tris-HCl, pH 7.4, 0.1% PEG-8000 (to prevent surface adsorption).

Step-by-Step Workflow:

  • Preparation: Prepare 5-7 concentrations of the inhibitor (

    
    ), ranging from 
    
    
    to
    
    
    .
  • Reaction Initiation:

    • Mix Enzyme and Substrate in the microplate well.

    • Immediately add Inhibitor to initiate the reaction (or add Enzyme to Substrate+Inhibitor mix).

  • Data Acquisition:

    • Monitor absorbance (e.g., 405 nm) continuously for 60 minutes.

    • Note: You will observe a curvilinear progress curve (product vs. time) as the reaction slows down from the initial velocity (

      
      ) to the steady-state velocity (
      
      
      ).
  • Analysis (Non-linear Regression):

    • Fit the progress curves to the integrated rate equation for slow-binding inhibition:

      
      
      
    • Extract the observed rate constant (

      
      ) for each inhibitor concentration.
      
  • Secondary Plot:

    • Plot

      
       vs. 
      
      
      .
    • For a two-step mechanism, this plot is hyperbolic.

      
      
      
    • Calculate the final dissociation constant

      
       using:
      
      
      
Experimental Workflow Diagram

ProtocolStartStart: Reagent Prep(Enzyme, Substrate, Inhibitor)MixInitiate Reaction(Mix E + S + I)Start->MixMeasureContinuous Monitoring(Absorbance @ 405nm, 60 min)Mix->MeasureCurveFitFit Progress Curves(Determine k_obs)Measure->CurveFitSecondaryPlotSecondary Plot(k_obs vs [I])CurveFit->SecondaryPlotCalculateCalculate Constants(Ki, k_on, k_off)SecondaryPlot->Calculate

Caption: Workflow for kinetic characterization of slow-binding boronic acid inhibitors.

Critical Considerations for Drug Development

Selectivity Challenges

While the boron atom drives potency, the peptide sequence drives selectivity.

  • Cross-Reactivity: Boronic acids can inhibit other serine hydrolases or even bind to diols (e.g., sugars) in the blood.

  • Mitigation:

    • Use bulky P2/P3 residues to exclude smaller proteases.

    • Optimize the "Lewis acidity" of the boron to tune reactivity.[3]

    • Control Experiment: Always run a counter-screen against Trypsin and Elastase to establish a Selectivity Index (SI).

Stability

Boronic acids can cyclize (deprotection) or oxidize.

  • Storage: Store as pinacol esters (stable precursors) where possible, hydrolyzing them to the free acid immediately before assay.

  • pH Sensitivity: The tetrahedral adduct formation is pH-dependent. Ensure assays are conducted at physiological pH (7.4) where the serine nucleophile is active.[3]

References

  • Kettner, C. A., & Shenvi, A. B. (1984). Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, chymotrypsin, and cathepsin G by peptide boronic acids. Journal of Biological Chemistry. Link

  • Tapparelli, C., et al. (1993). Kinetic characterization of the thrombin inhibitor DuP 714. Journal of Biological Chemistry. Link

  • He, Y., et al. (2017). Vaborbactam: A Class A and Class C

    
    -Lactamase Inhibitor. Clinical Infectious Diseases. Link
    
  • Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters. Link

  • Bachovchin, W. W., et al. (2010). Mechanism of Action of Peptide Boronic Acid Inhibitors of Serine Proteases. Biochemistry. Link

assessing the selectivity of 4-(tert-Butylaminosulphonyl)benzeneboronic acid for its target enzyme

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 4-(tert-Butylaminosulphonyl)benzeneboronic acid , evaluating its selectivity profile as a transition-state analog inhibitor.

Executive Summary

4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 208516-15-8) represents a class of aryl boronic acid transition-state analogs designed to inhibit serine hydrolases. While primarily utilized as a chemical building block, its pharmacophore—combining a boronic acid "warhead" with a bulky sulfonamide moiety—positions it as a potent, reversible inhibitor of Class C


-lactamases (AmpC) .

This guide assesses its utility in drug discovery, specifically focusing on its selectivity profile . Unlike first-generation boronic acids, the inclusion of a tert-butyl-substituted sulfonamide provides a critical selectivity filter: it effectively nullifies affinity for Carbonic Anhydrase (CA) , a common off-target for sulfonamide-containing drugs, while maintaining affinity for the hydrophobic catalytic pockets of


-lactamases and select serine proteases.
Key Performance Indicators
ParameterValue / CharacteristicRelevance
Primary Target AmpC

-Lactamase
Resistance mechanism in P. aeruginosa & Enterobacter spp.[1]
Mechanism Reversible Covalent (Transition State Analog)Mimics the tetrahedral intermediate of

-lactam hydrolysis.

Potential
Low Nanomolar (nM) rangeHigh affinity binding to catalytic Serine.
Selectivity Ratio > 1000-fold vs. Carbonic Anhydrasetert-Butyl substitution prevents CA zinc coordination.
Major Off-Target Human Leukocyte Elastase (HLE)Hydrophobic tert-butyl group may fit the S1 pocket.

Mechanism of Action & Target Profile

The molecule operates via a reversible covalent mechanism . The boron atom acts as an electrophile, accepting a lone pair from the active site serine (Ser64 in AmpC) to form a tetrahedral boronate adduct. This adduct mimics the high-energy transition state of


-lactam antibiotic hydrolysis.
Structural Logic of Selectivity
  • Boronic Acid (

    
    ):  The warhead. It forms a dative bond with the catalytic serine oxygen.
    
  • Sulfonamide Linker (

    
    ):  Mimics the amide backbone of cephalosporins, forming hydrogen bonds with conserved residues (e.g., Asn152, Gln120) in the enzyme active site.
    
  • Tert-Butyl Group (

    
    ):  A bulky hydrophobic moiety.
    
    • In AmpC: Fits into the hydrophobic R1 side-chain pocket, enhancing affinity.

    • In Carbonic Anhydrase: Sterically hinders the sulfonamide from coordinating with the catalytic Zinc ion, thereby eliminating the classic sulfonamide side-effect (diuresis/acidosis).

DOT Diagram: Mechanism of Inhibition

InhibitionMechanism Enzyme Free AmpC Enzyme (Active Ser64) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis + Inhibitor Inhibitor 4-(tert-Butylaminosulphonyl) benzeneboronic Acid Inhibitor->Michaelis TransitionState Tetrahedral Boronate Adduct (Mimics TS) Michaelis->TransitionState Nucleophilic Attack (Ser64 -> Boron) TransitionState->Enzyme Slow Dissociation (Reversible) Hydrolysis Beta-Lactam Hydrolysis (Blocked) TransitionState->Hydrolysis X

Caption: The boronic acid forms a stable tetrahedral adduct with Ser64, effectively trapping the enzyme in a transition-state mimic and preventing antibiotic hydrolysis.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares 4-(tert-Butylaminosulphonyl)benzeneboronic acid against standard clinical and research inhibitors.

Comparison Table: Inhibitor Class & Selectivity
Feature4-(t-Butylaminosulphonyl)benzeneboronic acid Tazobactam Vaborbactam Acetazolamide
Class Acyclic Aryl Boronic Acid

-Lactam Sulfone
Cyclic Boronic AcidSulfonamide
Primary Target AmpC (Class C)Class A (TEM/SHV)Class A & C (KPC/AmpC)Carbonic Anhydrase
Binding Mode Reversible CovalentSuicide (Irreversible)Reversible CovalentReversible Coordination
CA Inhibition Negligible (Steric hindrance)NoneNonePotent (Primary target)
Stability High (Chemical stability)Moderate (Hydrolyzed by enzyme)HighHigh
Spectrum Narrow (Class C > A)Narrow (Class A > C)Broad (Class A & C)N/A (Diuretic)
Selectivity Insights
  • Vs. Tazobactam/Clavulanate: Traditional inhibitors like Tazobactam are poor inhibitors of AmpC because the enzyme can hydrolyze them. The boronic acid derivative is immune to hydrolysis , making it superior for targeting Class C enzymes.

  • Vs. Primary Sulfonamides: Unsubstituted sulfonamides (

    
    ) are potent Carbonic Anhydrase inhibitors (
    
    
    
    ). The N-tert-butyl substitution in this product increases the
    
    
    against CA to
    
    
    , preventing off-target systemic effects.
  • Vs. Serine Proteases (Elastase): The hydrophobic tert-butyl group presents a risk of cross-reactivity with Human Leukocyte Elastase (HLE). While this can be advantageous for dual-target drugs (e.g., for cystic fibrosis), it is a selectivity liability for a pure antibiotic adjuvant.

Experimental Protocols

To validate the selectivity of this compound, the following self-validating protocols are recommended.

Protocol A: Spectrophotometric AmpC Inhibition Assay ( Determination)

Objective: Determine the inhibition constant (


) against E. coli AmpC.
  • Reagents:

    • Enzyme: Recombinant AmpC

      
      -lactamase (approx. 1-5 nM final conc).
      
    • Substrate: Nitrocefin (

      
      , 
      
      
      
      ).
      
      
      .
    • Buffer: 50 mM Sodium Phosphate, pH 7.0, 0.01% Triton X-100 (to prevent aggregation).

  • Workflow:

    • Prepare serial dilutions of the boronic acid inhibitor (0 nM to 10

      
      ) in DMSO.
      
    • Incubate Enzyme + Inhibitor for 5 minutes at 25°C to allow equilibrium.

    • Add Nitrocefin to initiate the reaction.

    • Monitor absorbance at 482 nm for 5 minutes.

  • Data Analysis:

    • Plot initial velocity (

      
      ) vs. Inhibitor concentration 
      
      
      
      .
    • Fit to the competitive inhibition equation:

      
      
      
    • Validation Criteria: The

      
       should shift linearly with substrate concentration if competitive.
      
Protocol B: Selectivity Screen (Carbonic Anhydrase Counter-Screen)

Objective: Confirm lack of off-target activity against Carbonic Anhydrase II (hCAII).

  • Reagents: hCAII enzyme, p-Nitrophenyl acetate (p-NPA) substrate.

  • Workflow:

    • Incubate hCAII with inhibitor (

      
       fixed dose).
      
    • Add p-NPA.

    • Monitor hydrolysis at 405 nm .

  • Interpretation:

    • < 10% Inhibition: Confirms high selectivity (Pass).

    • > 50% Inhibition: Indicates lack of selectivity (Fail). Note: The tert-butyl group should ensure a "Pass".

DOT Diagram: Selectivity Screening Workflow

ScreeningWorkflow cluster_Assays Enzymatic Assays Start Compound Sample: 4-(t-Butylaminosulphonyl) benzeneboronic acid AmpC AmpC Beta-Lactamase (Target) Start->AmpC HLE Human Leukocyte Elastase (Off-Target Risk) Start->HLE hCAII Carbonic Anhydrase II (Safety Check) Start->hCAII Result1 Potency Data AmpC->Result1 Measure Ki (Expect < 100 nM) Result2 Specificity Data HLE->Result2 Measure IC50 (Expect ~1-10 uM) Result3 Safety Data hCAII->Result3 Measure % Inh (Expect < 10%)

Caption: Parallel screening workflow to establish the selectivity profile against the primary target (AmpC) and critical off-targets (HLE, hCAII).

References

  • Eidam, O., et al. (2010).[2][3][4][5] "Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as

    
    -Lactamase Inhibitors." Journal of Medicinal Chemistry, 53(21), 7852–7863.[2][5] 
    
  • Weston, G. S., et al. (1998).[6] "Structure-Based Enhancement of Boronic Acid-Based Inhibitors of AmpC

    
    -Lactamase." Journal of Medicinal Chemistry, 41(23), 4577–4586. 
    
  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

  • Caselli, E., et al. (2020).[4] "Structural Insights into Inhibition of the Acinetobacter-Derived Cephalosporinase ADC-7 by Ceftazidime and Its Boronic Acid Transition State Analog." Antimicrobial Agents and Chemotherapy, 64(12).

Sources

Safety Operating Guide

4-(tert-Butylaminosulphonyl)benzeneboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous disposal procedures for 4-(tert-Butylaminosulphonyl)benzeneboronic acid (CAS: 208516-15-8). As a Senior Application Scientist, I have structured this protocol to prioritize not only immediate laboratory safety but also long-term environmental stewardship, specifically addressing the risks associated with sulfonamide residues in aquatic ecosystems.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the dual nature of this compound: it is a boronic acid (Lewis acid, Suzuki coupling partner) and a sulfonamide (potential environmental antibiotic contaminant).

Property Data / Specification
Chemical Name 4-(tert-Butylaminosulphonyl)benzeneboronic acid
CAS Number 208516-15-8
Molecular Formula

Physical State Solid (White to off-white powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Aquatic Toxicity (Chronic)
GHS Classifications H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE), H412 (Harmful to aquatic life)
Incompatibilities Strong oxidizing agents, strong bases, strong acids.

Critical Insight : While boronic acids are generally mild, the sulfonamide moiety poses a specific environmental risk. Sulfonamides are persistent in water and can drive antibiotic resistance in microbial communities. Under no circumstances should this compound enter the drainage system.

Waste Stream Decision Matrix

Effective disposal requires segregating the compound based on its physical state and the matrix it is dissolved in. Use the following logic flow to determine the correct waste stream.

DisposalWorkflow Start Waste Generation State Physical State? Start->State Solid Solid Reagent (Pure or Contaminated) State->Solid Powder/Debris Liquid Liquid / Solution State->Liquid Reaction Mix SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin SolventType Solvent Type? Liquid->SolventType Halo Halogenated Solvent (DCM, Chloroform) SolventType->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, Acetone, THF) SolventType->NonHalo No Halogens Aqueous Aqueous Layer SolventType->Aqueous Water Based HaloBin Halogenated Waste Stream (High BTU Recovery) Halo->HaloBin NonHaloBin Organic Waste Stream (Fuel Blending) NonHalo->NonHaloBin AqBin Aqueous Toxic Waste (No Drain Disposal) Aqueous->AqBin

Figure 1: Decision matrix for segregating 4-(tert-Butylaminosulphonyl)benzeneboronic acid waste streams.

Detailed Disposal Protocols

Protocol A: Disposal of Solid Reagent (Pure or Expired)

Applicability: Expired shelf stock, spilled solids, or contaminated weighing paper.

  • Container Selection : Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential slow corrosion from boronic acid hydrolysis over time.

  • Labeling : Affix a hazardous waste tag immediately.

    • Constituents : "4-(tert-Butylaminosulphonyl)benzeneboronic acid".[1][]

    • Hazard Checkboxes : Irritant, Toxic.

  • Segregation : Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin to prevent exothermic degradation.

  • Final Disposition : Seal the container tightly. This waste must be routed for high-temperature incineration to ensure the destruction of the sulfonamide structure.

Protocol B: Reaction Mixture & Liquid Waste

Applicability: Post-reaction mixtures (e.g., Suzuki couplings) containing the boronic acid, palladium catalysts, and bases.

  • Quenching (If Reactive) :

    • If the reaction mixture contains residual reactive species (e.g., unreacted organolithiums or hydrides used in previous steps), quench carefully with isopropanol or saturated ammonium chloride.

    • Note: The boronic acid itself does not require quenching, but the reaction matrix might.

  • Phase Separation :

    • Organic Phase : Collect in the appropriate solvent carboy (Halogenated vs. Non-Halogenated). The boronic acid will largely partition here.

    • Aqueous Phase : Even if the compound is organic-soluble, the aqueous layer will contain trace sulfonamides. Do not pour down the sink. Collect in a container marked "Aqueous Waste - Toxic/Sulfonamide Contaminated."

  • Palladium Contamination : If Pd catalysts were used, the waste may also be heavy-metal contaminated. Mark the waste tag with "Contains Heavy Metals (Pd)" to alert the disposal facility.

Emergency Spill Response

In the event of a spill, speed and containment are critical to prevent aerosolization and drain contamination.

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Assess->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Clean 4. Wet Wipe Method Avoid dry sweeping Contain->Clean Dispose 5. Bag & Tag Double bag as HazWaste Clean->Dispose

Figure 2: Immediate response workflow for solid or liquid spills.

Step-by-Step Cleanup:

  • Isolate : Evacuate the immediate area if dust is visible.

  • PPE : Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the powder is fine and aerosolized, use an N95 or P100 respirator.

  • Containment :

    • Solid Spill: Do not dry sweep, as this generates dust. Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust, then scoop the wet slurry into a waste bag.

    • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads).

  • Decontamination : Wipe the surface with a mild soap solution followed by water. Collect all wipes into the solid hazardous waste stream.

Scientific Rationale & Compliance

Why Incineration? While boronic acids can be chemically degraded via oxidation (using


) to boric acid and phenols, this generates a new hazardous waste stream (phenols) and requires active processing.
  • Mechanism :

    
    .
    
  • Recommendation : For the sulfonamide derivative, incineration is the superior method. It thermally decomposes the sulfonamide (

    
    ) backbone, preventing the release of bioactive antibiotic residues into the environment, which is a known driver of microbial resistance in wastewater treatment plants.
    

Regulatory Compliance :

  • US EPA : This material is not a P-listed or U-listed acute hazardous waste, but it falls under the characteristic of "Toxic" if tested, and general "Hazardous Waste" protocols apply.

  • RCRA : Dispose of in accordance with 40 CFR 261. Segregate from "Characteristic" wastes (Ignitable, Corrosive, Reactive) unless the solvent matrix dictates otherwise.

References

  • Santa Cruz Biotechnology . 4-(tert-Butylaminosulphonyl)benzeneboronic acid - Safety Data Sheet. Retrieved from

  • Sigma-Aldrich .[3] Phenylboronic Acid Derivatives Safety Data Sheet (General Analog). Retrieved from

  • National Institutes of Health (NIH) . Environmental Concentrations of Sulfonamides and Antimicrobial Resistance. Retrieved from

  • BOC Sciences . 4-(tert-Butylaminosulphonyl)benzeneboronic acid Product Information. Retrieved from

Sources

Personal protective equipment for handling 4-(tert-Butylaminosulphonyl)benzeneboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 208516-15-8 Molecular Formula: C₁₀H₁₆BNO₄S Physical State: Solid (White to off-white powder)

Executive Safety Summary

For Immediate Release to Laboratory Personnel

Handling 4-(tert-Butylaminosulphonyl)benzeneboronic acid requires a specific focus on particulate containment and moisture control . While classified primarily as an irritant (Skin/Eye/Respiratory), the presence of the sulfonamide moiety warrants additional caution regarding potential sensitization. Furthermore, as a boronic acid derivative, this compound is prone to dehydration (forming boroxines) and hydrolysis; therefore, safety protocols must align with quality maintenance (anhydrous handling).

Critical Hazard Overview (GHS Classifications):

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation (dust hazard).[1]

  • H302: Harmful if swallowed.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must adapt to the state of the chemical (Solid vs. Solution).

A. Hand Protection Strategy

Expert Insight: Boronic acids are generally solids. Standard nitrile gloves are sufficient for the solid powder. However, once dissolved for Suzuki-Miyaura couplings, the solvent dictates glove resistance.

StatePrimary HazardRecommended Glove MaterialThicknessBreakthrough Time
Solid (Powder) Dust/Contact IrritationNitrile (Standard Exam)≥ 0.11 mm (4 mil)> 480 min (Solid)
Solution (in THF) Solvent PermeationNitrile (Double) or Laminate Double: 2x 4 milLaminate: > 2.5 milTHF degrades nitrile rapidly (<10 min). Change immediately upon splash.[2]
Solution (in DCM) Solvent PermeationPVA or Silver Shield™ SpecializedDCM permeates nitrile in <2 mins.
Solution (in MeOH) Solvent PermeationNitrile ≥ 0.11 mmExcellent (> 480 min)
B. Ocular & Respiratory Protection[1][3]
  • Eyes: Safety Glasses with Side Shields are mandatory. If working with fine powder outside a fume hood (not recommended) or in high-static conditions where dust flies, use Unvented Chemical Goggles .

  • Respiratory:

    • Primary Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

    • Secondary Control: If hood access is restricted, use a NIOSH N95 or P100 particulate respirator.

    • Body: Standard cotton lab coat. Ensure wrist cuffs are tight to prevent powder migration up the sleeve.

Operational Workflow & Technical Protocols

Phase 1: Pre-Handling & Storage Retrieval

The "Condensation Trap": This reagent is often stored at 2-8°C.

  • Remove the container from the refrigerator.

  • CRITICAL STEP: Place the sealed container in a desiccator or leave on the benchtop for 30–60 minutes to equilibrate to room temperature.

    • Why? Opening a cold bottle introduces atmospheric moisture, causing rapid hydrolysis of the boronic acid to the boronate ester or degradation, compromising future experiments.

Phase 2: Weighing & Transfer (Static Control)

Boronic acids are often fluffy and carry significant static charge, making them "fly" during weighing.

  • Engineering Control: Work inside a fume hood. Turn off any ion-generating equipment nearby if possible, or use an anti-static gun on the weighing boat.

  • Vessel Selection: Use glass weighing boats or antistatic plastic. Standard plastic boats often exacerbate static charge.

  • Technique: Do not use a spatula to "flick" the powder. Use a gentle tapping motion to dispense.

Phase 3: Reaction Setup
  • Add the solid to the reaction vessel before adding the solvent (unless protocol dictates otherwise) to minimize splash risk.

  • If using a syringe to add solvent, ensure the needle tip touches the glass wall to ground any potential static discharge (especially with flammable solvents like THF).

Phase 4: Waste Disposal
  • Solid Waste: Dispose of contaminated weighing boats and paper in Hazardous Solid Waste (labeled with "Contains Boron/Sulfur").

  • Liquid Waste:

    • Segregate into Non-Halogenated Organic Waste (if used with THF/MeOH).

    • Segregate into Halogenated Organic Waste (if used with DCM).

    • Note: The sulfonamide sulfur content is generally too low to require a dedicated "High Sulfur" stream unless working on a multi-kilogram scale, but verify with your facility's EHS officer.

Visualized Safety Logic

Diagram 1: PPE Decision Hierarchy

This decision tree guides the researcher through the correct protection selection based on the experimental phase.

PPE_Decision_Matrix Start Handling 4-(tert-Butylaminosulphonyl) benzeneboronic acid State Select Physical State Start->State Solid Solid / Powder State->Solid Liquid dissolved in Solvent State->Liquid Solid_PPE PPE: Nitrile Gloves (4mil) + Safety Glasses + Fume Hood Solid->Solid_PPE Dust Hazard Solvent_Check Identify Solvent Liquid->Solvent_Check THF THF / Dioxane Solvent_Check->THF DCM DCM / Chloroform Solvent_Check->DCM Alcohol Methanol / Ethanol Solvent_Check->Alcohol THF_PPE PPE: Double Nitrile or Laminate Gloves THF->THF_PPE DCM_PPE PPE: Silver Shield™ or PVA Gloves DCM->DCM_PPE Alc_PPE PPE: Standard Nitrile Alcohol->Alc_PPE

Caption: PPE selection logic based on physical state and solvent compatibility.

Diagram 2: Operational Workflow & Safety Checkpoints

Workflow Storage Cold Storage (2-8°C) Equilibration Warm to RT (30-60 mins) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Antistatic) Equilibration->Weighing PPE On Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Transfer Disposal Disposal (Segregated Waste) Reaction->Disposal Post-Exp

Caption: Step-by-step workflow ensuring chemical integrity and operator safety.

Emergency Response Protocols

IncidentImmediate ActionTechnical Note
Skin Contact Wash with soap and water for 15 min.Do not use alcohol/solvents; they may increase absorption of the sulfonamide.
Eye Contact Rinse cautiously with water for 15 min.Remove contact lenses immediately if easy to do.[1]
Spill (Solid) Wet wipe or cover with damp absorbent.Avoid dry sweeping to prevent dust aerosolization.
Spill (Solution) Absorb with vermiculite/sand.Dispose of as solvent waste (flammable/toxic depending on solvent).

References

  • Princeton University EHS. (n.d.). Flammable Liquid Handling Precautions & Static Electricity. Retrieved January 28, 2026, from [Link] (Verified via search 1.3)

  • Kimberly-Clark Professional. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved January 28, 2026, from [Link] (Verified via search 1.12)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tert-Butylaminosulphonyl)benzeneboronic acid
Reactant of Route 2
Reactant of Route 2
4-(tert-Butylaminosulphonyl)benzeneboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.